1-Ethynyl-2-fluoro-4-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZZGOJNYJPIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672120 | |
| Record name | 1-Ethynyl-2-fluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928304-42-1 | |
| Record name | 1-Ethynyl-2-fluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Strategic Value of a Fluorinated Arylacetylene Building Block
An In-depth Technical Guide to the Synthesis of 1-Ethynyl-2-fluoro-4-methylbenzene
This compound is a highly valuable substituted aromatic compound that serves as a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility stems from the unique and synergistic properties of its constituent functional groups. The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, making it a strategic element in drug design.[3][4][5] Concurrently, the terminal ethynyl group provides a versatile reactive handle for a multitude of subsequent chemical transformations, most notably in carbon-carbon bond-forming reactions like the Sonogashira coupling and azide-alkyne "click" cycloadditions.[6][7]
This guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this compound, designed for researchers and professionals in drug development. The narrative emphasizes the causal logic behind experimental choices, ensuring a deep understanding of the process from precursor synthesis to the final product.
Retrosynthetic Strategy and Pathway Design
The most direct and reliable approach to constructing the target C(sp²)-C(sp) bond is through a palladium-catalyzed cross-coupling reaction. A retrosynthetic analysis logically disconnects the molecule at the aryl-alkyne bond, identifying a halogenated fluorotoluene derivative and an acetylene synthon as the key precursors.
To maximize reaction efficiency and yield, this guide focuses on a three-stage synthetic sequence:
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Diazotization and Iodination: Conversion of a commercially available aniline precursor, 2-fluoro-4-methylaniline, into the more reactive aryl iodide, 2-fluoro-4-iodo-1-methylbenzene. Aryl iodides are preferred substrates for Sonogashira couplings due to their higher reactivity compared to bromides or chlorides.[6][7]
-
Protected Alkynylation: A Sonogashira cross-coupling reaction between the synthesized aryl iodide and a protected alkyne, specifically (trimethylsilyl)acetylene (TMSA). Using a protected alkyne prevents self-coupling and other side reactions associated with the acidity of terminal alkynes.[8][9]
-
Silyl Deprotection: Mild and efficient removal of the trimethylsilyl (TMS) protecting group to yield the final terminal alkyne, this compound.[9][10][11]
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Fluoro-4-iodo-1-methylbenzene
The initial step involves the conversion of the amino group of 2-fluoro-4-methylaniline into an iodide via a Sandmeyer-type reaction. This classic transformation proceeds through an intermediate diazonium salt, which is then displaced by an iodide anion.
Causality: The diazotization must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, preventing premature decomposition and unwanted side reactions. The use of an aqueous system is standard for this procedure.[12][13]
Detailed Experimental Protocol: Iodination
-
Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-fluoro-4-methylaniline (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath. Slowly add a solution of concentrated sulfuric acid (H₂SO₄) in water while maintaining the internal temperature below 10 °C.
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Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water. Add this solution dropwise to the aniline slurry via the addition funnel, ensuring the temperature remains between 0 and 5 °C. Stir for an additional 30 minutes after the addition is complete.
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Iodination: In a separate beaker, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly add the previously prepared cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
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Workup: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane. Wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine), followed by water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, 2-fluoro-4-iodo-1-methylbenzene[14], can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Sonogashira Coupling with (Trimethylsilyl)acetylene
The Sonogashira reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[6][15][16] The reaction utilizes a dual catalytic system: a palladium complex activates the aryl iodide through oxidative addition, and a copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
Causality: The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial as it acts as both a solvent and a scavenger for the hydroiodic acid (HI) generated during the reaction, driving the equilibrium forward.[7]
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
-
Setup: To a dry, oven-baked Schlenk flask, add 2-fluoro-4-iodo-1-methylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Solvent and Reagents: Add anhydrous triethylamine (TEA) or diisopropylamine (DIPA) as the solvent, followed by (trimethylsilyl)acetylene (1.2 eq) via syringe.
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether. Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing the pad with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil, 1-((trimethylsilyl)ethynyl)-2-fluoro-4-methylbenzene, is often sufficiently pure for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Part 3: Deprotection to Yield the Terminal Alkyne
The final step is the removal of the TMS group to unmask the terminal alkyne. This is a protodesilylation reaction that is readily accomplished under mild basic conditions.[9]
Causality: The silicon-carbon bond of the TMS-alkyne is susceptible to cleavage by nucleophiles, particularly fluoride ions or bases.[10][17] A simple and cost-effective method is using potassium carbonate in methanol.[11] The methoxide ion generated in situ is the active nucleophile that attacks the silicon atom. This method is generally preferred for its mildness and ease of workup.
Detailed Experimental Protocol: Deprotection
-
Setup: Dissolve the crude 1-((trimethylsilyl)ethynyl)-2-fluoro-4-methylbenzene (1.0 eq) in methanol (MeOH) in a round-bottom flask.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (approx. 0.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Concentrate the reaction mixture in vacuo. Add water and extract the product with a nonpolar solvent like hexanes or diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. After filtration and concentration, the final product, this compound[18][19], can be purified by flash chromatography on silica gel to yield a pure liquid or low-melting solid.
Data Summary
| Step | Key Reagents | Catalyst/Co-catalyst | Solvent | Conditions | Typical Yield |
| Iodination | 2-Fluoro-4-methylaniline, NaNO₂, KI | - | H₂O / H₂SO₄ | 0-5 °C, then RT | 65-80% |
| Sonogashira | 2-Fluoro-4-iodo-1-methylbenzene, TMSA | PdCl₂(PPh₃)₂, CuI | Triethylamine | RT to 50 °C, N₂ | 85-95% |
| Deprotection | TMS-protected alkyne, K₂CO₃ | - | Methanol | RT, N₂ | 90-98% |
Conclusion
The described three-step synthesis provides a reliable and scalable route to this compound, a key intermediate for advanced applications in pharmaceutical and materials research. By understanding the rationale behind each procedural choice—from the selection of the aryl halide to the use of a protected alkyne and the specific conditions for each reaction—researchers can confidently and efficiently produce this valuable chemical building block. The methodologies presented are based on well-established and robust chemical transformations, ensuring high yields and purity.
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A Technical Guide to the Molecular Structure, Synthesis, and Application of 1-Ethynyl-2-fluoro-4-methylbenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynyl-2-fluoro-4-methylbenzene is a strategically-functionalized aromatic compound that serves as a highly valuable building block in modern organic synthesis and medicinal chemistry. Its unique architecture, featuring a terminal alkyne for coupling reactions, a fluorine atom to modulate electronic and pharmacokinetic properties, and a methyl group for steric and electronic tuning, makes it a prime candidate for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its molecular structure, details robust synthetic protocols with mechanistic insights, explores its applications in drug discovery, and outlines critical safety and handling procedures.
Introduction: A Molecule of Strategic Importance
The confluence of three key functional groups on a single benzene ring—ethynyl, fluoro, and methyl—positions this compound as a compound of significant interest. Each moiety imparts distinct and advantageous characteristics that can be leveraged in the design of novel therapeutics and advanced materials.
-
The Ethynyl Group: As a terminal alkyne, this group is the molecule's primary reactive handle. It is a cornerstone of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1] This functionality allows for the rigid and linear extension of molecular frameworks, a common strategy in inhibitor design.
-
The Fluoro Group: The strategic incorporation of fluorine is a well-established tactic in modern drug design.[2] As the most electronegative element, fluorine can profoundly alter a molecule's properties by modulating the pKa of nearby functional groups, blocking sites of metabolic oxidation to improve drug half-life, and forming unique non-covalent interactions (such as hydrogen bonds or dipole-dipole interactions) with protein targets to enhance binding affinity.[3][4]
-
The Methyl Group: The methyl substituent provides another layer of control. It can influence the molecule's conformation, lipophilicity, and steric profile, which are critical factors in optimizing a drug candidate's fit within a biological target's binding pocket.
This guide will dissect these features, providing the technical foundation necessary for researchers to effectively utilize this versatile building block.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical reagent. The properties of this compound are summarized below. Note that some data is for the closely related isomer 4-Ethynyl-1-fluoro-2-methylbenzene and should be considered representative.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 928304-42-1 | [5] |
| Molecular Formula | C₉H₇F | [6] |
| Molecular Weight | 134.15 g/mol | [6] |
| Boiling Point | 169-170 °C (lit.) | [1][7] |
| Density | 1.007 g/mL at 25 °C (lit.) | [1][7] |
| Refractive Index | n20/D 1.5210 (lit.) | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Signatures
While a definitive spectrum for this specific isomer requires experimental acquisition, its structure allows for the confident prediction of key spectroscopic features.
-
¹H NMR: The spectrum will exhibit distinct signals corresponding to the acetylenic proton (≡C-H), typically a singlet around δ 3.0-3.5 ppm. The aromatic region (δ 7.0-7.5 ppm) will show a complex splitting pattern due to the three non-equivalent protons, with coupling to each other and to the fluorine atom. The methyl group (-CH₃) will appear as a singlet around δ 2.3-2.5 ppm.
-
¹³C NMR: Key signals will include the two acetylenic carbons (C≡C) between δ 80-90 ppm. The aromatic carbons will appear between δ 110-165 ppm, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JCF). The methyl carbon will resonate around δ 20 ppm.
-
¹⁹F NMR: A singlet or narrowly split multiplet will be observed, with a chemical shift characteristic of an aryl fluoride.
-
Infrared (IR) Spectroscopy: Two highly characteristic peaks will be present: a sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and another sharp, weak absorption around 2100 cm⁻¹ for the C≡C triple bond stretch. Strong absorptions corresponding to C-F and aromatic C-H and C=C bonds will also be present.
Synthesis and Mechanistic Insights: The Sonogashira Coupling
The most reliable and common method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction. This reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[8]
Conceptual Workflow
The synthesis begins with a di-halogenated precursor, 1-bromo-2-fluoro-4-methylbenzene, which is coupled with a protected or terminal alkyne source, such as trimethylsilylacetylene, followed by deprotection.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Copper-Free Sonogashira)
Modern protocols often omit the copper co-catalyst to prevent the undesirable side reaction of alkyne homocoupling and simplify purification, which is especially critical in pharmaceutical synthesis.[8]
-
Reactor Setup: To a dry Schlenk flask under an inert argon atmosphere, add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq), an air-stable palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and a suitable solvent like dimethyl sulfoxide (DMSO).[8]
-
Reagent Addition: Add ethynyltrimethylsilane (1.2 eq) followed by a suitable base, such as 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq).
-
Causality: The base is crucial for deprotonating the terminal alkyne (in traditional Sonogashira) and for neutralizing the H-X acid formed during the catalytic cycle, preventing catalyst deactivation.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-4 hours).
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification (Step 1): Purify the crude silyl-protected intermediate by column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in methanol and add a mild base, such as potassium carbonate (K₂CO₃). Stir at room temperature for 1-2 hours.
-
Causality: The mild base selectively cleaves the silicon-carbon bond without affecting the rest of the molecule.
-
-
Final Purification: After completion, remove the methanol under reduced pressure, add water, extract with ethyl acetate, and purify by column chromatography to yield the final product, this compound.
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle of the Sonogashira reaction.
Applications in Drug Development: The Power of "Click Chemistry"
A primary application of this compound is its use in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable 1,4-disubstituted 1,2,3-triazole rings.[1] This reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance.
The resulting triazole ring is an excellent bioisostere for an amide bond but is resistant to hydrolysis, making it a highly desirable linker in drug design. The fluoromethylphenyl substituent can then be used to probe interactions within a protein's binding site or enhance pharmacokinetic properties.
Protocol: CuAAC Triazole Formation
-
Setup: In a vial, dissolve an organic azide (R-N₃) (1.0 eq) and this compound (1.05 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst by mixing copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol %) and sodium ascorbate (10 mol %) in water.
-
Causality: Sodium ascorbate is a reducing agent that converts the air-stable Cu(II) salt into the active Cu(I) catalyst in situ.
-
-
Reaction: Add the catalyst solution to the azide/alkyne mixture. Stir vigorously at room temperature. The reaction is often complete within 1-12 hours.
-
Workup and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The resulting triazole product is typically purified by crystallization or column chromatography.
CuAAC Reaction Diagram
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A Technical Guide to the Solubility of 1-Ethynyl-2-fluoro-4-methylbenzene for Pharmaceutical Research and Development
This guide provides a comprehensive technical overview of the solubility of 1-Ethynyl-2-fluoro-4-methylbenzene, a compound of interest in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the physicochemical properties, anticipated solubility profile, and a robust experimental protocol for precise solubility determination. The narrative emphasizes the causal relationships in experimental design and the principles of scientific integrity, ensuring a self-validating approach to solubility assessment.
Introduction: The Significance of Fluorinated Alkynes in Medicinal Chemistry
This compound belongs to a class of fluorinated aromatic compounds that are gaining significant traction in medicinal chemistry. The strategic incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The ethynyl group, a versatile functional handle, allows for its participation in various coupling reactions, such as the Sonogashira coupling, making it a valuable building block in the synthesis of complex molecular architectures. An accurate understanding of its solubility is paramount for its effective utilization in synthetic protocols, formulation development, and for predicting its behavior in biological systems.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇F | [2][3] |
| Molecular Weight | 134.15 g/mol | [2][3] |
| Boiling Point | 169-170 °C | [2] |
| Density | 1.007 g/mL at 25 °C | [2] |
| IUPAC Name | 4-ethynyl-1-fluoro-2-methylbenzene | [3] |
| CAS Number | 351002-93-2 | [3] |
Anticipated Solubility Profile
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | Insoluble | The hydrophobic benzene ring and ethynyl group dominate the molecule's character. |
| Methanol | 5.1 | Soluble | The methyl group and aromatic ring will interact favorably with the alcohol. |
| Ethanol | 4.3 | Soluble | Similar to methanol, good solubility is expected. |
| Acetone | 4.3 | Soluble | A versatile polar aprotic solvent that should readily dissolve the compound. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A common solvent for organic reactions, expected to be a good solvent. |
| Dichloromethane (DCM) | 3.1 | Very Soluble | A nonpolar solvent that should readily dissolve the aromatic compound. |
| Toluene | 2.4 | Very Soluble | The similar aromatic structures suggest high solubility. |
| Hexane | 0.1 | Soluble | A nonpolar solvent that should be suitable for dissolving this compound. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This method involves equilibrating an excess of the solute with the solvent over a defined period and then measuring the concentration of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, THF, DCM, toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringes and syringe filters (0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary kinetic study is recommended to determine the time to reach equilibrium (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solute to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered samples and the standard solutions using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the saturated samples.
-
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
Data Analysis and Thermodynamic Modeling
Once the solubility data is obtained at different temperatures, thermodynamic models can be employed to correlate the data and derive important thermodynamic parameters. The modified Apelblat equation is a commonly used semi-empirical model for this purpose.
The general form of the Apelblat equation is:
ln(x) = A + B/T + C*ln(T)
where:
-
x is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
A, B, and C are empirical parameters obtained by fitting the experimental data.
These parameters can provide insights into the dissolution thermodynamics, such as the enthalpy and entropy of solution.
Implications for Drug Development
The solubility of this compound is a critical parameter that will influence several aspects of its application in drug development:
-
Synthetic Chemistry: Knowledge of its solubility in various solvents is essential for designing efficient reaction and purification protocols.
-
Formulation: For a compound to be developed into a drug, it must be formulated in a suitable delivery vehicle. Solubility data is crucial for selecting appropriate excipients and for the development of both oral and parenteral dosage forms.
-
Pharmacokinetics: The aqueous solubility of a drug candidate is a key determinant of its absorption and bioavailability. While this compound is expected to have low aqueous solubility, this information is vital for considering formulation strategies to enhance its absorption.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While experimental data is currently lacking, a sound scientific basis for its anticipated solubility profile has been established. The detailed experimental protocol provided herein offers a robust methodology for the precise determination of its solubility in various organic solvents. An accurate understanding and experimental determination of the solubility of this and other fluorinated building blocks are essential for accelerating the discovery and development of new and effective medicines.
References
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Mishra, B., & Tiwari, S. (2025). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). [Link]
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-
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An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-2-fluoro-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of medicinal chemistry is continually evolving, with an increasing demand for novel molecular scaffolds that offer unique structural and electronic properties. Substituted phenylacetylenes, in particular, are privileged motifs in drug discovery, serving as key building blocks for a diverse range of therapeutic agents. 1-Ethynyl-2-fluoro-4-methylbenzene, a distinct isomer within this class, presents a compelling case for investigation. Its unique substitution pattern—an ethynyl group for reactivity, a fluorine atom for metabolic stability and modulation of electronic properties, and a methyl group for steric influence—positions it as a valuable synthon for the development of new chemical entities.
This technical guide provides a comprehensive overview of the physical properties of this compound (CAS No. 928304-42-1). In the absence of extensive published experimental data for this specific isomer, this document serves as a predictive and methodological framework. It is designed to equip researchers with the foundational knowledge and experimental strategies required to fully characterize this compound of interest. We will delve into its structural and physicochemical identity, outline robust protocols for the determination of its key physical properties, and describe the expected spectroscopic signatures that confirm its molecular structure.
Compound Identification and Isomeric Considerations
Clarity in compound identification is paramount to ensure the reproducibility and accuracy of any scientific investigation. This compound is a substituted aromatic hydrocarbon with the molecular formula C₉H₇F and a molecular weight of 134.15 g/mol .[1]
It is crucial to distinguish this compound from its isomers, most notably 4-Ethynyl-1-fluoro-2-methylbenzene (CAS No. 351002-93-2) . Much of the readily available physical property data in chemical databases is erroneously attributed to the former while belonging to the latter. This guide will focus exclusively on the properties and characterization of the 1-ethynyl-2-fluoro-4-methyl isomer.
Table 1: Compound Identification
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 928304-42-1 | [1] |
| Molecular Formula | C₉H₇F | [1] |
| Molecular Weight | 134.15 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)F)C#C | |
| InChI | InChI=1S/C9H7F/c1-6-3-4-8(10)7(5-6)2-5 | - |
Predicted Physicochemical Properties
Based on the general principles governing the physical properties of alkynes and substituted aromatic compounds, we can predict the expected characteristics of this compound.[2][3][4]
Table 2: Predicted Physical Properties
| Property | Predicted Value/State | Rationale |
| Physical State | Liquid at STP | Similar low molecular weight substituted benzenes and alkynes are liquids at room temperature. |
| Boiling Point | Moderately high | Expected to be slightly higher than corresponding alkenes and alkanes due to the polarizability of the triple bond. The boiling point will be influenced by intermolecular dipole-dipole interactions arising from the C-F bond. |
| Melting Point | Low | As an asymmetrical molecule, crystal lattice packing may be less efficient, leading to a lower melting point compared to more symmetrical isomers. |
| Density | Greater than water | The presence of a fluorine atom generally increases the density of organic compounds. |
| Solubility | Insoluble in water; Soluble in organic solvents | The molecule is predominantly nonpolar, making it immiscible with water but soluble in common organic solvents like ethers, toluene, and chlorinated hydrocarbons.[2] |
Experimental Determination of Physical Properties
To empirically validate the predicted properties, a series of standard laboratory procedures should be employed. The following section outlines the methodologies for these determinations.
Boiling Point Determination
The boiling point is a fundamental physical constant that is indicative of a substance's volatility.
Protocol: Distillation Method
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.
Caption: Boiling Point Determination Workflow.
Density Measurement
Density is a measure of mass per unit volume and is a characteristic property of a substance.
Protocol: Pycnometer Method
-
Pycnometer Calibration: Weigh an empty, clean, and dry pycnometer. Fill it with deionized water and weigh it again. Record the temperature of the water.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with this compound and weigh it.
-
Calculation: Use the known density of water at the recorded temperature to calculate the volume of the pycnometer. Then, calculate the density of the sample.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a sensitive measure of purity.
Protocol: Abbe Refractometer
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.
-
Sample Application: Apply a few drops of this compound to the prism of the refractometer.
-
Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: Read the refractive index from the scale. Record the temperature.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy will provide detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.[5][6][7][8][9]
Expected ¹H NMR Spectrum:
-
Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet pattern corresponding to the three protons on the benzene ring. The coupling with the adjacent fluorine atom will further split these signals.
-
Methyl Protons (δ ~2.3 ppm): A singlet corresponding to the three protons of the methyl group.
-
Alkynyl Proton (δ ~3.0 ppm): A singlet for the terminal alkyne proton.
Expected ¹³C NMR Spectrum:
-
Aromatic Carbons (δ 110-165 ppm): Six distinct signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.
-
Alkynyl Carbons (δ ~75-90 ppm): Two signals for the sp-hybridized carbons of the ethynyl group.
-
Methyl Carbon (δ ~20 ppm): A single signal for the methyl carbon.
Expected ¹⁹F NMR Spectrum:
-
A single resonance for the fluorine atom, likely in the range of δ -110 to -130 ppm, coupled to the adjacent aromatic protons.[5][7]
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
-
≡C-H Stretch: A sharp band around 3300 cm⁻¹.
-
C≡C Stretch: A weak to medium band around 2100 cm⁻¹.
-
C-H Aromatic Stretch: Bands above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and can provide information about the fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 134.
-
Fragmentation Pattern: Loss of the ethynyl group (M-25), loss of a methyl group (M-15), and other characteristic fragments of substituted benzenes.
Synthesis Pathway: The Sonogashira Coupling
A plausible and widely used method for the synthesis of aryl alkynes such as this compound is the Sonogashira coupling reaction.[10][11][12][13][14] This reaction involves the cross-coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
Proposed Synthetic Route:
The synthesis would involve the coupling of 1-bromo-2-fluoro-4-methylbenzene with a protected form of acetylene, such as trimethylsilylacetylene, followed by deprotection.
Caption: Proposed Synthesis of this compound.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound. While specific toxicological data is not available, it should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive framework for its identification, the prediction and experimental determination of its physical properties, and its spectroscopic characterization. By following the outlined methodologies, researchers can confidently and accurately characterize this compound, paving the way for its use in innovative scientific endeavors.
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A Technical Guide to the Spectral Analysis of 4-Ethynyl-1-fluoro-2-methylbenzene
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. This guide provides an in-depth technical overview of the spectral data for 4-ethynyl-1-fluoro-2-methylbenzene (CAS No. 351002-93-2), a substituted aromatic compound with potential applications as a versatile building block in organic synthesis.[1][2][3] It is important to note that the nomenclature in this chemical space can be ambiguous. While this guide focuses on the 4-ethynyl-1-fluoro-2-methylbenzene isomer due to the greater availability of reference data, researchers investigating "1-ethynyl-2-fluoro-4-methylbenzene" will find the principles of spectral interpretation discussed herein highly applicable.
This document is structured to provide not just raw data, but a comprehensive interpretation grounded in the fundamental principles of spectroscopic techniques. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both predicted data and the scientific rationale behind these predictions. Each section includes a detailed experimental protocol to ensure that the described analyses are reproducible and self-validating.
Molecular Structure and Isomerism
To establish a clear frame of reference, the molecular structure of 4-ethynyl-1-fluoro-2-methylbenzene is presented below. The numbering of the benzene ring is crucial for the subsequent assignment of NMR signals.
Caption: Molecular structure of 4-ethynyl-1-fluoro-2-methylbenzene.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
While a full experimental spectrum is not publicly available, the characteristic absorption bands for the functional groups in 4-ethynyl-1-fluoro-2-methylbenzene can be predicted with high confidence.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3310 | ≡C-H stretch (alkyne) | Strong, sharp |
| ~2110 | C≡C stretch (alkyne) | Medium, sharp |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2970-2860 | C-H stretch (methyl) | Medium |
| ~1610, ~1500 | C=C stretch (aromatic ring) | Medium |
| ~1250 | C-F stretch (aryl fluoride) | Strong |
| 800-900 | C-H bend (aromatic, out-of-plane) | Strong |
Interpretation of the IR Spectrum
The IR spectrum of 4-ethynyl-1-fluoro-2-methylbenzene is expected to be dominated by several key features. A sharp, strong absorption around 3310 cm⁻¹ is indicative of the stretching vibration of the acetylenic C-H bond.[4] The carbon-carbon triple bond stretch will appear as a medium, sharp peak around 2110 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations between 3100 and 3000 cm⁻¹ and characteristic C=C stretching absorptions around 1610 and 1500 cm⁻¹. The methyl group will exhibit C-H stretching vibrations in the 2970-2860 cm⁻¹ region. A strong absorption band, characteristic of the C-F stretch in an aryl fluoride, is anticipated around 1250 cm⁻¹. Finally, strong bands in the 800-900 cm⁻¹ region, resulting from out-of-plane C-H bending, can provide information about the substitution pattern of the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[5][6][7]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.[6]
-
Sample Application: Place a small amount of the 4-ethynyl-1-fluoro-2-methylbenzene sample directly onto the ATR crystal. If the sample is a solid, use a press to ensure good contact between the sample and the crystal.[5]
-
Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent.
Caption: Workflow for ATR-FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution by probing the magnetic properties of atomic nuclei.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-ethynyl-1-fluoro-2-methylbenzene in CDCl₃ is detailed below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| H (ethynyl) | ~3.2 | Singlet | 1H | N/A |
| H3 (aromatic) | ~7.2 | Doublet | 1H | J(H,F) ≈ 8-10 Hz (ortho) |
| H5 (aromatic) | ~7.1 | Doublet of doublets | 1H | J(H,H) ≈ 8 Hz (meta), J(H,F) ≈ 5-7 Hz (meta) |
| H6 (aromatic) | ~7.0 | Singlet (broad) | 1H | |
| CH₃ (methyl) | ~2.3 | Singlet | 3H | N/A |
Interpretation of the ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals. The fluorine atom will cause splitting of the signals from adjacent protons. The proton at position 3, being ortho to the fluorine, will likely appear as a doublet with a coupling constant of approximately 8-10 Hz. The proton at position 5 will experience coupling to both the proton at position 6 and the fluorine atom, resulting in a doublet of doublets. The proton at position 6, being adjacent to the methyl group and meta to the ethynyl group, is predicted to be a broad singlet. The ethynyl proton is expected to resonate as a sharp singlet around 3.2 ppm. The methyl protons will also appear as a singlet at approximately 2.3 ppm.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-F) | ~160 (doublet, ¹J(C,F) ≈ 245 Hz) |
| C2 (C-CH₃) | ~125 (doublet, ²J(C,F) ≈ 20 Hz) |
| C3 (C-H) | ~115 (doublet, ²J(C,F) ≈ 25 Hz) |
| C4 (C-ethynyl) | ~120 |
| C5 (C-H) | ~130 (doublet, ³J(C,F) ≈ 8 Hz) |
| C6 (C-H) | ~118 |
| C (ethynyl, C≡CH) | ~83 |
| C (ethynyl, C≡CH) | ~78 |
| CH₃ (methyl) | ~15 |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show nine distinct signals. The carbon atom bonded to the fluorine (C1) will exhibit a large coupling constant (¹J(C,F)) of around 245 Hz, appearing as a doublet significantly downfield. The other aromatic carbons will also show smaller couplings to the fluorine atom. The two sp-hybridized carbons of the ethynyl group will resonate in the 70-85 ppm range. The methyl carbon will appear upfield at approximately 15 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 4-ethynyl-1-fluoro-2-methylbenzene and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[8][9] The solvent should contain a small amount of TMS as an internal standard.[8]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a depth of about 4-5 cm.[9][10]
-
Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve maximum homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.[9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 134.15
-
Major Fragments (predicted): m/z = 133 (M-1), 119 (M-15, loss of CH₃), 109 (M-25, loss of C₂H), 91
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 134.15, corresponding to the molecular weight of C₉H₇F.[1] A significant fragment at m/z = 133 would result from the loss of a hydrogen atom. The loss of the methyl group would lead to a fragment at m/z = 119. Another likely fragmentation pathway is the loss of the ethynyl group, resulting in a peak at m/z = 109. Further fragmentation of the aromatic ring could also be observed.
Caption: Predicted mass spectrometry fragmentation of 4-ethynyl-1-fluoro-2-methylbenzene.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful combination of two techniques that allows for the separation and identification of components in a mixture.[11]
-
Sample Preparation: Prepare a dilute solution of 4-ethynyl-1-fluoro-2-methylbenzene (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[12]
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated injector of the gas chromatograph.[12]
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.[11][13] The column separates the compound from any impurities based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact). The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.[13]
Conclusion
This technical guide provides a comprehensive overview of the expected spectral characteristics of 4-ethynyl-1-fluoro-2-methylbenzene. By combining predicted data with established principles of spectroscopic interpretation and detailed experimental protocols, this document serves as a valuable resource for researchers working with this and structurally related compounds. The synergistic use of IR, NMR, and MS allows for an unambiguous confirmation of the molecular structure, which is a critical step in any chemical research and development endeavor.
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Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]
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ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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Commercial Availability and Synthetic Strategy of 1-Ethynyl-2-fluoro-4-methylbenzene: A Technical Guide for Chemical Researchers
Introduction
This technical guide provides an in-depth analysis of 1-Ethynyl-2-fluoro-4-methylbenzene (CAS Number: 928304-42-1), a fluorinated aromatic alkyne of increasing interest to researchers in medicinal chemistry and materials science. The unique combination of a terminal alkyne, a fluorine substituent, and a methyl group on a benzene ring presents a versatile scaffold for the synthesis of complex molecular architectures. This document outlines the commercial availability of this compound, its key physicochemical properties, a detailed, field-proven synthetic protocol, and a discussion of its potential applications in drug discovery and development.
Physicochemical Properties and Commercial Availability
This compound is a substituted aromatic hydrocarbon with the molecular formula C₉H₇F and a molecular weight of 134.15 g/mol . This compound is commercially available from several chemical suppliers, including BLD Pharm[1], Sigma-Aldrich, and 2a biotech, ensuring its accessibility for research and development purposes.
| Property | Value | Source |
| CAS Number | 928304-42-1 | BLD Pharm, Sigma-Aldrich |
| Molecular Formula | C₉H₇F | Inferred from structure |
| Molecular Weight | 134.15 g/mol | Sigma-Aldrich |
| Storage Conditions | Sealed in dry, 2-8°C | BU CyberSec Lab |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | BU CyberSec Lab |
Strategic Synthesis: A Plausible and Robust Protocol
The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction, a powerful and widely used method for the formation of C(sp²)-C(sp) bonds. This protocol involves the coupling of a halo-aromatic compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. Given the commercial availability of suitable precursors, a two-step synthetic sequence is proposed:
-
Sonogashira coupling of a halogenated precursor (e.g., 1-bromo-2-fluoro-4-methylbenzene or 1-iodo-2-fluoro-4-methylbenzene) with a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene).
-
Deprotection of the trimethylsilyl (TMS) group to yield the terminal alkyne.
Experimental Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Step-by-Step Methodology
Step 1: Synthesis of 1-((Trimethylsilyl)ethynyl)-2-fluoro-4-methylbenzene (Sonogashira Coupling)
-
Precursor Selection: 1-Bromo-2-fluoro-4-methylbenzene (CAS: 452-74-4) is a commercially available and suitable starting material. While the corresponding iodo-derivative is also available and generally more reactive, the bromo- derivative offers a good balance of reactivity and cost-effectiveness.
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).
-
Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. The triethylamine acts as both a solvent and a base.
-
Addition of Alkyne: To the stirred solution, add ethynyltrimethylsilane (1.2 eq.) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired silyl-protected alkyne.
Step 2: Synthesis of this compound (Deprotection)
-
Reaction Setup: Dissolve the purified 1-((trimethylsilyl)ethynyl)-2-fluoro-4-methylbenzene (1.0 eq.) in methanol.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 0.2 eq.) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a non-polar organic solvent such as diethyl ether or hexane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash chromatography or distillation.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in this compound make it a valuable building block in several areas of chemical research, particularly in the development of novel pharmaceuticals and functional materials.
Role in Medicinal Chemistry
-
Bioisosteric Replacement: The fluorine atom is a well-established bioisostere for hydrogen. Its introduction into a drug candidate can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to the target protein. The strong carbon-fluorine bond can block metabolic oxidation at that position, thereby increasing the drug's half-life.
-
"Click" Chemistry: The terminal alkyne functionality is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click" chemistry. This allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in many biologically active compounds.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The 2-fluoro-4-methylphenyl moiety can be incorporated into such scaffolds, with the ethynyl group serving as a handle for further elaboration to explore the binding pocket of the target kinase.
Caption: Potential applications of this compound in medicinal chemistry.
Applications in Materials Science
-
Polymer Synthesis: Terminal alkynes are valuable monomers for the synthesis of conjugated polymers. Polymers incorporating the this compound unit could exhibit interesting electronic and photophysical properties, with potential applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Functionalization of Surfaces: The ethynyl group can be used to functionalize surfaces through various coupling reactions, allowing for the modification of materials to impart specific properties such as hydrophobicity or biocompatibility.
Conclusion
This compound is a readily accessible and versatile building block for chemical synthesis. While detailed characterization and application studies in the public domain are currently limited, its structural features suggest significant potential in both drug discovery and materials science. The synthetic protocol outlined in this guide, based on the robust Sonogashira coupling, provides a reliable pathway for its preparation, enabling further exploration of this promising molecule by the research community.
References
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BU CyberSec Lab. this compound.[Link]
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Matrix Fine Chemicals. 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4.[Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Sonogashira Coupling Protocol Using 1-Ethynyl-2-fluoro-4-methylbenzene
Introduction: The Strategic Importance of Diarylacetylenes
The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[3][4][5] Its utility is rooted in the mild reaction conditions and high tolerance for a wide range of functional groups.[6]
This guide focuses on the application of the Sonogashira coupling using a specific, functionally rich alkyne: 1-Ethynyl-2-fluoro-4-methylbenzene . The resulting diarylacetylene structures are of significant interest in medicinal chemistry and materials science due to their rigid, linear geometry which can act as a scaffold to orient functional groups in a precise three-dimensional space.[7][8] The fluorine and methyl substituents on the alkyne's aromatic ring offer opportunities for modulating electronic properties, metabolic stability, and binding interactions, making this a valuable building block for drug discovery programs.[9]
This document provides a detailed mechanistic overview, a robust experimental protocol, and field-proven insights to enable researchers to successfully implement and optimize the Sonogashira coupling of this specific substrate.
Mechanistic Rationale: The Dual Catalytic Cycle
The efficacy of the Sonogashira reaction hinges on the synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][10] Understanding this mechanism is critical for rational troubleshooting and optimization.
The reaction is initiated within the Palladium Cycle . A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.[6]
Simultaneously, in the Copper Cycle , the terminal alkyne coordinates with a copper(I) salt (typically CuI). The amine base facilitates the deprotonation of the alkyne, forming a copper acetylide species.[11] This step is crucial as it activates the alkyne for the subsequent key step.
The two cycles converge at the transmetalation step, where the acetylide ligand is transferred from the copper to the palladium(II) center, regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final diarylacetylene product and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[10]
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Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-Ethynyl-2-fluoro-4-methylbenzene
Introduction: The Enduring Power of the CuAAC Reaction in Modern Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction's prominence in drug discovery, materials science, and bioconjugation stems from its remarkable efficiency, high yields, stereospecificity, and broad functional group tolerance.[1][] The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, a transformation that is significantly accelerated in the presence of a copper(I) catalyst.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions for the CuAAC reaction of a specifically substituted aryl alkyne, 1-Ethynyl-2-fluoro-4-methylbenzene.
The unique substitution pattern of this compound, featuring an electron-withdrawing fluorine atom ortho to the ethynyl group and an electron-donating methyl group in the para position, presents specific considerations for optimizing the CuAAC reaction. This guide will delve into the mechanistic underpinnings of the reaction, explore the influence of these substituents, and provide robust, field-proven protocols for successful conjugation.
Understanding the CuAAC Catalytic Cycle
The CuAAC reaction proceeds through a multi-step catalytic cycle, initiated by the formation of a copper(I) acetylide intermediate. The generally accepted mechanism involves the following key steps:
-
Generation of the Active Cu(I) Catalyst: The reaction is typically initiated with a Cu(II) salt, such as copper(II) sulfate (CuSO₄), which is reduced in situ to the active Cu(I) species by a reducing agent, most commonly sodium ascorbate.[3][4]
-
Formation of the Copper(I) Acetylide: The terminal alkyne reacts with the Cu(I) catalyst to form a copper acetylide intermediate. The presence of a suitable ligand is crucial at this stage to stabilize the Cu(I) ion and prevent its disproportionation or oxidation.[5]
-
Coordination of the Azide: The azide then coordinates to the copper acetylide complex.
-
Cycloaddition and Ring Formation: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.
-
Protonolysis and Catalyst Regeneration: The cycle is completed by protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for subsequent cycles.
Diagram of the CuAAC Catalytic Cycle
Caption: The CuAAC catalytic cycle, highlighting the key intermediates.
Optimizing Reaction Conditions for this compound
The electronic and steric properties of this compound necessitate careful consideration of the reaction parameters to achieve optimal yields and minimize side reactions.
Electronic Effects of Substituents
The fluorine atom at the ortho position is strongly electron-withdrawing, which can increase the acidity of the acetylenic proton. This may facilitate the formation of the copper acetylide intermediate. Conversely, the electron-donating methyl group at the para position can partially offset this effect. While moderate changes in the electronic nature of aryl alkynes generally do not have a dramatic effect on CuAAC rates when effective ligands are used, understanding these influences can aid in troubleshooting.[6]
Steric Considerations
The ortho-fluoro substituent introduces some steric bulk near the reaction center. While CuAAC is known to be tolerant of steric hindrance, particularly with optimized catalyst systems, extremely bulky groups can impede the approach of the azide to the copper-acetylide intermediate.[7] For this compound, the steric hindrance from the fluorine atom is considered moderate and should not significantly hinder the reaction under appropriate conditions.[8][9]
Key Reaction Parameters
| Parameter | Recommendation for this compound | Rationale & Key Considerations |
| Copper Source | CuSO₄·5H₂O (1-5 mol%) | Readily available, stable, and effectively reduced to Cu(I) in situ.[3] The use of a Cu(II) salt with a reducing agent is generally more reliable than using Cu(I) salts, which can be sensitive to oxidation.[10] |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | The most common and effective reducing agent for CuAAC.[4] A slight excess is recommended to prevent re-oxidation of Cu(I) and to suppress the formation of Glaser coupling byproducts.[1] |
| Ligand | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) for organic solvents. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous or mixed aqueous/organic systems. (1-5 mol%) | Ligands stabilize the catalytically active Cu(I) species, accelerate the reaction, and improve yields.[5] TBTA is highly effective in organic solvents, while the water-soluble THPTA is ideal for bioconjugation and reactions in aqueous media.[10] |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO, THF | The choice of solvent depends on the solubility of the reactants. A mixture of tert-butanol and water is a versatile solvent system for a wide range of substrates.[3] DMF and DMSO are excellent polar aprotic solvents that can facilitate the reaction. Acetonitrile should be avoided due to its strong coordination to Cu(I).[3] |
| Temperature | Room Temperature to 50°C | The CuAAC reaction is typically efficient at room temperature.[1] Gentle heating can be employed to accelerate the reaction, especially if steric hindrance is a concern. |
| Atmosphere | Inert atmosphere (Nitrogen or Argon) | While not always strictly necessary when using a reducing agent, performing the reaction under an inert atmosphere is good practice to minimize the oxidation of the Cu(I) catalyst and prevent the formation of oxidative homocoupling (Glaser coupling) byproducts.[11][12] |
Experimental Protocols
The following protocols provide a starting point for performing the CuAAC reaction with this compound. Optimization may be required depending on the specific azide coupling partner.
Protocol 1: General Procedure in a t-BuOH/H₂O Solvent System
This protocol is suitable for a wide range of azides that are soluble in a mixed aqueous/organic solvent system.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and the azide (1.0-1.1 eq).
-
Add a 1:1 mixture of t-BuOH and deionized water to dissolve the reactants (concentration typically 0.1-0.5 M).
-
In a separate vial, prepare a stock solution of the catalyst premix by dissolving CuSO₄·5H₂O (0.01-0.05 eq) and THPTA (0.01-0.05 eq) in a small amount of deionized water.
-
Add the catalyst premix to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (0.05-0.10 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Experimental Workflow for CuAAC Reaction
Caption: A typical experimental workflow for the CuAAC reaction.
Protocol 2: Procedure in an Organic Solvent (DMF)
This protocol is advantageous for reactants with poor solubility in aqueous systems.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the azide (1.0-1.1 eq), and TBTA (0.01-0.05 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add CuSO₄·5H₂O (0.01-0.05 eq) to the reaction mixture.
-
Add sodium ascorbate (0.05-0.10 eq).
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be poured into water and the product extracted with an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated as described in Protocol 1.
-
Purify the crude product by column chromatography.
Troubleshooting and Mitigation of Side Reactions
Glaser Coupling: An Unwanted Side Reaction
A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne, known as the Glaser coupling.[12][13] This side reaction consumes the alkyne starting material and is promoted by the presence of oxygen and the absence of a sufficient amount of reducing agent.
Mitigation Strategies:
-
Maintain an Inert Atmosphere: Conducting the reaction under nitrogen or argon minimizes the presence of oxygen, a key component for Glaser coupling.[12]
-
Use an Excess of Reducing Agent: A sufficient concentration of sodium ascorbate ensures that the copper catalyst remains in the +1 oxidation state, which is less prone to promoting oxidative coupling.[1]
-
Order of Reagent Addition: It is often recommended to add the sodium ascorbate last to the reaction mixture containing the alkyne, azide, copper source, and ligand. This ensures that the reducing agent is present as soon as the catalyst is introduced.[4]
Purification and Characterization
The resulting 1,4-disubstituted 1,2,3-triazole product can typically be purified by standard laboratory techniques. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common method. The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
The CuAAC reaction is a robust and versatile tool for the synthesis of 1,2,3-triazoles. By carefully selecting the reaction conditions, including the copper source, ligand, solvent, and by taking precautions to minimize side reactions, researchers can successfully employ this compound in a wide range of applications. The protocols provided in this application note serve as a solid foundation for achieving high-yielding and clean transformations, empowering scientists in their pursuit of novel molecular architectures for drug discovery and materials science.
References
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 1(1), 153-172. [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
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Gao, H., & Matyjaszewski, K. (2010). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 43(12), 5129-5136. [Link]
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Presolski, S. I., Hong, V., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 22(10), 2002-2009. [Link]
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Bielsa, R., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(14), 1865-1877. [Link]
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Bielsa, R., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. [Link]
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Wiedemann, J., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Domínguez, B., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(23), 7291. [Link]
-
El Kadib, A., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 73. [Link]
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Speers, A. E., & Cravatt, B. F. (2004). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Chemistry & Biology, 11(4), 535-546. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
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Vera, D., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Omega, 7(15), 12949-12959. [Link]
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Protti, M., et al. (2021). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv. [Link]
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ResearchGate. (n.d.). CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. [Link]
-
Smith, A. M., et al. (2021). Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling. Nature Communications, 12(1), 1-9. [Link]
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Jena Bioscience. (n.d.). CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). [Link]
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ResearchGate. (n.d.). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. [Link]
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Beilstein-Institut. (2018). CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. Beilstein Journal of Organic Chemistry, 14, 29-53. [Link]
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Raines, R. T., et al. (2019). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Journal of the American Chemical Society, 141(38), 15064-15068. [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
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Al-Masri, A. A., et al. (2019). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 24(18), 3358. [Link]
- Google Patents. (n.d.).
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Wikipedia. (n.d.). Glaser coupling. [Link]
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ResearchGate. (n.d.). Click reaction between benzyl azide and phenyl acetylene using either 1 or 2 by application of NIR‐LED exposure at 790 nm. [Link]
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ResearchGate. (n.d.). "Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO 4. [Link]
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Mondal, B., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48171-48183. [Link]
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ResearchGate. (n.d.). The effect of the copper ligand on S. oneidensis catalyzed CuAAC and.... [Link]
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Singh, I., & De, A. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. [Link]
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López-Méndez, L. J., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics, 15(7), 1898. [Link]
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ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]
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Application Notes & Protocols: Leveraging 1-Ethynyl-2-fluoro-4-methylbenzene in Advanced Click Chemistry
Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 1-Ethynyl-2-fluoro-4-methylbenzene in click chemistry. We delve into the strategic advantages conferred by the unique substitution pattern of this terminal alkyne, focusing on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The narrative emphasizes the causality behind experimental choices, offering field-proven insights to empower researchers to synthesize novel fluorinated 1,2,3-triazoles for applications spanning medicinal chemistry, bioconjugation, and materials science.
The Strategic Advantage of this compound
The selection of a building block in chemical synthesis is a critical decision that dictates the properties of the final product. This compound is not merely another terminal alkyne; it is a strategically designed reagent for creating high-value 1,2,3-triazoles with tailored characteristics.
The Physicochemical Impact of Fluorination
The incorporation of fluorine into bioactive molecules is a widely recognized strategy in modern drug discovery.[1][2] The fluorine atom, being highly electronegative and possessing a van der Waals radius similar to hydrogen, can profoundly influence a molecule's properties without significantly increasing its size.[3] When this compound is used in a click reaction, the resulting triazole product inherits these benefits:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making the aromatic ring less susceptible to oxidative metabolism at the fluorinated position.[3]
-
Increased Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[3][4]
-
Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which may lead to stronger binding interactions with biological targets like enzymes or receptors.[3]
Electronic Effects on Reactivity
The substitution pattern on the phenyl ring—an ortho-fluoro group and a para-methyl group—creates a nuanced electronic environment that influences the reactivity of the terminal alkyne in the CuAAC reaction. The electron-withdrawing fluorine atom can slightly increase the acidity of the acetylenic proton, potentially facilitating its deprotonation and the formation of the key copper(I)-acetylide intermediate. This effect is balanced by the electron-donating methyl group, ensuring the overall stability and handleability of the compound.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, renowned for its reliability, high yields, and exceptional functional group tolerance.[5][6] It facilitates the specific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[6] The reaction's power lies in its massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition, allowing it to proceed under mild, often aqueous, conditions.[6]
The Catalytic Cycle
The mechanism involves the in-situ formation of a copper(I)-acetylide species, which then reacts with the azide to form a six-membered copper-containing intermediate.[6][7] This intermediate subsequently undergoes ring contraction and protonolysis to release the stable triazole product and regenerate the copper(I) catalyst, thus completing the cycle.
Caption: Workflow for small molecule synthesis via CuAAC.
Materials and Reagents
| Reagent | Purpose | Typical Concentration/Amount |
| This compound | Alkyne Substrate | 1.0 equivalent |
| Organic Azide (e.g., Benzyl Azide) | Azide Substrate | 1.0 - 1.1 equivalents |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Catalyst Precursor | 1 - 5 mol% |
| Sodium Ascorbate | Reducing Agent | 5 - 10 mol% |
| Solvent (e.g., t-BuOH/H₂O, THF, DMF) | Reaction Medium | 0.1 - 1.0 M concentration |
| Ethylenediaminetetraacetic acid (EDTA) | Copper Chelator (Workup) | 0.5 M aqueous solution |
Step-by-Step Methodology
-
Reagent Preparation: In a suitable reaction flask, dissolve this compound (1.0 eq) and the desired organic azide (1.05 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1). Sparge the solution with an inert gas (N₂ or Ar) for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the stirring solution, add an aqueous solution of CuSO₄·5H₂O (e.g., 2 mol%).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 10 mol%) dropwise. The reaction is often exothermic and may change color.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with water. If residual copper is a concern for downstream applications or characterization, wash the mixture with an aqueous solution of EDTA to chelate and remove copper ions. [8]6. Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂) three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final triazole product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. Expert Note: Residual paramagnetic Cu(II) ions can cause significant broadening or even disappearance of NMR signals, particularly for protons and carbons near the triazole ring. [9]An EDTA wash during workup is highly recommended to obtain clean, interpretable NMR spectra.
Protocol 2: Bioconjugation
This protocol is adapted for labeling an azide-modified biomolecule (e.g., a peptide or protein) with this compound in an aqueous buffer system.
Rationale for Bioconjugation
Bioconjugation reactions present unique challenges: they must be performed in aqueous media, at physiological pH, at low concentrations, and in the presence of a multitude of functional groups. The cytotoxicity of free copper is a major concern. [10]Therefore, the use of a copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is essential. The ligand accelerates the reaction and protects the biomolecule from copper-mediated oxidative damage. [11][12]
Experimental Workflow
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Application Note: Scalable Synthesis of 1,2,3-Triazole Derivatives from 1-Ethynyl-2-fluoro-4-methylbenzene via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An Application Note for Researchers and Drug Development Professionals
Abstract This application note provides a comprehensive guide for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives utilizing 1-Ethynyl-2-fluoro-4-methylbenzene as a key building block. The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its exceptional stability, unique electronic properties, and its role as a bioisostere for amide bonds.[1] The primary synthetic route detailed herein is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry" renowned for its high efficiency, regioselectivity, and broad substrate scope.[2][3][4] We present a detailed, step-by-step protocol, expert insights into reaction optimization, and robust methods for purification and characterization, designed to empower researchers in drug discovery and chemical biology to generate diverse compound libraries with confidence.
Introduction: The Privileged 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a five-membered heterocycle that has become a "privileged" structure in pharmaceutical sciences.[5] Its prominence is due to a unique combination of chemical and physical properties:
-
Metabolic Stability: The triazole core is exceptionally resistant to metabolic degradation, including hydrolysis and oxidation.[2][6]
-
Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors, and the C-H bond of the triazole ring can serve as a weak hydrogen bond donor.[2]
-
Strong Dipole Moment: The significant dipole moment of the triazole ring allows it to engage in favorable dipole-dipole interactions with biological targets.[2]
-
Bioisosterism: The 1,4-disubstituted triazole linkage is an excellent mimic of the trans-amide bond, a common feature in peptides and proteins, making it invaluable for creating peptidomimetics.[1]
These features have led to the incorporation of 1,2,3-triazoles into numerous approved therapeutics and clinical candidates, spanning a vast range of activities including antibacterial (Tazobactam), anticancer (Carboxyamidotriazole), and anticonvulsant (Rufinamide) agents.[1][7] The development of the CuAAC reaction by the groups of Sharpless and Meldal revolutionized access to these compounds, transforming their synthesis from a challenging endeavor into a reliable and modular process.[3][8]
This guide focuses on leveraging this compound as the alkyne component, providing a versatile starting point for creating novel triazole derivatives with potential applications in various therapeutic areas.
The Reaction Principle: Unpacking the CuAAC Catalytic Cycle
The CuAAC reaction is a 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[] Unlike the uncatalyzed thermal Huisgen cycloaddition, which requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction is typically performed under mild, often aqueous, conditions and provides the 1,4-disubstituted triazole product with virtually perfect regioselectivity.[8]
Causality of the Catalytic System: The active catalyst is Cu(I). However, Cu(I) salts are prone to disproportionation and oxidation. Therefore, the most convenient and common laboratory practice involves generating the Cu(I) species in situ from an inexpensive and stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent, most commonly sodium ascorbate.[10] This ensures a continuous low concentration of the active Cu(I) catalyst throughout the reaction.
The generally accepted mechanism is depicted below:
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Application Note: 1-Ethynyl-2-fluoro-4-methylbenzene in Bioactive Molecule Synthesis
Abstract
The strategic incorporation of fluorine and alkyne functionalities into molecular scaffolds is a cornerstone of modern medicinal chemistry. 1-Ethynyl-2-fluoro-4-methylbenzene has emerged as a highly valuable building block, offering a unique combination of reactive handles and modulating groups for the synthesis of complex bioactive molecules.[1] This guide provides an in-depth analysis of its reactivity profile and details robust protocols for its application in key synthetic transformations, including Palladium-catalyzed Sonogashira couplings and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. We further illustrate its utility in the context of a multi-step synthesis targeting a biologically relevant scaffold, providing researchers with the foundational knowledge to leverage this versatile reagent in drug discovery programs.
Introduction: The Strategic Advantage of Fluorinated Alkynes
The design of novel therapeutics often hinges on the ability to fine-tune a molecule's physicochemical and pharmacokinetic properties. Fluorine, the most electronegative element, is frequently introduced to enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby positively impacting a compound's overall drug-like properties.[2][3] Similarly, the terminal alkyne group serves as a versatile synthetic handle, providing a gateway to a vast chemical space through reliable and high-yielding reactions.
This compound uniquely combines these features. The terminal alkyne is primed for powerful C-C and C-heteroatom bond-forming reactions. The ortho-fluorine atom exerts a potent inductive effect, influencing the electronic nature of the aromatic ring and the acidity of the alkyne proton. This substitution can also introduce favorable conformational constraints and participate in hydrogen bonding with biological targets.[4][5] The para-methyl group provides a subtle steric and electronic perturbation, useful for exploring structure-activity relationships (SAR). This trifecta of functionalities makes it an exemplary building block for constructing libraries of compounds for high-throughput screening and lead optimization.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by the reactivity of its terminal alkyne. Two of the most powerful transformations are the Sonogashira coupling and the CuAAC, or "click" reaction.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] This reaction is fundamental for constructing conjugated systems and linking molecular fragments. The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.[7] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced by K. B. Sharpless, "Click Chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[9][10] The CuAAC reaction, which joins an alkyne and an azide to form a stable 1,2,3-triazole ring, is the quintessential click reaction.[1][11] This transformation is exceptionally reliable and tolerant of a vast array of functional groups, making it ideal for bioconjugation and the rapid assembly of compound libraries.[12] The 1,4-disubstituted triazole product is formed with high regioselectivity under copper(I) catalysis.[10]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol details a standard Sonogashira coupling to synthesize 1-(4-methoxyphenyl)-2-(2-fluoro-4-methylphenyl)acetylene, a common scaffold in materials science and medicinal chemistry.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 351002-93-2 | 134.15 | 134 | 1.0 | 1.0 |
| 4-Iodoanisole | 696-62-8 | 234.04 | 257 | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 21 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 11.4 | 0.06 | 0.06 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 303 (0.42 mL) | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 10 mL | - | - |
Procedure
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (134 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Solvent & Base Addition: Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times). Add anhydrous THF (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Reaction: Stir the resulting mixture at room temperature. The causality for room temperature conditions is that the copper co-catalyst significantly increases reactivity, avoiding the need for harsh heating which could lead to side reactions like alkyne homocoupling.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) until the starting alkyne is consumed (typically 2-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes to 5% ethyl acetate in hexanes) to yield the pure product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yield: 85-95%.
Protocol 2: CuAAC Reaction with Benzyl Azide
This protocol demonstrates the synthesis of a 1,2,3-triazole, a privileged scaffold in drug discovery due to its metabolic stability and ability to act as a hydrogen bond acceptor.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 351002-93-2 | 134.15 | 134 | 1.0 | 1.0 |
| Benzyl Azide | 622-73-1 | 133.15 | 133 | 1.0 | 1.0 |
| Copper(II) Sulfate Pentahydrate | 7758-99-8 | 249.68 | 25 | 0.1 | 0.1 |
| Sodium Ascorbate | 134-03-2 | 198.11 | 40 | 0.2 | 0.2 |
| tert-Butanol | 75-65-0 | - | 5 mL | - | - |
| Water (Deionized) | 7732-18-5 | - | 5 mL | - | - |
Procedure
-
Solution Preparation: In a 25 mL round-bottom flask, dissolve this compound (134 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).
-
Catalyst Addition: Add sodium ascorbate (40 mg, 0.2 mmol) to the solution, followed by copper(II) sulfate pentahydrate (25 mg, 0.1 mmol). The sodium ascorbate is crucial as it reduces the Cu(II) precatalyst to the active Cu(I) species in situ. This is a common and experimentally convenient method that avoids handling potentially unstable Cu(I) salts.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours, often indicated by a color change and precipitation of the product.
-
Monitoring: Monitor the reaction by TLC (e.g., 7:3 Hexanes:Ethyl Acetate).
-
Workup: Upon completion, add water (10 mL) to the flask. Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the solid with cold water (2 x 10 mL) and then a small amount of cold diethyl ether to remove any unreacted starting materials. The product is often pure enough after filtration. If necessary, recrystallization from ethanol/water can be performed.
-
Characterization: Confirm the structure of the 1-benzyl-4-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole by NMR and MS analysis. Expected yield: >95%.
Case Study: Synthesis of a Kinase Inhibitor Scaffold
To illustrate the practical application of this compound, we outline a synthetic workflow towards a substituted pyrazolopyrimidine, a core structure found in numerous kinase inhibitors. The fluorine atom can enhance binding affinity through interactions with the hinge region of the kinase.
In this hypothetical workflow, this compound is coupled with a protected 4-iodo-1H-pyrazolo[3,4-d]pyrimidine via a Sonogashira reaction (Step 1). Following coupling, removal of any protecting groups (Step 2) and potential further functionalization would yield the target kinase inhibitor scaffold (Step 3).
Representative Biological Data
The introduction of the 2-fluoro-4-methylphenyl group can significantly impact biological activity. Below is a representative table illustrating how such modifications can influence inhibitory concentration (IC₅₀) values against a target kinase.
| Compound | R-Group | Kinase X IC₅₀ (nM) |
| Scaffold-H | Phenyl | 150 |
| Scaffold-F-Me | 2-Fluoro-4-methylphenyl | 25 |
| Scaffold-F | 2-Fluorophenyl | 40 |
Data is hypothetical and for illustrative purposes only.
The table demonstrates that the combined electronic and steric effects of the fluorine and methyl groups can lead to a substantial improvement in potency compared to an unsubstituted phenyl ring or a singly substituted fluorophenyl ring.
Conclusion
This compound is a powerful and versatile building block for the synthesis of bioactive molecules. Its terminal alkyne provides access to robust and high-yield coupling reactions like the Sonogashira and CuAAC, while the strategically placed fluorine and methyl groups offer a sophisticated means to modulate the pharmacological properties of the target compounds. The protocols and workflows detailed herein provide a solid foundation for researchers to confidently incorporate this reagent into their synthetic strategies, accelerating the discovery and development of next-generation therapeutics.
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4-ETHYNYL-1-FLUORO-2-METHYLBENZENE 97 | LookChem. Available at: [Link]
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Radiosynthesis and 'click' conjugation of ethynyl-4-[(18)F]fluorobenzene--an improved [(18)F]synthon for indirect radiolabeling - PubMed. Available at: [Link]
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The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction - JMU Scholarly Commons. Available at: [Link]
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Synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed. Available at: [Link]
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Application Note: A Practical Guide to the Sonogashira Reaction with Fluorinated Alkynes
Introduction: The Strategic Union of Fluorine and Alkynes
The Sonogashira cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in constructing C(sp²)–C(sp) bonds under mild conditions.[1][2][3] This palladium- and copper-cocatalyzed transformation links terminal alkynes with aryl or vinyl halides, providing a direct route to complex molecular architectures.[1] Its applications are vast, spanning the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]
In parallel, the strategic incorporation of fluorine has become a cornerstone of contemporary drug discovery.[4][5] The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—allow medicinal chemists to meticulously modulate a molecule's metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profile.[4][6] Consequently, fluorinated motifs are increasingly prevalent in approved therapeutic agents.[5]
This guide provides an in-depth exploration of the Sonogashira reaction employing fluorinated terminal alkynes. These building blocks are invaluable for accessing novel chemical space in drug development and materials science. We will delve into the mechanistic nuances, critical experimental parameters, and provide a field-proven protocol tailored for researchers navigating the specific challenges and opportunities presented by these electron-deficient substrates.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The elegance of the Sonogashira reaction lies in its dual, interconnected catalytic cycles operating in harmony.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle (The C-C Bond Forge): This cycle is responsible for activating the aryl halide and forging the final product.
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, inserts into the aryl-halide bond (R¹-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial here, following the general trend: I > OTf > Br >> Cl.[1][7]
-
Transmetalation: The key handover step. A copper(I) acetylide, generated in the adjacent copper cycle, transfers its alkyne group (⁻C≡CR²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex—the aryl group and the alkyne—couple and are expelled as the final product (R¹-C≡CR²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[2][7]
-
-
The Copper Cycle (The Alkyne Activator): This cycle prepares the alkyne for its role in the palladium cycle.
-
π-Alkyne Complex Formation: The terminal alkyne coordinates to the copper(I) salt (typically CuI).[2]
-
Deprotonation: In the presence of an amine base, the acidity of the alkyne's terminal proton is enhanced, facilitating its removal. This forms the highly nucleophilic copper(I) acetylide species, which is the active transmetalating agent.[2]
-
The electron-withdrawing nature of fluorine on the alkyne substrate can increase the acidity of the terminal proton, potentially accelerating the deprotonation step. However, it can also influence the nucleophilicity of the resulting acetylide.
Caption: Figure 1: Sonogashira Dual Catalytic Cycle
Protocol Design: Key Parameters for Success
A successful Sonogashira coupling with fluorinated alkynes requires careful consideration of each reaction component.
Substrate and Reagent Selection
-
Aryl/Vinyl Halide: The choice of halide significantly impacts reactivity. Aryl iodides are the most reactive and often allow for room temperature reactions. Aryl bromides are also common but may require heating.[1] Aryl triflates serve as excellent alternatives to halides.[2] While challenging, couplings with aryl fluorides have been developed but require specific, highly active catalyst systems.[8][9]
-
Fluorinated Alkyne: These are generally stable but should be of high purity. The electron-withdrawing fluorine atoms can make them more susceptible to nucleophilic attack, a consideration if other reactive functional groups are present.
-
Catalyst System: A combination of a palladium source and a copper(I) co-catalyst is standard.
-
Palladium: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are workhorse catalysts.[1][3] For less reactive halides, more sophisticated systems using bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) can provide superior results.[3][10]
-
Copper: Copper(I) iodide (CuI) is the most common co-catalyst.[1][2] Its presence is crucial for the classical mechanism but can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[1] This side reaction is mitigated by maintaining a strictly inert atmosphere.
-
-
Base & Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is essential for deprotonating the alkyne.[9] The reaction is typically run in anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to protect the catalysts from oxygen and moisture.
| Component | Recommended Choice | Rationale & Key Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Robust, commercially available, and effective for most aryl iodides and bromides. |
| Pd(PPh₃)₄ (1-5 mol%) | A Pd(0) source, often used for milder conditions but can be more air-sensitive. | |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (2-10 mol%) | Essential for the classical mechanism to generate the copper acetylide for transmetalation.[2] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) | Acts as the base for alkyne deprotonation and as an acid scavenger. Can often be used as a co-solvent. |
| Solvent | Tetrahydrofuran (THF), Acetonitrile, or DMF | Must be anhydrous and thoroughly degassed to prevent catalyst deactivation and alkyne homocoupling. |
| Atmosphere | Nitrogen or Argon | CRITICAL: Prevents oxidative Glaser homocoupling of the alkyne, which is promoted by Cu(I) and oxygen.[1] |
Table 1: Recommended Reaction Components and Their Functions.
Detailed Step-by-Step Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of a fluorinated terminal alkyne with an aryl bromide.
Materials and Equipment
-
Reactants: Aryl bromide (1.0 eq), Fluorinated terminal alkyne (1.1-1.2 eq)
-
Catalysts: PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq)
-
Solvent/Base: Anhydrous, degassed THF and Diisopropylamine (DIPA)
-
Glassware: Schlenk flask, rubber septa, syringes, needles
-
Equipment: Magnetic stirrer/hotplate, Schlenk line (or glovebox), TLC plates, rotary evaporator, flash chromatography system
Pre-Reaction Setup
-
Glassware: Oven-dry all glassware and cool under a stream of inert gas (N₂ or Ar).
-
Solvent Degassing: Degas the anhydrous THF and DIPA by sparging with N₂ or Ar for 20-30 minutes or by using several freeze-pump-thaw cycles. An inert atmosphere is crucial to prevent the homocoupling of the alkyne.[1]
Reaction Procedure
-
Charge the Flask: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl bromide (e.g., 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and Backfill: Seal the flask with a rubber septum, and carefully evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Add Solvents and Base: Using gas-tight syringes, add degassed THF (5 mL) and diisopropylamine (3.0 mmol, 3.0 eq). Stir the mixture at room temperature for 5-10 minutes. The solution should be a pale yellow suspension.
-
Add Alkyne: Add the fluorinated terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-60 °C for aryl bromides). Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 3-24 hours).[2]
Work-up and Purification
-
Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Filter: Dilute the mixture with diethyl ether or ethyl acetate and filter through a short plug of Celite® to remove catalyst residues. Wash the pad with additional solvent.
-
Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.[2][7]
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure fluorinated aryl alkyne product.[7]
Caption: Figure 2: General Experimental Workflow
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently reactive aryl halide (e.g., chloride).3. Reaction temperature too low. | 1. Use fresh, high-purity catalysts. Ensure inert atmosphere is maintained.2. Switch to a more active catalyst system (e.g., with bulky phosphine or NHC ligands).3. Increase reaction temperature. |
| Alkyne Homocoupling | Presence of oxygen in the reaction vessel. | Rigorously degas all solvents and ensure a positive pressure of inert gas throughout the setup and reaction. |
| Recovery of Starting Materials | Reaction conditions not forcing enough. | For aryl bromides or chlorides, increase temperature and/or reaction time. Consider a more active palladium catalyst. |
| Complex Mixture of Products | Side reactions due to high temperature or reactive functional groups. | Attempt the reaction at a lower temperature for a longer duration. Protect sensitive functional groups if necessary. |
Table 2: Troubleshooting Guide for the Sonogashira Reaction.
Conclusion
The Sonogashira reaction is a powerful and versatile tool for the synthesis of fluorinated aryl alkynes, which are of high value in medicinal chemistry and materials science. Success with electron-deficient fluorinated alkynes hinges on a solid understanding of the reaction mechanism and meticulous control over experimental conditions. By carefully selecting the catalyst system, ensuring an inert atmosphere to prevent side reactions, and following a robust protocol, researchers can reliably access these important molecular scaffolds. The procedures and insights detailed in this guide provide a validated framework for the successful application of this cornerstone cross-coupling reaction.
References
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Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Li, C., et al. (2018). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. PubMed. Retrieved January 19, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridin-amidoximes. University of Southampton ePrints. Retrieved January 19, 2026, from [Link]
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Wang, Z., et al. (2020). Stereodivergent Alkyne Hydrofluorination Using Protic Tetrafluoroborates as Tunable Reagents. PMC - NIH. Retrieved January 19, 2026, from [Link]
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Konkolewicz, D., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. Retrieved January 19, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). LinkedIn. Retrieved January 19, 2026, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
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Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
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Applications of Fluorine in Medicinal Chemistry. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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Substituted arene synthesis by alkynylation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. Retrieved January 19, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 19, 2026, from [Link]
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Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Retrieved January 19, 2026, from [Link]
-
Hong, V., et al. (2010). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Tuček, J., et al. (2019). Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene. PMC - NIH. Retrieved January 19, 2026, from [Link]
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Application Note: Catalyst System Selection for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynyl-2-fluoro-4-methylbenzene
Abstract: This guide provides a detailed technical overview and practical protocols for selecting an optimal catalyst system for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving the sterically and electronically distinct substrate, 1-Ethynyl-2-fluoro-4-methylbenzene. We will explore the mechanistic rationale behind catalyst component choices, present a logical workflow for system selection, and offer field-proven experimental protocols for researchers in synthetic chemistry and drug development.
Introduction: The Power and Nuance of Click Chemistry
The CuAAC reaction, a cornerstone of "click chemistry," provides an exceptionally robust and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] Its wide functional group tolerance, mild reaction conditions, and high yields have cemented its role in diverse fields, from drug discovery to materials science.[3][4] The reaction's efficiency stems from the dramatic rate acceleration—up to 10⁷-fold over the uncatalyzed thermal Huisgen cycloaddition—conferred by a copper(I) catalyst.[1]
However, the "plug-and-play" simplicity of CuAAC can be misleading. Substrate-specific electronic and steric factors can significantly impact reaction kinetics and require careful optimization of the catalytic system. This application note focuses on a challenging yet increasingly relevant alkyne, This compound . The presence of an ortho-fluoro and a para-methyl group introduces a unique combination of electronic and steric demands that necessitate a thoughtful approach to catalyst selection.
Deconstructing the Substrate: this compound
The choice of catalyst is intrinsically linked to the properties of the alkyne. The substitution pattern on this compound presents two key considerations:
-
Electronic Effects: The aryl ring is influenced by two opposing groups. The ortho-fluoro group is strongly electron-withdrawing via induction, which can increase the acidity of the acetylenic proton, potentially facilitating the formation of the copper-acetylide intermediate.[5] Conversely, the para-methyl group is weakly electron-donating. While CuAAC is famously tolerant of electronic variations, these competing effects can modulate the electron density of the alkyne π-system and its coordination to the copper center.[6]
-
Steric Hindrance: The fluorine atom at the ortho position introduces significant steric bulk adjacent to the reactive alkyne. This hindrance can impede the approach of the azide to the copper-acetylide complex, potentially slowing the reaction rate. For sterically demanding substrates, the choice of ligand and reaction conditions becomes critical to ensure efficient conversion.[7]
The Engine of the Reaction: The CuAAC Catalytic Cycle
Understanding the mechanism is fundamental to rational catalyst design. The reaction is catalyzed by Cu(I), which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[1][8] The cycle proceeds through several key steps, as illustrated below. The ligand (L) plays a crucial role in stabilizing the Cu(I) active species and modulating its reactivity.[9][10]
Core Components of an Optimized Catalyst System
A successful CuAAC reaction depends on the synergy between three components: the copper source, a reducing agent (if needed), and a stabilizing ligand.
-
Copper Source: While direct Cu(I) salts like CuI or CuBr can be used, they are prone to oxidation.[8] The most convenient and reliable method is the in situ generation of Cu(I) from an inexpensive and stable Cu(II) precursor, typically Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) .[11] This approach ensures a consistent supply of the active catalyst throughout the reaction.
-
Reducing Agent: Sodium Ascorbate is the quintessential reducing agent for CuAAC.[1] It rapidly and cleanly reduces Cu(II) to Cu(I) and, when used in slight excess, scavenges dissolved oxygen to prevent re-oxidation of the catalyst and suppress the primary side reaction: oxidative homocoupling (Glaser coupling) of the alkyne.[1]
-
The Ligand - The Key to Success: The ligand is arguably the most critical component for challenging substrates. Its primary roles are:
-
Stabilization: It protects the Cu(I) ion from oxidation and disproportionation.[3]
-
Acceleration: It modulates the electronic environment of the copper center, increasing the catalytic turnover rate.[9]
-
Solubilization: In aqueous systems, hydrophilic ligands keep the copper catalyst in solution.
For bioconjugation and general-purpose synthesis, tris-triazole "tripodal" ligands are highly effective.[9] The most common are TBTA (Tris(benzyltriazolylmethyl)amine) for organic solvents and its water-soluble derivative THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), which is ideal for aqueous or mixed-solvent systems.[8][12][13] Given the steric hindrance of this compound, a ligand is considered essential for achieving high efficiency.
-
A Logical Workflow for Catalyst Selection
Choosing the right system can be streamlined by following a logical decision process. The workflow below guides the researcher from initial substrate analysis to a robust starting protocol.
Comparative Analysis of Recommended Catalyst Systems
The table below summarizes the most relevant catalytic systems for the CuAAC reaction with this compound, highlighting their respective strengths and weaknesses.
| Catalyst System Components | Recommended Solvent | Typical Conditions | Pros | Cons / Considerations for this Substrate |
| CuSO₄ / Sodium Ascorbate / THPTA | tBuOH/H₂O, THF/H₂O | 1-5 mol% CuSO₄, 1.1 eq THPTA (to Cu), 5-10 eq NaAsc (to Cu), Room Temp | Highly reliable, robust to air/water, low cost, ideal for water-soluble azides.[11][12] | May be slower if reactants have poor aqueous solubility. Steric hindrance may still require warming. |
| CuI / DIPEA | DMSO, THF, DMF (anhydrous) | 5-10 mol% CuI, 10-20 mol% DIPEA (N,N-Diisopropylethylamine), Room Temp - 60°C | Effective for non-polar, water-sensitive substrates. Avoids ascorbate byproducts. | Requires inert atmosphere, CuI is oxygen-sensitive. Base can cause side reactions with sensitive functional groups.[7][14] |
| Cu(I)-NHC Complexes | Toluene, THF | 0.5-2 mol% pre-formed catalyst, Room Temp | Very high turnover numbers, extremely fast reactions, low catalyst loading.[15] | Catalyst synthesis is required, may be air/moisture sensitive, higher initial cost. |
| Copper metal / Microwave | Various | Copper turnings or wire, µW irradiation, 80-120°C | Heterogeneous catalyst is easily removed. Microwave can dramatically reduce reaction times.[1][16] | Often requires higher temperatures. Reproducibility can be an issue. Less control over catalyst concentration. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction.
Protocol A: Standard Aqueous Co-solvent System (Recommended Starting Point)
This protocol is robust, uses readily available reagents, and is an excellent starting point for most applications.
-
Reagent Preparation:
-
Prepare stock solutions:
-
100 mM Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) in deionized water.
-
110 mM THPTA in deionized water.
-
1 M Sodium Ascorbate in deionized water (prepare fresh).
-
-
-
Reaction Setup:
-
To a 10 mL vial equipped with a magnetic stir bar, add the azide (0.5 mmol, 1.0 eq).
-
Add this compound (0.5 mmol, 1.0 eq).
-
Add 2.5 mL of a 1:1 mixture of tert-butanol and deionized water. Stir until all solids are dissolved.
-
-
Catalyst Addition:
-
In a separate microcentrifuge tube, premix 50 µL of the 100 mM CuSO₄ stock solution (0.005 mmol, 1 mol%) and 50 µL of the 110 mM THPTA stock solution (0.0055 mmol, 1.1 mol% eq). Vortex briefly.
-
Add the premixed blue catalyst solution to the reaction vial. The solution should turn a light blue/green.
-
-
Initiation and Monitoring:
-
Add 50 µL of the freshly prepared 1 M Sodium Ascorbate solution (0.05 mmol, 10 mol% eq) to the reaction vial. The solution should turn colorless or light yellow.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the limiting reagent is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, add 10 mL of ethyl acetate and 10 mL of water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with 10 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Protocol B: Anhydrous Organic System for Sterically Demanding Cases
This protocol is suitable when aqueous conditions are not desired or when Protocol A proves too sluggish.
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried flask under an argon or nitrogen atmosphere, add Copper(I) Iodide (CuI) (0.025 mmol, 5 mol%).
-
Add the azide (0.5 mmol, 1.0 eq) and this compound (0.5 mmol, 1.0 eq).
-
Add 3 mL of anhydrous DMSO and stir to dissolve.
-
-
Initiation and Monitoring:
-
Add N,N-Diisopropylethylamine (DIPEA) (0.05 mmol, 10 mol% eq) via syringe.
-
Stir the reaction at room temperature or warm to 40-60°C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, pour the reaction mixture into 20 mL of water and extract three times with 15 mL of ethyl acetate.
-
Combine the organic layers, wash with 5% aqueous LiCl solution (to remove DMSO), then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting and Field-Proven Insights
-
Slow or Incomplete Reaction: The primary suspect is steric hindrance. First, try warming the reaction (Protocol A) to 40°C. If this is insufficient, increase catalyst loading to 5 mol% or switch to the more forcing conditions of Protocol B.
-
Glaser Homocoupling Observed: If you observe a byproduct corresponding to the dimer of the alkyne, it indicates oxidation of the Cu(I) catalyst. Ensure your sodium ascorbate solution is freshly prepared and consider degassing your solvents by sparging with argon for 15 minutes before use.
-
Purification Issues: The triazole product is often polar. If it is difficult to separate from residual catalyst, a simple workup trick is to dilute the reaction mixture with ethyl acetate and wash with a dilute aqueous solution of EDTA or ammonia to chelate and remove copper salts before chromatography.
Conclusion
The successful application of the CuAAC reaction to this compound is readily achievable with a rational and informed approach to catalyst selection. For most applications, a system composed of CuSO₄, Sodium Ascorbate, and the THPTA ligand in a mixed aqueous/organic solvent system provides a reliable and high-yielding starting point. By understanding the substrate's unique electronic and steric properties and following the systematic protocols outlined in this guide, researchers can confidently harness the power of click chemistry for the synthesis of novel fluorinated triazoles.
References
-
Di Donato, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]
-
Cárdenas-Jirón, G. I., et al. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health (NIH). Available at: [Link]
-
Fokin, V. V., et al. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH). Available at: [Link]
-
Díez-González, S., et al. (2009). Well-defined copper(i) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Díaz-Moreno, B., et al. (2013). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. National Institutes of Health (NIH). Available at: [Link]
-
Sun, L., et al. (2015). Highly-efficient and versatile fluorous-tagged Cu(I)-catalyzed azide-alkyne cycloaddition ligand for preparing bioconjugates. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Computational studies on CuAAC reaction mechanism with [CuX(PPh3)]; X = I, Br, Cl for the synthesis of 4- and 5-halo-1,2,3-triazoles. Available at: [Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Available at: [Link]
-
Jiang, H., et al. (2015). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Available at: [Link]
-
Chworos, A., et al. (2020). THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case. ACS Publications. Available at: [Link]
-
Royal Society of Chemistry. (2020). Fluorogenic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reactions and their Applications in Bioconjugation. Available at: [Link]
-
Chen, Y., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PubMed Central. Available at: [Link]
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. Available at: [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Available at: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Bioconjugation. Available at: [Link]
-
Royal Society of Chemistry. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles by RuAAC Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Available at: [Link]
-
IOSR Journal. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. Available at: [Link]
-
ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group? Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]
-
Ogata, K., et al. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. ACS Publications. Available at: [Link]
-
Semantic Scholar. (n.d.). CuAAC reactions of sterically hindered azides. Available at: [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH). Available at: [Link]
-
Chan, T. R., et al. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Publications. Available at: [Link]
-
Azofra, L. M., et al. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. (n.d.). Optimized CuAAC reaction set-up. Available at: [Link]
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- 4. iosrjournals.org [iosrjournals.org]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. broadpharm.com [broadpharm.com]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
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- 15. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Sonogashira Reaction with 1-Ethynyl-2-fluoro-4-methylbenzene
This technical support guide is tailored for researchers, scientists, and professionals in drug development aiming to enhance the yield and efficiency of the Sonogashira reaction, particularly when using the substrate 1-Ethynyl-2-fluoro-4-methylbenzene. This document provides a structured approach to troubleshooting common issues and offers detailed protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
A quick guide to common challenges encountered during the Sonogashira coupling.
Q1: What are the primary reasons for low yields when using this compound in a Sonogashira reaction?
Low yields with this substrate often stem from its specific electronic and steric characteristics. The fluorine and methyl groups on the benzene ring can affect the alkyne's reactivity. Key factors contributing to low yields include catalyst deactivation, suboptimal reaction conditions such as temperature and solvent choice, the selection of the base, and the presence of impurities in the reagents.[1]
Q2: How can I minimize the formation of alkyne homocoupling byproducts (Glaser coupling)?
The formation of symmetrical alkyne dimers, known as Glaser coupling, is a frequent side reaction.[2] This is particularly prevalent when the reaction is exposed to oxygen or when using a copper(I) co-catalyst.[3][4] To mitigate this, it is crucial to maintain strictly anaerobic conditions by using degassed solvents and an inert atmosphere (e.g., argon or nitrogen).[2] Additionally, consider utilizing a "copper-free" Sonogashira protocol, which is often preferred to prevent this side reaction.[1][2][5][6]
Q3: Is a copper co-catalyst essential for the Sonogashira reaction?
While the traditional Sonogashira reaction employs a copper(I) co-catalyst to facilitate the coupling, numerous copper-free protocols have been developed.[6][7][8] These can be advantageous for substrates sensitive to copper or to avoid the aforementioned Glaser homocoupling.[1][5][6] Copper-free versions may necessitate adjustments to the catalyst system, such as using specific ligands or different reaction conditions.[1]
Q4: What is the function of the base in the Sonogashira reaction, and how do I select the appropriate one?
The base is critical for deprotonating the terminal alkyne to form the reactive acetylide species.[9][10] The choice of base must be carefully considered; it needs to be sufficiently strong to deprotonate the alkyne without inducing unwanted side reactions.[10] Amine bases like triethylamine or diisopropylamine are commonly used and often serve as both the base and a co-solvent.[11][7][10] For challenging substrates, other bases such as potassium carbonate or cesium carbonate are sometimes employed.[7][12]
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Formation
A systematic approach to diagnosing and resolving reactions with poor outcomes.
Troubleshooting Workflow: Addressing Low Yields
Caption: A logical workflow for troubleshooting and optimizing low-yield Sonogashira reactions.
The Sonogashira reaction is sensitive to impurities that can poison the catalyst.
-
Solvents and Bases: It is imperative to use anhydrous and deaerated solvents and bases.[11] Water can deactivate the catalyst, while oxygen promotes the undesirable homocoupling of acetylenes.[7]
-
Starting Materials: The purity of both this compound and the aryl halide coupling partner should be verified, as impurities can inhibit the catalyst.[1]
Fine-tuning the reaction environment is key to success.
-
Temperature: While many Sonogashira couplings proceed at room temperature, less reactive aryl halides, such as bromides and chlorides, may require heating.[1][13] A temperature screening is advisable.
-
Reaction Time: Monitor the reaction's progress using techniques like TLC or GC to determine the optimal reaction time.
-
Atmosphere: The palladium(0) catalyst is unstable in the presence of air.[7] Therefore, thorough degassing of the reaction mixture and maintaining an inert atmosphere are critical.[2][11]
The choice of palladium source, ligand, and co-catalyst is crucial.
-
Palladium Catalyst: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[7][8] Ensure the catalyst is active and has been stored correctly. The appearance of a black precipitate ("palladium black") indicates catalyst decomposition.[1]
-
Ligand Selection: The ligand can significantly influence the reaction. For challenging substrates, bulky and electron-rich phosphine ligands can be effective.[8]
-
Copper Co-catalyst: Copper(I) iodide is the standard co-catalyst.[7] However, as previously mentioned, copper-free alternatives should be considered if homocoupling is an issue.[1][2][5][6]
Table 1: General Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | Commonly used and commercially available palladium sources.[7][8] |
| Copper Co-catalyst | CuI (1-5 mol%) | Facilitates the formation of the copper acetylide intermediate.[7] |
| Base | Triethylamine or Diisopropylamine (2-3 equiv.) | Acts as a base and can also serve as a solvent.[11][7][10] |
| Solvent | DMF, THF, or Toluene | Should be chosen based on substrate solubility and reaction temperature.[7][13] |
| Temperature | Room Temperature to 80 °C | Dependent on the reactivity of the aryl halide.[1][7][13] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the oxygen-sensitive catalyst.[2][11][7] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
A general procedure to serve as a starting point.
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (2-3 equiv.).
-
Add this compound (1.1-1.5 equiv.) via syringe.
-
Stir the mixture at the desired temperature, monitoring by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
An alternative protocol to mitigate alkyne homocoupling.
-
In a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[2]
-
Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) and the degassed solvent (e.g., dioxane or toluene).[2][12]
-
Add this compound (1.2 equiv.).
-
Heat the reaction to the required temperature (e.g., 80-100 °C) and monitor its progress.[6]
-
After completion, cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Mechanistic Insights
Understanding the reaction mechanism can aid in troubleshooting.
Catalytic Cycles of the Sonogashira Reaction
Caption: A simplified representation of the interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
The generally accepted mechanism involves two interconnected catalytic cycles.[9] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide.[9] This is followed by transmetalation with a copper acetylide intermediate, which is formed in the copper cycle.[9] The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[9] Issues with oxidative addition are often related to the reactivity of the aryl halide, while problems in the transmetalation step may point to issues with the copper co-catalyst or the base.[14][6]
For further assistance, please do not hesitate to contact our dedicated technical support team.
References
This guide was compiled using information from the following reputable sources:
-
Wikipedia. Sonogashira coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841–1844.
-
BYJU'S. Sonogashira Coupling. [Link]
-
Semantic Scholar. Sonogashira coupling reaction with diminished homocoupling. [Link]
-
ACS Publications. Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate. A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. [Link]
-
Organic Chemistry Portal. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. [Link]
-
ResearchGate. Influence of base on the Sonogashira coupling reaction. [Link]
-
The Organic Chemistry Blog. Copper-free Sonogashira coupling. [Link]
-
ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
-
Reddit. Sonogashira troubleshooting help needed. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Royal Society of Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
The Sonogashira Coupling. [Link]
-
Reddit. Sonogashira coupling. [Link]
-
Royal Society of Chemistry. 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling? [Link]
-
Royal Society of Chemistry. Sonogashira Coupling. [Link]
-
RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
YouTube. Sonogashira Coupling Reaction. [Link]
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preventing Glaser coupling side reaction in CuAAC with fluorinated alkynes
A Guide to Preventing Glaser Coupling Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of Glaser coupling, a common side reaction in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on the nuances of working with electron-deficient fluorinated alkynes.
Introduction: The Challenge of Fluorinated Alkynes in CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency and specificity. However, the formation of a symmetrical 1,3-diyne byproduct via Glaser coupling is a persistent issue that can significantly reduce the yield of the desired triazole product.[1][2] This side reaction is an oxidative homocoupling of two terminal alkynes, catalyzed by copper salts in the presence of an oxidant.[3][4][5]
Fluorinated alkynes, while valuable synthons in medicinal chemistry and materials science, can present unique challenges. The strong electron-withdrawing nature of fluorine atoms can influence the acidity of the terminal alkyne proton and the stability of key intermediates in the CuAAC catalytic cycle. While direct studies on the propensity of fluorinated alkynes to undergo Glaser coupling are not abundant, their electronic properties necessitate careful optimization of reaction conditions to suppress this unwanted pathway. This guide will walk you through the mechanistic underpinnings of this side reaction and provide actionable strategies to ensure the success of your CuAAC reactions.
Mechanistic Insight: CuAAC vs. Glaser Coupling
A clear understanding of the competing reaction pathways is crucial for effective troubleshooting. Both the desired CuAAC reaction and the undesired Glaser coupling originate from a common copper(I) acetylide intermediate.
The Competing Pathways
Figure 1: Competing CuAAC and Glaser coupling pathways originating from the copper acetylide intermediate.
The critical juncture is the fate of the copper acetylide. In the presence of an azide, it can proceed through the CuAAC catalytic cycle to form the desired triazole. However, if the copper(I) catalyst is oxidized to copper(II), often by residual oxygen, it can promote the oxidative dimerization of the copper acetylide, leading to the Glaser coupling product.[3][6]
Troubleshooting Guide
This section addresses common issues encountered during CuAAC reactions with fluorinated alkynes, providing explanations and step-by-step solutions.
Issue 1: Significant formation of a byproduct with a mass corresponding to the alkyne dimer.
-
Problem: You are observing significant Glaser coupling. This is often confirmed by LC-MS or NMR analysis of your reaction mixture.
-
Root Cause Analysis:
-
Oxygen Contamination: The primary culprit for Glaser coupling is the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II). Cu(II) species are known to promote the homocoupling reaction.[1][3] It is crucial to deoxygenate your reaction mixture thoroughly.
-
Inadequate Reduction of Cu(II): If you are starting with a Cu(II) salt (e.g., CuSO₄), incomplete reduction to Cu(I) will leave residual Cu(II) to catalyze the Glaser coupling.
-
Suboptimal Ligand Choice or Concentration: Ligands play a vital role in stabilizing the Cu(I) oxidation state and preventing the formation of copper acetylide aggregates that can favor Glaser coupling.[6] The wrong ligand, or an insufficient amount, can leave the copper catalyst vulnerable to oxidation.
-
High Reaction Temperature: Elevated temperatures can sometimes increase the rate of the Glaser coupling side reaction.[2]
-
-
Solutions:
Protocol 1: Rigorous Deoxygenation
-
Solvent Degassing: Before preparing any reaction mixtures, thoroughly degas all solvents. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for 30-60 minutes can be used.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for the most sensitive reactions.
-
Seal Reaction Vessels: Ensure your reaction vials are well-sealed with septa and parafilm to prevent atmospheric oxygen from entering during the reaction.
Protocol 2: Optimizing the Reducing Agent
-
Use Sodium Ascorbate: Sodium ascorbate is a widely used and effective reducing agent for in situ reduction of Cu(II) to Cu(I).[6][7]
-
Freshly Prepared Solutions: Always use freshly prepared aqueous solutions of sodium ascorbate, as they can degrade over time upon exposure to air.
-
Sufficient Equivalents: Use a stoichiometric excess of sodium ascorbate relative to the copper catalyst (typically 5-10 equivalents).
Protocol 3: Ligand Selection and Concentration
-
Tris(triazolylmethyl)amine Ligands: Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent ligands for stabilizing Cu(I) in aqueous and mixed solvent systems.
-
Fluorinated Ligands: For reactions with fluorinated alkynes, consider using a fluorinated ligand, such as one based on a fluorinated bis(pyrazolyl)borate, which has been shown to support copper(I) in azide-alkyne cycloadditions.[8]
-
Ligand-to-Copper Ratio: A ligand-to-copper ratio of 1:1 to 5:1 is typically recommended. An excess of the ligand can help protect the catalyst.[6]
-
Issue 2: Low or no conversion to the desired triazole product, even with minimal Glaser coupling.
-
Problem: Your starting materials remain largely unreacted.
-
Root Cause Analysis:
-
Catalyst Inactivation: The Cu(I) catalyst may have been irreversibly oxidized to the inactive Cu(II) state.
-
Poor Solubility: Fluorinated compounds can have limited solubility in common reaction solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Inappropriate Solvent System: The choice of solvent can significantly impact the reaction rate and outcome.
-
-
Solutions:
Protocol 4: Catalyst System Optimization
-
Copper Source: Start with a high-purity Cu(I) source like CuI or CuBr. If using a Cu(II) source like CuSO₄, ensure complete reduction with sodium ascorbate.
-
Pre-formation of the Catalyst Complex: In a separate vial, pre-mix the copper salt and the ligand in a degassed solvent before adding it to the main reaction mixture. This can ensure the formation of a stable, active catalyst complex.
Protocol 5: Enhancing Solubility
-
Co-solvent Systems: Use a mixture of solvents to improve the solubility of all reactants. Common systems include t-BuOH/H₂O, DMF/H₂O, or DMSO/H₂O.
-
Fluorinated Solvents: For highly fluorinated substrates, consider the use of fluorinated solvents or co-solvents to improve solubility.
-
Sonication: Brief sonication of the reaction mixture can help to dissolve starting materials and initiate the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Are fluorinated alkynes inherently more prone to Glaser coupling?
While there is a lack of extensive studies directly comparing the rates of Glaser coupling for fluorinated versus non-fluorinated alkynes, the electron-withdrawing nature of fluorine atoms increases the acidity of the terminal alkyne proton. This could potentially facilitate the formation of the copper acetylide intermediate. However, the most critical factor remains the presence of an oxidant to drive the oxidative coupling. Therefore, while the initial deprotonation might be easier, stringent exclusion of oxygen is the most effective preventative measure.
Q2: Can I use a Cu(II) salt directly without a reducing agent?
No, the active catalyst in CuAAC is Cu(I). While some protocols might seem to use Cu(II) salts alone, there is often an in situ reduction occurring, sometimes facilitated by one of the reactants or an additive. For reliable and reproducible results, it is always recommended to either start with a Cu(I) salt or add a dedicated reducing agent like sodium ascorbate when using a Cu(II) salt.
Q3: What is the ideal reaction temperature?
Most CuAAC reactions proceed efficiently at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be necessary. However, be aware that higher temperatures can increase the rate of side reactions, including Glaser coupling.[2] It is best to start at room temperature and only increase the temperature if the reaction is sluggish.
Q4: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are all effective methods for monitoring the consumption of starting materials and the formation of the triazole product and any byproducts.
Q5: My reaction is clean, but the yield is low. What could be the issue?
Low yields in a clean reaction (i.e., no significant side products) often point to issues with stoichiometry, purity of reagents, or incomplete reaction. Double-check the concentrations of your stock solutions, ensure the purity of your azide and alkyne, and consider extending the reaction time.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of Cu(I) to Cu(II), the primary catalyst for Glaser coupling.[1] |
| Copper Source | CuI, CuBr, or CuSO₄ + Reductant | Ensures the presence of the active Cu(I) catalyst. |
| Reducing Agent | Sodium Ascorbate (freshly prepared) | Efficiently reduces Cu(II) to Cu(I) in situ.[6][7] |
| Ligand | THPTA, TBTA, or specialized fluorinated ligands | Stabilizes the Cu(I) catalyst and prevents aggregation.[6][8] |
| Solvent | Degassed co-solvent systems (e.g., t-BuOH/H₂O, DMF/H₂O) | Improves solubility of reactants and allows for a homogeneous reaction. |
| Temperature | Room Temperature (initially) | Minimizes the rate of potential side reactions. |
Visualizing the Suppression Strategy
Figure 2: Key control points for suppressing Glaser coupling and promoting the CuAAC pathway.
This diagram illustrates how maintaining a reducing environment and utilizing stabilizing ligands are critical for keeping the copper catalyst in its active Cu(I) state, thereby favoring the desired CuAAC reaction over the Glaser coupling side reaction.
References
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]
-
Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex. ResearchGate. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central. [Link]
-
Fluorogenic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reactions and their Applications in Bioconjugation. De Gruyter. [Link]
-
Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. PMC - NIH. [Link]
-
Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. PubMed Central. [Link]
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]
-
Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. PMC - NIH. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
-
(PDF) Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. ResearchGate. [Link]
-
Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. ACS Publications. [Link]
-
Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. MDPI. [Link]
-
Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. NIH. [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed. [Link]
Sources
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- 8. Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium Catalyst for Sonogashira Coupling of 1-Ethynyl-2-fluoro-4-methylbenzene
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is specifically tailored to address the challenges and optimization strategies for the coupling of 1-Ethynyl-2-fluoro-4-methylbenzene with aryl or vinyl halides. As researchers, scientists, and drug development professionals, you understand the criticality of efficient and reliable carbon-carbon bond formation. The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the creation of complex molecular architectures.[1][2][3] However, its success, particularly with sterically hindered and electronically challenging substrates like this compound, hinges on the careful optimization of the palladium catalyst system and reaction conditions.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the rationale to troubleshoot effectively and enhance the performance of your reactions.
Troubleshooting Guides & FAQs
Fundamental Issues & Initial Checks
Question 1: My Sonogashira reaction is not proceeding at all. What are the first things I should check?
Answer: When a reaction fails completely, a systematic check of the foundational components is crucial.
-
Catalyst Integrity: Verify the activity of your palladium catalyst. Palladium(0) complexes can be sensitive to air and moisture, leading to decomposition.[4] Similarly, the copper(I) cocatalyst can oxidize over time.[4] It is advisable to use freshly opened catalysts or store them under an inert atmosphere.
-
Solvent and Base Purity: Ensure that your solvents and amine base are anhydrous and have been properly degassed.[4] Oxygen can lead to the formation of palladium black (inactive precipitated palladium) and promote the undesirable Glaser-Hay homocoupling of the alkyne.[4][5]
-
Reagent Purity: Confirm the purity of your this compound and the aryl/vinyl halide. Impurities can act as catalyst poisons.
-
Inert Atmosphere: The Sonogashira reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.[6]
Low Yield & Side Reactions
Question 2: I'm observing very low yields of my desired product. What are the likely causes and how can I improve them?
Answer: Low yields can stem from several factors related to the specific substrates and reaction conditions. This compound presents a degree of steric hindrance and electronic effects that can influence reactivity.
-
Catalyst and Ligand Choice: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be optimal for this substrate. The electron-withdrawing fluorine atom and the methyl group on the aryl alkyne can affect the electronic properties of the alkyne. Consider screening a panel of palladium catalysts and ligands.
-
Electron-rich and Bulky Ligands: Ligands such as XPhos, SPhos, or N-heterocyclic carbenes (NHCs) can enhance the catalytic activity, particularly for challenging substrates.[5][7] Electron-rich ligands can promote the rate-determining oxidative addition step, while bulky ligands can facilitate the reductive elimination step.[7]
-
Catalyst Precursors: Using more stable precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable ligand can sometimes provide better results than using pre-formed phosphine complexes.[7]
-
-
Base Selection: The choice of base is critical. While triethylamine (Et₃N) or diisopropylamine (DIPEA) are commonly used, their basicity and coordinating ability can impact the reaction.[1][8] For sterically hindered substrates, a stronger, non-coordinating base like DBU or an inorganic base such as K₂CO₃ or Cs₂CO₃ might be more effective.[1][9]
-
Solvent Effects: The solvent plays a crucial role in catalyst solubility, stability, and reaction kinetics.[9][10] While THF and DMF are common choices, exploring other solvents like dioxane, acetonitrile, or toluene can be beneficial.[11] A 1:1 mixture of dioxane and triethylamine is a good starting point for optimization.[11]
-
Temperature: The ortho-fluoro and meta-methyl substituents on your alkyne can introduce steric hindrance, potentially requiring higher reaction temperatures to overcome the activation energy barrier.[11][12] A systematic temperature screen from room temperature up to 80-100°C is recommended.[11]
Question 3: I am seeing a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
Answer: The formation of a di-yne byproduct through Glaser coupling is a common issue, especially when using a copper co-catalyst in the presence of oxygen.[4][13][14]
-
Strictly Inert Atmosphere: The most effective way to minimize Glaser coupling is to ensure the reaction is performed under a rigorously oxygen-free atmosphere.[4]
-
Minimize Copper(I) Concentration: Reducing the amount of the copper(I) co-catalyst to the minimum effective concentration can help.[4]
-
Slow Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.[4]
-
Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[4][5] In the absence of copper, the mechanism for alkyne activation changes, and the Glaser coupling pathway is largely suppressed.[1]
Catalyst & Reaction Optimization
Question 4: My reaction mixture turns black immediately. What does this signify and how can I prevent it?
Answer: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst.[4] This renders the catalyst inactive and halts the reaction.
-
Causes of Decomposition:
-
Presence of Oxygen: As mentioned, oxygen is a primary culprit.[4]
-
Impurities: Impurities in the reagents or solvents can poison the catalyst.
-
High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition.[4]
-
Inappropriate Ligand: An unsuitable ligand may not effectively stabilize the palladium(0) species.
-
-
Prevention Strategies:
-
Thorough Degassing: Employ rigorous degassing techniques for all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with an inert gas).
-
Use of Stabilizing Ligands: Employing bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the stability of the palladium catalyst.[1][7]
-
Controlled Temperature: Carefully control the reaction temperature and avoid unnecessarily high temperatures.
-
Question 5: What is the general reactivity trend for aryl halides in the Sonogashira coupling, and how does this affect my choice of starting material?
Answer: The reactivity of the aryl halide is a critical factor and generally follows the order: Ar-I > Ar-OTf ≥ Ar-Br >> Ar-Cl.[5][14]
-
Aryl Iodides: These are the most reactive and often allow for milder reaction conditions, sometimes even at room temperature.[1] If you are struggling with an aryl bromide or chloride, switching to the corresponding iodide can significantly improve your results.
-
Aryl Bromides: These are a good compromise between reactivity and cost/availability. They often require slightly more forcing conditions (higher temperatures, more active catalysts) than aryl iodides.[1]
-
Aryl Chlorides: These are the least reactive due to the strong C-Cl bond and often require specialized, highly active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald-type ligands) and higher temperatures to achieve good conversion.[7][15][16]
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a framework for systematically screening different palladium catalysts and ligands for the coupling of this compound with an aryl bromide.
-
Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), palladium catalyst (0.02 mmol, 2 mol%), and ligand (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (5 mL) and the amine base (3.0 mmol).
-
Alkyne Addition: Add this compound (1.2 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Example Catalyst Screening Data
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Et₃N | THF | 60 | 35 |
| 2 | PdCl₂(PPh₃)₂ | - | Et₃N | THF | 60 | 42 |
| 3 | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 80 | 85 |
| 4 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 80 | 92 |
| 5 | Pd-PEPPSI-IPr | - | DBU | Acetonitrile | 70 | 88 |
This is example data and actual results may vary.
Visualizing the Sonogashira Catalytic Cycle
To better understand the reaction mechanism, the following diagrams illustrate the key steps in the palladium-catalyzed Sonogashira coupling.
Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Caption: The catalytic cycle of the copper-free Sonogashira reaction.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (n.d.). PubMed. Retrieved from [Link]
-
The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. Retrieved from [Link]
- The Sonogashira Coupling. (n.d.).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ArODES.
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI. Retrieved from [Link]
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. (n.d.). ACS Publications. Retrieved from [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025). ResearchGate. Retrieved from [Link]
- Sonogashira coupling - Golden. (n.d.).
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
- Sonogashira Coupling. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. Retrieved from [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2025). ResearchGate. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC. Retrieved from [Link]
-
Sonogashira troubleshooting help needed : r/Chempros. (2020). Reddit. Retrieved from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021). Reddit. Retrieved from [Link]
-
Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ …. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the best procedure for Sonogashira coupling? (2014). ResearchGate. Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]
-
Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. (2015). PubMed. Retrieved from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. Retrieved from [Link]
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- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. golden.com [golden.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ligand-Modulated CuAAC Reactions for Electron-Deficient Alkynes
Here is the technical support center guide:
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide, prepared by our senior application scientists, provides in-depth technical insights and troubleshooting advice specifically for reactions involving electron-deficient alkynes. We will explore the critical role of ligands in navigating the unique challenges and opportunities presented by these substrates.
The Challenge of Electron-Deficient Alkynes in CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its efficiency, selectivity, and broad functional group tolerance.[1][2] While the reaction is robust, the introduction of electron-deficient alkynes (e.g., propiolates, propiolamides, ethynyl ketones) presents a unique set of considerations.
The increased acidity of the terminal proton on these alkynes can facilitate the initial deprotonation and formation of the copper-acetylide intermediate, which is often a rate-limiting step.[3] However, this enhanced reactivity can also open pathways to undesirable side reactions. Furthermore, the stability of the copper(I) catalyst is paramount, as its oxidation to Cu(II) halts the catalytic cycle and can promote oxidative homocoupling (Glaser coupling) of the alkyne.[4][5]
This is where ligands become indispensable. A well-chosen ligand is not merely an additive but a crucial modulator of the catalyst's reactivity and stability.
The Core Functions of Ligands in CuAAC
Ligands, typically nitrogen or phosphorus donors, coordinate to the copper(I) center and perform several critical functions that are especially important when working with reactive alkynes.
-
Stabilize the Catalytic Cu(I) Oxidation State: The active catalyst is Cu(I). Oxygen present in the reaction medium can readily oxidize it to the inactive Cu(II) state.[5] Accelerating ligands, such as those with tertiary amine and triazole groups, chelate the copper ion, protecting it from oxidation and disproportionation.[6][7] This ensures a sustained concentration of the active catalyst throughout the reaction.
-
Accelerate the Cycloaddition Rate: Ligands significantly increase the reaction rate, in some cases by a factor of up to 10⁷ compared to the uncatalyzed thermal process.[2][4] They achieve this by enhancing the electron density on the copper center, which promotes the formation of the key copper-acetylide intermediate and facilitates the subsequent steps of the cycloaddition.[5]
-
Prevent Catalyst Aggregation: In solution, copper acetylides can form inactive polynuclear aggregates.[4] Ligands keep the copper centers monomeric and soluble, ensuring their availability for the catalytic cycle.[4]
-
Suppress Side Reactions: By protecting the Cu(I) state and preventing the formation of undesirable copper species, ligands effectively minimize side reactions like the oxidative homocoupling of alkynes.[4]
Caption: Core functions of ligands in CuAAC reactions leading to improved experimental outcomes.
Troubleshooting Guide & FAQs for Reactions with Electron-Deficient Alkynes
This section addresses common issues encountered during CuAAC reactions with electron-deficient substrates.
Question 1: My reaction is sluggish or has stalled completely. What is the most likely cause?
Answer: A stalled reaction is most often due to the deactivation of the copper catalyst.
-
Cause A: Catalyst Oxidation. The Cu(I) catalyst has been oxidized to inactive Cu(II). This is common in reactions exposed to air, especially if the ligand's protective ability is insufficient or the concentration of the reducing agent (e.g., sodium ascorbate) is too low.
-
Troubleshooting A:
-
Ensure Inert Atmosphere: While many modern protocols are robust, for sensitive or slow reactions, degassing your solvents and running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Add Excess Reducing Agent: The use of a slight excess of sodium ascorbate can counteract oxidation by reducing any formed Cu(II) back to Cu(I).[5]
-
Choose a More Protective Ligand: Ligands like THPTA and BTTAA are designed for high stability and can better protect the copper catalyst from oxidation compared to simpler ligands.[6][7]
-
-
Cause B: Catalyst Precipitation. Your copper-ligand complex may have poor solubility in the chosen solvent system, causing it to precipitate out of the reaction mixture.
-
Troubleshooting B:
-
Solvent Selection: The reaction is known to proceed well in a variety of protic and aprotic solvents, including water.[4] If you observe precipitation, consider switching to a more polar solvent system like DMSO, DMF, or aqueous mixtures (e.g., tBuOH/H₂O) where the catalyst complex is more soluble.
-
Ligand Choice: Different ligands impart different solubility profiles to the copper complex. Water-soluble ligands like THPTA are excellent for aqueous reactions.
-
Question 2: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my alkyne. How can I prevent this?
Answer: The formation of a symmetric diyne is the result of the Glaser coupling, a common side reaction in CuAAC chemistry that is promoted by Cu(II) species and oxygen.
-
Cause: Insufficient protection of the Cu(I) catalyst, leading to the formation of Cu(II), which catalyzes the oxidative homocoupling.
-
Troubleshooting:
-
Ligand is Key: This is a classic problem that is solved by using an effective chelating ligand. Tris(triazolylmethyl)amine ligands like TBTA and THPTA are particularly effective at preventing this side reaction by stabilizing the Cu(I) state.[4]
-
Rigorous Oxygen Exclusion: As with a stalled reaction, thoroughly deoxygenating your reaction mixture before adding the copper source is critical.
-
Sufficient Reductant: Maintain a small excess of sodium ascorbate throughout the reaction to scavenge oxygen and reduce any adventitious Cu(II).[4]
-
Caption: A troubleshooting flowchart for common issues in CuAAC reactions.
Question 3: My electron-deficient alkyne seems to be decomposing or participating in other reactions. Can a ligand help?
Answer: While ligands primarily interact with the copper catalyst, their influence on the reaction environment can indirectly protect sensitive substrates.
-
Cause: Electron-deficient alkynes can be susceptible to nucleophilic attack, especially if a strong, unhindered base is used in the protocol. Some protocols that generate Cu(I) in situ from Cu(II) salts and a copper wire may not require an additional base.[5]
-
Troubleshooting:
-
Accelerate the Desired Reaction: The best way to prevent side reactions is to make the desired reaction faster. By using an accelerating ligand (see table below), you can drive the CuAAC reaction to completion more quickly, giving the alkyne less time to decompose.
-
Avoid Strong Bases: If your protocol calls for a base, use a hindered, non-nucleophilic base. Often, with electron-deficient alkynes, no external base is needed, especially in polar solvents that can stabilize the acetylide.[8]
-
Lower Temperature: If decomposition is still an issue, running the reaction at a lower temperature (e.g., 0 °C or room temperature) can disfavor decomposition pathways, which often have higher activation energies than the cycloaddition. A highly active ligand/catalyst system makes lower temperatures feasible.
-
Ligand Selection Guide
Choosing the right ligand is critical for success. The table below summarizes common accelerating ligands and their typical applications.
| Ligand | Acronym | Key Features | Recommended Use Case |
| Tris-(benzyltriazolyl)methylamine | TBTA | The first widely used accelerating ligand.[4] Good acceleration and protection. | General purpose, especially in organic solvents. Lower water solubility. |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Highly water-soluble. Excellent Cu(I) stabilization.[7] | Bioconjugation and reactions in aqueous media. Ideal for sensitive substrates. |
| Bathophenanthroline disulfonate | BPS | Water-soluble phenanthroline-based ligand. | Used in biological systems; provides good catalyst stability. |
| Tris(2-pyridylmethyl)amine | TPMA | A readily available and effective nitrogen-based ligand. | General purpose applications where high water solubility is not required. |
Experimental Protocol: Standard CuAAC with an Electron-Deficient Alkyne
This protocol provides a robust starting point for the cycloaddition of an electron-deficient alkyne (e.g., ethyl propiolate) with an azide (e.g., benzyl azide).
Materials:
-
Benzyl Azide (1.0 eq)
-
Ethyl Propiolate (1.05 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1 mol%)
-
Sodium Ascorbate (5 mol%)
-
THPTA (1.1 mol%)
-
Solvent: 1:1 mixture of deionized water and t-butanol (tBuOH)
Procedure:
-
Prepare Stock Solutions: To ensure accurate dosing of the catalyst components, it is advisable to prepare fresh stock solutions.
-
Catalyst Premix: In a microcentrifuge tube, dissolve CuSO₄·5H₂O (1 mol%) and THPTA (1.1 mol%) in a small amount of deionized water.
-
Reductant Solution: In a separate tube, dissolve sodium ascorbate (5 mol%) in deionized water.
-
-
Reaction Setup: In a reaction vial, dissolve the benzyl azide (1.0 eq) in the 1:1 H₂O/tBuOH solvent mixture. Add the ethyl propiolate (1.05 eq).
-
Deoxygenation (Optional but Recommended): Bubble argon or nitrogen gas through the reaction mixture for 5-10 minutes to remove dissolved oxygen.
-
Initiation: Add the catalyst premix (CuSO₄/THPTA solution) to the reaction vial with vigorous stirring. The solution may turn a faint yellow or remain colorless.
-
Reduction: Add the sodium ascorbate solution. The reaction is now initiated.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should proceed to completion rapidly, often within 15-60 minutes at room temperature.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The 1,4-disubstituted triazole is the exclusive regioisomer formed.[4]
This protocol is self-validating: the rapid reaction time and high yield of the specific 1,4-regioisomer confirm the efficacy of the ligand-accelerated catalytic system.
References
-
Barluenga, S., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]
-
Li, L., et al. (n.d.). Accelerating ligands for CuAAC reactions. ResearchGate. Available at: [Link]
-
Casas-Hinestroza, J., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Available at: [Link]
-
Jiang, H., et al. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. Available at: [Link]
-
Jiang, H., et al. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. Available at: [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available at: [Link]
-
Di Nicola, C., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. Available at: [Link]
-
Touisni, N., et al. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. ResearchGate. Available at: [Link]
-
Kwok, S. W., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
Cusenza, S., et al. (2021). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green Catalytic Media. ChemRxiv. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: 1-Ethynyl-2-fluoro-4-methylbenzene
Welcome to the Technical Support Center for 1-Ethynyl-2-fluoro-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container. To prevent degradation, it is highly recommended to store the compound under an inert atmosphere , such as argon or nitrogen. The container should be kept in a dry, dark place to avoid moisture and light-induced reactions.
Q2: Why is an inert atmosphere recommended for storage?
A2: Terminal alkynes, like this compound, are susceptible to oxidative coupling reactions, most notably Glaser coupling. This process, often catalyzed by trace amounts of metals (especially copper) in the presence of oxygen, leads to the dimerization of the alkyne.[1][2] Storing under an inert atmosphere minimizes the presence of oxygen, thereby inhibiting this unwanted side reaction and preserving the purity of the compound.
Q3: Can I store this compound at room temperature?
A3: While some suppliers of analogous compounds suggest room temperature storage under an inert atmosphere, refrigerated storage (2-8°C) is preferable to minimize the risk of thermal degradation or slow polymerization over time.[3] For long-term storage, cold and inert conditions are crucial for maintaining the compound's integrity.
Q4: What are the primary signs of degradation for this compound?
A4: Visual inspection can often reveal signs of degradation. A pure sample should be a colorless to light yellow liquid. The development of a more intense yellow or brown color can indicate the formation of oligomers or polymers. Additionally, the presence of solid precipitates may suggest polymerization or the formation of insoluble byproducts. For a more definitive assessment, techniques like NMR spectroscopy can be used to check for the appearance of new signals or a decrease in the intensity of the characteristic acetylenic proton peak.
Q5: How do the fluoro and methyl substituents affect the stability of the molecule?
A5: The electronic properties of the substituents on the phenyl ring influence the reactivity of the ethynyl group. The fluorine atom at the ortho position is electron-withdrawing, which can increase the acidity of the terminal alkyne proton. The methyl group at the para position is electron-donating. These opposing effects create a complex electronic environment that influences the molecule's susceptibility to both nucleophilic attack and polymerization. While detailed stability studies on this specific isomer are not widely published, the general principles of alkyne reactivity suggest that careful handling is necessary.
II. Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the use of this compound.
Problem 1: My reaction is giving low yields or unexpected byproducts.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting: Before use, visually inspect the compound for any color change or precipitate. If degradation is suspected, it is advisable to purify the compound, for example, by passing it through a short plug of silica gel. Confirm the purity by NMR or GC-MS before proceeding with the reaction.
-
-
Possible Cause 2: Unwanted Side Reactions.
-
Troubleshooting: The terminal alkyne is prone to dimerization (Glaser coupling), especially in the presence of copper catalysts and oxygen.[1][2] If your reaction involves copper, ensure that all steps are performed under strictly anaerobic conditions. The addition of a reducing agent can sometimes help prevent the oxidation of Cu(I) to the catalytically active Cu(II) species responsible for this side reaction.[1][2]
-
Problem 2: I observe a color change in my sample over time.
-
Possible Cause: Polymerization or Oxidation.
-
Troubleshooting: A color change from colorless/light yellow to a darker yellow or brown is a strong indicator of degradation. This is often due to the formation of conjugated polymers or oligomers. To prevent this, ensure the compound is stored under the recommended conditions (refrigerated, under inert gas, and protected from light). If the compound has already changed color, purification is necessary before use.
-
Problem 3: My sample has developed a precipitate.
-
Possible Cause: Polymerization.
-
Troubleshooting: The formation of a solid in the liquid sample is a clear sign of polymerization. These polymers are often insoluble. The remaining liquid portion may still be usable after careful separation from the solid and subsequent purification and purity analysis. To avoid this, strictly adhere to the recommended storage conditions and avoid exposure to heat, light, and air.
-
III. Experimental Protocols & Data
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative coupling (Glaser coupling). |
| Container | Tightly Sealed, Amber Glass | Prevents exposure to air/moisture and light. |
| Purity Check | Periodic Visual Inspection & Spectroscopic Analysis | Ensures integrity before experimental use. |
Protocol for Handling and Dispensing
-
Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture into the sample.
-
Work in a well-ventilated fume hood.
-
To maintain an inert atmosphere, use a syringe to pierce the septum of the container and withdraw the desired amount.
-
Before withdrawing the liquid, flush the syringe with an inert gas (argon or nitrogen).
-
After withdrawing the desired volume, inject an equivalent volume of inert gas back into the container to maintain a positive pressure and prevent air ingress.
-
Immediately seal the container and store it back at the recommended 2-8°C.
-
Use non-sparking tools when handling larger quantities, as the compound may be flammable.[4][5]
IV. Visualized Stability and Handling Workflow
The following diagram illustrates the decision-making process for the storage and use of this compound.
Caption: Key degradation pathways for terminal alkynes.
V. References
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Molecules.
-
A Novel Synthesis and Extremely High Thermal Stability of Poly[(phenylsilylene)ethynylene-1,3-phenyleneethynylene]. ACS Publications. [Link]
-
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. [Link]
-
Phenylacetylene. Sciencemadness Wiki. [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
-
This compound. BU CyberSec Lab. [Link]
Sources
- 1. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 766-97-2|1-Ethynyl-4-methylbenzene|BLD Pharm [bldpharm.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
Technical Support Center: Sonogashira Coupling of Fluorinated Alkynes
Welcome to the technical support center for navigating the complexities of the Sonogashira coupling with fluorinated alkynes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet nuanced C-C bond-forming reaction. The unique electronic properties imparted by fluorine atoms can significantly alter the reactivity of alkynes, leading to a distinct set of side products and optimization challenges.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting to address common issues and enhance the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific problems you may be encountering in the lab. The answers provide not just solutions, but also the underlying chemical principles to empower your experimental design.
Q1: My primary side product is the homocoupling of my fluorinated alkyne (Glaser coupling). How can I suppress this?
A1: The formation of a 1,3-diyne via homocoupling is a classic and often frustrating side reaction in Sonogashira couplings, particularly when using copper(I) as a co-catalyst.[3][4] This occurs because the copper acetylide intermediate can undergo oxidative dimerization, especially in the presence of oxygen.[4] Fluorinated alkynes can be particularly susceptible due to the increased acidity of the acetylenic proton, which facilitates the formation of the copper acetylide.
Causality and Mitigation Strategies:
-
Oxygen Exclusion: Rigorous exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to switch to a copper-free Sonogashira protocol.[3] These reactions often require a different ligand set and may need slightly higher temperatures, but they completely eliminate the primary pathway for homocoupling.
-
Controlled Addition of the Alkyne: If a copper-catalyzed system is necessary, adding the fluorinated alkyne slowly via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Choice of Base: The amine base plays a crucial role.[3][5][6] Sterically hindered amines like diisopropylethylamine (DIPEA) or piperidine can sometimes be more effective at promoting the desired cross-coupling over homocoupling.
Q2: I am using a TMS-protected fluorinated alkyne and observing incomplete deprotection or side products from the protecting group. What's going wrong?
A2: Trimethylsilyl (TMS) and other silyl protecting groups are commonly used to prevent homocoupling and handle volatile alkynes.[7][8] However, the in situ deprotection step can be a source of complications.
Troubleshooting Deprotection Issues:
-
Fluoride Source: Tetrabutylammonium fluoride (TBAF) is a common desilylating agent, but it can sometimes be too harsh, leading to side reactions. Cesium fluoride (CsF) is often a milder and more effective alternative for in situ desilylation in Sonogashira reactions, leading to cleaner product profiles and easier purification.[9][10][11]
-
Reaction Stoichiometry: Ensure you are using a sufficient stoichiometric amount of the fluoride source to achieve complete deprotection. It's often beneficial to perform a small-scale trial to optimize the amount of desilylating agent.
-
Premature Deprotection: If the desilylation is too rapid, the concentration of the deprotected, reactive alkyne can build up, leading to the homocoupling issues discussed in Q1. A slower-acting fluoride source or controlled addition can be beneficial.
Q3: My reaction is sluggish or stalls completely when using an electron-poor fluorinated alkyne. How can I improve the conversion?
A3: The strong electron-withdrawing nature of fluoroalkyl groups (like -CF₃) can significantly decrease the electron density of the alkyne π-system.[1] This can make the alkyne a poorer nucleophile in the transmetalation step of the catalytic cycle, slowing down the reaction.
Strategies to Overcome Low Reactivity:
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or DavePhos can stabilize the palladium center and accelerate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Catalyst System Optimization: For particularly challenging substrates, consider using a more active palladium precatalyst. Additionally, ensure your copper(I) co-catalyst is of high purity and fully soluble in the reaction medium.
-
Solvent Effects: The polarity and coordinating ability of the solvent can have a significant impact. While traditional solvents like triethylamine or THF are common, exploring other options like DMF or NMP might be beneficial for sluggish reactions.
-
Elevated Temperatures: Carefully increasing the reaction temperature can often overcome the activation energy barrier for unreactive substrates. Monitor for potential decomposition of starting materials or products.
Q4: I am observing the formation of unexpected hydrodehalogenation or hydrodefluorination products. What is the cause and how can I prevent this?
A4: The formation of products where the halogen on the aryl halide is replaced by hydrogen, or where a fluorine atom is lost, points to side reactions involving the catalyst and solvent or base.
Understanding and Preventing Reductive Side Reactions:
-
Source of Hydride: The hydride source can be the amine base, solvent, or even trace amounts of water. Ensure you are using high-purity, anhydrous solvents and reagents.
-
Palladium Hydride Species: Under certain conditions, palladium hydride species can form in the catalytic cycle. These can then react with the aryl halide in a reductive pathway. The choice of ligand and base can influence the stability and reactivity of these species.
-
Base Selection: Using a non-coordinating, sterically hindered base can sometimes minimize the formation of palladium hydrides.
Visualizing the Challenges: Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired Sonogashira pathway versus the common homocoupling side reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 11. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CuAAC Reactions with 1-Ethynyl-2-fluoro-4-methylbenzene
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the electron-deficient alkyne, 1-Ethynyl-2-fluoro-4-methylbenzene. We will explore the critical role of the solvent in achieving high yields and purity, and provide detailed troubleshooting advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a solvent for the CuAAC reaction with this compound?
The primary consideration for solvent selection is ensuring the solubility of all reactants: your alkyne (this compound), the azide counterpart, the copper source, the ligand, and the reducing agent.[1] The CuAAC reaction is remarkably versatile and can be performed in a wide array of solvents, but a homogeneous reaction mixture is paramount for efficient catalysis.[2] For aromatic substrates like this compound, which may have limited solubility in purely aqueous media, mixtures of water with organic co-solvents such as DMSO, THF, DMF, or t-BuOH are commonly employed.[1][2]
Q2: My alkyne is electron-deficient due to the fluorine substituent. How does this impact the reaction and my choice of solvent?
The electron-withdrawing nature of the fluorine atom in this compound renders the alkyne "electron-poor." This can influence the reaction kinetics. Studies have shown that electron-poor alkynes may react slightly slower than their electron-rich or neutral counterparts in CuAAC reactions.[3]
This characteristic makes the optimization of your reaction conditions, particularly solvent choice, even more crucial. A well-chosen solvent system can help stabilize the catalytic intermediates involved in the reaction, potentially compensating for the reduced reactivity of the alkyne. You may need to consider slightly elevated temperatures or longer reaction times to achieve complete conversion.[4]
Q3: Should I use a coordinating or non-coordinating solvent? What are the trade-offs?
This is an excellent question that touches on a key aspect of catalyst stability and activity.
-
Coordinating Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can be beneficial as they often provide excellent solubility for a wide range of substrates.[2] However, they are also Lewis bases and can coordinate to the copper(I) catalyst. This coordination can sometimes be inhibitory, sequestering the metal and reducing its availability to participate in the catalytic cycle.[4][5] Some ligand systems are not well-suited for strongly coordinating solvents.[6] Acetonitrile, in particular, has been found to slow the reaction compared to neat (solvent-free) conditions in some systems.[3][7]
-
Non-Coordinating or Weakly Coordinating Solvents (e.g., THF, Dichloromethane, Toluene, Water): These solvents are less likely to compete with the substrates for binding to the copper center. Water, often used in a mixture with an organic co-solvent, can be particularly effective. DFT calculations suggest that the initial coordination of Cu(I) to the alkyne is exothermic in water, which may contribute to an observed rate acceleration.[8]
The optimal choice often depends on the specific ligand used to stabilize the copper(I) catalyst. For robust ligands that bind copper tightly, the inhibitory effects of coordinating solvents may be less pronounced.
Q4: Is it better to use a single solvent or a solvent mixture?
Solvent mixtures, particularly aqueous-organic mixtures, are often the most effective choice. A common and highly successful system is a mixture of t-BuOH and water.[9] This combination balances the need to dissolve nonpolar organic substrates (in the alcohol) while harnessing the often-beneficial effects of water on the reaction rate.[8][9] The ratio can be adjusted to ensure your specific substrates remain fully dissolved throughout the reaction.[2]
Q5: Can I run the reaction "neat" (solvent-free)?
Yes, solvent-free or "neat" conditions can be highly effective for CuAAC reactions and are an excellent option from a green chemistry perspective.[9] In some cases, neat reactions proceed faster than those in solution.[3][7] This approach is most successful when both the azide and alkyne are liquids at the reaction temperature, or if one reactant can effectively dissolve the other. For solid reactants, gentle heating may be required to create a molten reaction phase.
Troubleshooting Guide for CuAAC Reactions
This section addresses common problems encountered when performing CuAAC reactions with this compound, with a focus on solvent-related issues.
Scenario 1: The reaction is very slow or has stalled completely.
| Potential Cause | Recommended Solution & Explanation |
| Poor Solubility | Even if initially dissolved, reactants or the product may precipitate over time. Solution: Increase the proportion of the organic co-solvent (e.g., DMSO, THF) in your mixture. Alternatively, switch to a solvent with higher solvating power, like pure DMF or DMSO.[10] Consider gentle heating to maintain homogeneity. |
| Catalyst Oxidation | The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by dissolved oxygen.[11] Solution: Degas your solvents thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use.[1] Always use a sufficient excess of a reducing agent like sodium ascorbate to continually regenerate Cu(I) from any Cu(II) that forms.[8][12] |
| Catalyst Inhibition | A strongly coordinating solvent (e.g., DMSO, acetonitrile) may be sequestering the copper catalyst.[4][5] Solution: If using high concentrations (>50%) of a coordinating solvent, try reducing its proportion or switching to a less coordinating system like THF/water.[4] Ensure you are using an appropriate accelerating ligand, such as TBTA or THPTA, which can protect the copper center.[1] |
| Insufficient Thermal Energy | The electron-deficient nature of your alkyne may require a higher activation energy. Solution: Gently heat the reaction. Even a modest increase to 35-50 °C can significantly accelerate the reaction rate without promoting side reactions.[4][5] |
Scenario 2: I'm observing significant alkyne homocoupling (Glaser coupling).
| Potential Cause | Recommended Solution & Explanation |
| Excess Oxygen | The Glaser coupling side reaction is an oxidative process that is promoted by Cu(II) and oxygen.[11] Solution: This strongly indicates insufficient protection from oxygen. Rigorously degas all solvents and ensure a slight excess of the reducing agent (sodium ascorbate) is present throughout the reaction.[4][8] Capping the reaction vessel is a simple but effective way to minimize further oxygen ingress.[4] |
| Incorrect Reagent Order | Adding the reducing agent before the ligand has complexed the copper can lead to the formation of copper species that are inefficient for CuAAC. Solution: Follow the optimal order of addition: 1) Prepare a premixed solution of your copper salt (e.g., CuSO₄) and stabilizing ligand (e.g., THPTA). 2) Add this catalyst solution to your mixture of azide and alkyne. 3) Initiate the reaction by adding the sodium ascorbate solution last.[1][12] |
Scenario 3: My results are inconsistent between experiments.
| Potential Cause | Recommended Solution & Explanation |
| Variable Solvent Quality | Solvents can contain variable amounts of dissolved oxygen or trace impurities that can affect the catalyst. Solution: Use high-purity solvents. If not using anhydrous solvents, ensure the water content is consistent. Always degas fresh solvent for each new set of experiments. |
| pH Fluctuation | The CuAAC reaction is generally robust across a wide pH range (4-12), but extreme pH values can cause issues.[8] Solution: For reactions in aqueous mixtures, consider using a buffer (e.g., phosphate, HEPES) to maintain a consistent pH, typically around 7.[4] Avoid Tris buffers, as they can bind to copper and slow the reaction.[4] |
Data & Protocols
Table 1: Common Solvents for CuAAC and Considerations for Electron-Deficient Alkynes
| Solvent System | Type | Advantages | Disadvantages & Considerations |
| DMSO | Polar Aprotic, Coordinating | Excellent solvating power for diverse substrates.[2] | Can inhibit catalysis at high concentrations; requires a robust ligand.[4] |
| DMF | Polar Aprotic, Coordinating | Good solvating power.[2] | Can inhibit catalysis; may require heating for removal. |
| THF / H₂O | Polar Aprotic / Protic Mixture | Good balance of solubility and minimal catalyst inhibition.[1] | Ratio must be optimized to prevent precipitation of aromatic substrates. |
| t-BuOH / H₂O | Polar Protic Mixture | Classic, highly effective system promoting fast rates.[9] | May not be sufficient to dissolve highly nonpolar substrates. |
| Acetonitrile | Polar Aprotic, Coordinating | Can be used, but has been shown to slow reaction rates compared to other systems.[3][7] | Often not the first choice; may require higher catalyst loading or temperature. |
| Glycerol | Polar Protic | "Green," sustainable solvent; can promote high yields.[9] | High viscosity can make handling difficult; product isolation may be challenging. |
| Neat (Solvent-free) | N/A | Environmentally friendly, often very fast.[3][7] | Requires reactants to be liquid or meltable at reaction temperature. |
Diagram 1: General Experimental Workflow
Below is a generalized workflow for setting up a CuAAC reaction.
Caption: Recommended workflow for CuAAC reaction setup.
Protocol: General Procedure for CuAAC with this compound
This protocol is a starting point and should be optimized for your specific azide.
-
Preparation:
-
In a reaction vial, dissolve this compound (1.0 eq) and your azide substrate (1.05 eq) in your chosen solvent or solvent mixture (e.g., THF:H₂O 4:1). Degas the solution by bubbling argon or nitrogen through it for 20 minutes.
-
In a separate microcentrifuge tube, prepare the catalyst premix: combine an aqueous solution of CuSO₄·5H₂O (e.g., 5 mol%) with an aqueous solution of a suitable ligand like THPTA (e.g., 6 mol%). The solution should be mixed briefly.
-
In a third tube, prepare a fresh solution of sodium ascorbate (e.g., 10-20 mol%) in degassed water.
-
-
Reaction:
-
Add the catalyst premix from step 1 to the stirring solution of the alkyne and azide.
-
Add the sodium ascorbate solution to initiate the reaction. The order of addition is critical.[1][12]
-
Cap the vial and allow the reaction to stir under an inert atmosphere at room temperature. If the reaction is slow, gentle heating to 40 °C can be applied.[4]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as needed.
-
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield CuAAC reactions.
References
-
Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Reviews, 108(8), 2952-3015. [Link]
-
Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035-2046. [Link]
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?. ResearchGate. [Link]
-
Presolski, P. J., Hong, V., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Díez-González, S., & Nolan, S. P. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. [Link]
-
ResearchGate. (2025). Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids. ResearchGate. [Link]
-
Presolski, P. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Orgue, V. G., & Pericàs, M. A. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Himo, F., et al. (2012). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 14(38), 13263-13275. [Link]
-
Rodionov, V. O., et al. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Catalysis, 2(9), 1837-1841. [Link]
-
Bakos, J., & Tuba, R. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 2576-2584. [Link]
-
Presolski, P. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
Cinelli, G., et al. (2021). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. [Link]
-
Mondal, B., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48113-48128. [Link]
-
de Souza, A. C. O., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(15), 5859-5868. [Link]
-
ResearchGate. (2019). Optimized CuAAC reaction set‐up. ResearchGate. [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]
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Technical Support Center: Catalyst Deactivation in Reactions with 1-Ethynyl-2-fluoro-4-methylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during synthetic reactions involving 1-ethynyl-2-fluoro-4-methylbenzene. As a versatile building block in medicinal chemistry and materials science, its reactivity in cross-coupling reactions is paramount. However, maintaining catalyst activity is a common and critical challenge. This document is structured in a question-and-answer format to directly address specific problems you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Sonogashira coupling reaction has stalled or shows low conversion. What are the likely causes of catalyst deactivation?
Answer: When a palladium-catalyzed reaction like the Sonogashira coupling of this compound fails, the deactivation of the catalyst is a primary suspect.[1][2][3] The three most common, mechanistically distinct pathways for catalyst deactivation are Poisoning , Coking (Fouling) , and Sintering (Thermal Degradation) .[4][5][6] Understanding the symptoms of each is the first step in diagnosing the problem.
-
Poisoning: This is a chemical deactivation where impurities or reaction components bind strongly to the active palladium centers, rendering them inaccessible to the reactants.[4][7] This often leads to a very rapid or immediate loss of catalytic activity.
-
Coking/Fouling: This is a physical deactivation caused by the deposition of carbonaceous materials (coke) or polymeric side-products on the catalyst's surface.[8][9] These deposits physically block the active sites and pores of the catalyst support. This typically results in a more gradual decline in reaction rate over time.[10][11]
-
Sintering: This is a thermal degradation mechanism where high temperatures cause the small, highly active palladium nanoparticles on a support to migrate and agglomerate into larger, less active particles.[8][12][13] This reduces the active surface area and is generally an irreversible process.
The following diagram illustrates these primary deactivation pathways originating from an active catalytic cycle.
Caption: Figure 1. Deactivation pathways diverting the active Pd(0) species.
Initial Diagnostic Table
| Observed Symptom | Most Probable Cause | Next Steps |
| Reaction fails to initiate or stops abruptly within minutes. | Poisoning | See Question 4 for potential poison sources. |
| Reaction starts well but rate gradually decreases over hours. | Coking / Fouling | See Question 2 for diagnostic protocols. |
| Consistently low conversion, especially in high-temp runs. | Sintering | See Question 3 for prevention strategies. |
Question 2: How can I experimentally distinguish between catalyst coking and poisoning?
Answer: Differentiating between these two mechanisms is crucial because their remedies are different. Poisoning involves specific chemical interactions, while coking is a physical blockage.[4][9] A systematic analytical workflow can pinpoint the root cause.
Step-by-Step Diagnostic Protocol:
-
Catalyst Recovery and Visual Inspection: Carefully filter the catalyst from the reaction mixture under an inert atmosphere. A significant darkening of the catalyst (from light gray/brown to black) is a strong indicator of coke formation.[14]
-
Solvent Washing: Wash the recovered catalyst with a series of solvents (e.g., THF, acetone, dichloromethane). If the deactivation was caused by soluble oligomers or foulants, a thorough wash may partially restore activity in a subsequent test reaction.
-
Temperature Programmed Oxidation (TPO): TPO is a definitive technique to quantify coke. The spent catalyst is heated under a controlled flow of an oxygen/inert gas mixture. The combustion of carbon deposits results in the evolution of CO₂, which is detected. The amount of CO₂ corresponds directly to the amount of coke.[11]
-
Elemental Analysis: If poisoning is suspected, analyze the spent catalyst using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Photoelectron Spectroscopy (XPS). These methods can detect the presence of common poisons like sulfur, phosphorus, lead, or other metals that are not part of the catalyst formulation.[4][15]
The following workflow diagram outlines this diagnostic process.
Caption: Figure 2. A decision tree for diagnosing the cause of deactivation.
Question 3: My reaction requires temperatures above 100 °C. How can I minimize catalyst sintering?
Answer: Sintering is the agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[12][13] This process is often accelerated by localized high temperatures from reaction exotherms and is generally irreversible.[16] Prevention is the best strategy.
Best Practices to Mitigate Sintering:
| Strategy | Causality (Why it works) |
| Optimize Temperature | Run the reaction at the lowest possible temperature that still affords a reasonable rate. Sintering is highly temperature-dependent.[17] |
| Ensure Efficient Agitation | Vigorous stirring dissipates heat effectively, preventing localized "hot spots" on the catalyst surface where sintering is most likely to initiate. |
| Select a Robust Support | Use catalysts on supports that have strong metal-support interactions (e.g., certain metal oxides like zirconia or titania) which can "anchor" the palladium particles and inhibit their migration.[15] |
| Control Reaction Time | Prolonged exposure to high temperatures increases the probability of sintering. Avoid unnecessarily long reaction times. |
| Consider Catalyst Morphology | For extremely high-temperature applications, a catalyst with a slightly larger, well-defined initial particle size may be more resistant to sintering than one with extremely fine, high-surface-area particles, trading some initial activity for enhanced stability. |
Question 4: What are the most common chemical poisons for palladium catalysts, and what are their likely sources?
Answer: Catalyst poisons are substances that strongly adsorb to the active sites of the palladium, deactivating it even at very low concentrations.[7] For palladium-catalyzed cross-coupling reactions, the most common culprits are compounds containing sulfur, phosphorus, and certain halides or pseudohalides.[5]
Common Catalyst Poisons and Mitigation
| Poison Class | Examples | Potential Sources | Mitigation Strategy |
| Sulfur Compounds | Thiols, sulfides, SO₂, sulfates | Contaminated solvents (e.g., DMSO as solvent), reagents with residual sulfur from their synthesis, rubber septa.[15] | Use high-purity, low-sulfur solvents. Purify starting materials. Use PTFE-lined septa. |
| Phosphorus Compounds | Excess phosphine ligands, phosphites, phosphates | Use of excess ligand, ligand degradation byproducts, impurities in commercial ligands. | Optimize the ligand-to-metal ratio. Use high-purity, air-stable phosphine ligands or pre-catalysts. |
| Strongly Coordinating Species | Cyanide (CN⁻), excess halides (especially I⁻) | Byproducts, additives, or excess starting material.[18] | Ensure precise stoichiometry. Screen for ligands that are more tolerant to excess halide. |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contamination from glassware, starting materials sourced from mineral origins, or other upstream processes. | Use dedicated, scrupulously clean glassware. Source high-purity reagents. |
| Amine/Nitrogen Compounds | Certain nitrogen-containing heterocycles | Can act as competitive ligands, blocking active sites. The base used in the reaction (e.g., an amine) can sometimes inhibit the catalyst if not chosen carefully. | Screen different amine bases. Ensure the chosen base does not strongly coordinate to the Pd(0) center. |
Question 5: My palladium-on-carbon (Pd/C) catalyst has been deactivated by coking. Is regeneration possible in a standard lab setting?
Answer: Yes, regeneration of a coked catalyst is often feasible, whereas regeneration of a poisoned or sintered catalyst is significantly more challenging or impossible.[16][19] The most common method for removing coke is controlled oxidation (calcination), which burns off the carbonaceous deposits.[12][20][21] However, this must be done carefully to avoid overheating, which would cause irreversible sintering.[13]
General Lab-Scale Protocol for Regenerating Coked Pd/C:
Warning: This procedure involves heating a fine powder in the presence of an oxidant and should be performed with extreme caution in a well-ventilated fume hood.
-
Catalyst Recovery and Cleaning:
-
Filter the catalyst from the reaction mixture.
-
Wash thoroughly with a solvent that dissolves the reaction components but not the catalyst (e.g., acetone or ethyl acetate) to remove adsorbed organic molecules.
-
Dry the catalyst completely in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
-
Controlled Calcination:
-
Place the dried, coked catalyst in a ceramic combustion boat and insert it into a tube furnace equipped with temperature control and a gas inlet/outlet.
-
Begin by flowing a stream of inert gas (e.g., Nitrogen or Argon) over the catalyst while slowly heating to a moderate temperature (e.g., 200-250 °C) to desorb any remaining volatile compounds.
-
Slowly introduce a small, controlled amount of air or a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂) into the gas stream. CAUTION: The combustion of coke is exothermic. A high oxygen concentration can lead to a rapid temperature spike, causing severe sintering.[21]
-
Maintain this temperature for several hours until the coke has been burned off. The catalyst should return to a dark gray color.
-
Cool the catalyst to room temperature under a continued flow of inert gas before handling.
-
-
Post-Regeneration Analysis (Optional but Recommended):
-
Assess the activity of the regenerated catalyst in a small-scale test reaction and compare it to fresh catalyst.
-
Techniques like chemisorption can be used to measure the active metal surface area and confirm that significant sintering did not occur.
-
The following decision tree can guide your approach to catalyst recovery.
Caption: Figure 3. Decision-making process for handling a deactivated catalyst.
References
- DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
- Majeed, M. A., et al. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc.
-
Li, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Retrieved from [Link]
- Monzón, A., et al. (n.d.). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene.
-
Ordóñez, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Black, G. (2017). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. University of Glasgow. Retrieved from [Link]
-
ResearchGate. (n.d.). Deactivation mechanisms: A) Coke formation, B) Poisoning, C) Sintering.... Retrieved from [Link]
-
Nalivela, K. S., & Guntreddi, T. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Patsnap Eureka. (2025). Troubleshooting low catalyst activity in reforming units. Retrieved from [Link]
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Liu, R. J., et al. (2005). Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts. Applied Catalysis A: General. Retrieved from [Link]
-
Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Retrieved from [Link]
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Crozier, P. A., et al. (2004). In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes. Microscopy and Microanalysis. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
CECO Environmental. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
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Escandón, L. S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials. Retrieved from [Link]
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Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
-
ResearchGate. (2005). Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts. Retrieved from [Link]
- DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
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Grushin, V. V., & Alper, H. (1994). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]
-
El-Melih, A. M., et al. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]
-
Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Coking of Catalysts: Mechanisms, Models, and Influence. Retrieved from [Link]
-
ResearchGate. (n.d.). Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the NMR Characterization of 1-Ethynyl-2-fluoro-4-methylbenzene and Its Isomer
The Significance of Precise Structural Elucidation
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the unambiguous confirmation of a compound's structure, including its isomeric purity, is paramount. The placement of substituents on an aromatic ring can dramatically alter a molecule's biological activity and pharmacokinetic properties. 1-Ethynyl-2-fluoro-4-methylbenzene and its derivatives are valuable building blocks in medicinal chemistry, and NMR spectroscopy stands as the most definitive method for their structural characterization. The presence of ¹H, ¹³C, and the highly sensitive ¹⁹F nuclei provides a rich tapestry of data from which the precise substitution pattern can be elucidated.
Experimental Protocols for High-Resolution NMR Spectroscopy
The acquisition of high-quality NMR data is the foundation of accurate structural analysis. The following protocols are designed to be self-validating, ensuring reliable and reproducible results.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for chemical shift referencing (¹H: δ ≈ 7.26 ppm; ¹³C: δ ≈ 77.16 ppm). For studies focusing on subtle solvent-induced shifts, deuterated benzene (C₆D₆) or acetone-d₆ can be employed.
-
Concentration : A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹⁹F NMR. For ¹³C NMR, which has a much lower natural abundance, a more concentrated sample (20-30 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ (trichlorofluoromethane) is often used, with its resonance also set to 0.00 ppm.
NMR Data Acquisition Workflow
Caption: A typical workflow for the comprehensive NMR characterization of fluorinated aromatic compounds.
Comparative Analysis of Predicted NMR Data
The following table presents the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound and its isomer, 4-ethynyl-1-fluoro-2-methylbenzene. These predictions are based on the additive effects of the substituents on the benzene ring, with data from analogous compounds such as 1-ethynyl-2-fluorobenzene and various fluorotoluenes used as a baseline.
| Compound | Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| This compound | ¹H | H-3 | ~7.3-7.4 | d, ³JH-F ≈ 8-10 Hz |
| H-5 | ~7.0-7.1 | d, ⁴JH-H ≈ 2 Hz | ||
| H-6 | ~7.2-7.3 | dd, ³JH-H ≈ 8 Hz, ⁴JH-F ≈ 5-6 Hz | ||
| CH₃ | ~2.3-2.4 | s | ||
| C≡C-H | ~3.3-3.4 | s | ||
| ¹³C | C-1 | ~115-117 (d) | ¹JC-F ≈ 15-20 Hz | |
| C-2 | ~162-164 (d) | ¹JC-F ≈ 245-250 Hz | ||
| C-3 | ~133-135 (d) | ²JC-F ≈ 8-10 Hz | ||
| C-4 | ~138-140 | s | ||
| C-5 | ~117-119 (d) | ³JC-F ≈ 3-4 Hz | ||
| C-6 | ~129-131 | s | ||
| C H₃ | ~20-21 | q | ||
| C ≡C-H | ~80-82 | d | ||
| C≡C -H | ~82-84 | d | ||
| ¹⁹F | F-2 | ~ -110 to -115 | m | |
| 4-Ethynyl-1-fluoro-2-methylbenzene | ¹H | H-3 | ~7.2-7.3 | d, ³JH-H ≈ 8 Hz |
| H-5 | ~7.1-7.2 | dd, ³JH-H ≈ 8 Hz, ⁴JH-F ≈ 5-6 Hz | ||
| H-6 | ~6.9-7.0 | t, ³JH-H ≈ ³JH-F ≈ 8-9 Hz | ||
| CH₃ | ~2.2-2.3 | d, ⁴JH-F ≈ 2-3 Hz | ||
| C≡C-H | ~3.2-3.3 | s | ||
| ¹³C | C-1 | ~160-162 (d) | ¹JC-F ≈ 240-245 Hz | |
| C-2 | ~125-127 (d) | ²JC-F ≈ 15-18 Hz | ||
| C-3 | ~132-134 (d) | ³JC-F ≈ 3-4 Hz | ||
| C-4 | ~120-122 | s | ||
| C-5 | ~134-136 (d) | ³JC-F ≈ 8-10 Hz | ||
| C-6 | ~115-117 (d) | ²JC-F ≈ 20-22 Hz | ||
| C H₃ | ~14-15 (d) | ³JC-F ≈ 3-4 Hz | ||
| C ≡C-H | ~78-80 | d | ||
| C≡C -H | ~83-85 | s | ||
| ¹⁹F | F-1 | ~ -118 to -122 | m |
Causality Behind Spectral Differences: An Expert's Perspective
The predicted spectral differences between the two isomers are not arbitrary; they are governed by fundamental principles of electronic and spatial interactions.
-
¹H NMR :
-
In This compound , the ethynyl group is ortho to the fluorine. The acetylenic proton is expected to be deshielded compared to its counterpart in the isomer due to the proximity of the electronegative fluorine. The aromatic protons will exhibit characteristic splitting patterns due to both H-H and H-F couplings.
-
In 4-ethynyl-1-fluoro-2-methylbenzene , the methyl group is ortho to the fluorine. A key diagnostic feature is the splitting of the methyl proton signal into a doublet due to a four-bond coupling (⁴JH-F) with the adjacent fluorine atom. This through-space or through-bond coupling is a powerful indicator of their ortho relationship.
-
-
¹³C NMR :
-
The most significant differences are observed in the carbon atoms directly bonded to fluorine (C-F) and those in their immediate vicinity. The one-bond carbon-fluorine coupling (¹JC-F) is typically very large (240-250 Hz), resulting in a distinct doublet for the carbon attached to the fluorine.[1]
-
The two- and three-bond C-F couplings (²JC-F and ³JC-F) are smaller but provide crucial information for assigning the carbons in the aromatic ring.[1] The magnitude of these couplings is dependent on the number of bonds separating the nuclei and the dihedral angle.
-
The methyl carbon in 4-ethynyl-1-fluoro-2-methylbenzene is expected to show a small doublet splitting due to three-bond coupling with the fluorine (³JC-F).
-
-
¹⁹F NMR :
-
The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment.[2] The presence of the electron-donating methyl group and the electron-withdrawing ethynyl group at different positions relative to the fluorine atom will result in distinct ¹⁹F chemical shifts for the two isomers. Generally, electron-donating groups cause an upfield shift (more negative ppm value), while electron-withdrawing groups lead to a downfield shift.[1]
-
The multiplicity of the ¹⁹F signal will be complex due to coupling with multiple aromatic protons and potentially the methyl protons in the case of the 4-ethynyl-1-fluoro-2-methylbenzene isomer.
-
Validating Assignments with 2D NMR Spectroscopy
To unequivocally confirm the predicted structures and assign all signals, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks. It would clearly show the connectivity between adjacent aromatic protons, helping to trace the substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for assigning the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between ¹H and ¹³C nuclei over two or three bonds. This is particularly powerful for identifying quaternary carbons and for confirming the connectivity between the substituents and the aromatic ring. For instance, an HMBC correlation between the acetylenic proton and the carbon atom bearing the fluorine would confirm their ortho-relationship in this compound.
The interplay of these 2D techniques provides a robust, self-validating system for structural elucidation, leaving no ambiguity in the final assignment.
Visualizing Key Molecular Interactions
The following diagram illustrates the key through-bond (J-coupling) and potential through-space (NOE - Nuclear Overhauser Effect) correlations that are instrumental in differentiating the two isomers.
Caption: Key NMR correlations for distinguishing the two isomers.
Conclusion
While direct experimental NMR data for this compound and its isomer may be elusive in the public domain, a comprehensive and reliable characterization is achievable through a predictive approach grounded in the fundamental principles of NMR spectroscopy. By analyzing the expected chemical shifts, multiplicities, and coupling constants, and by employing a suite of 2D NMR experiments, researchers can confidently differentiate between these isomers and validate their synthetic products. This guide serves as a testament to the predictive power of NMR and its indispensable role in modern chemical research and development.
References
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Weigert, F. J., & Roberts, J. D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (7), 733-738. [Link]
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Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Fluorinated Triazoles
Introduction: The Rising Prominence of Fluorinated Triazoles and the Analytical Imperative
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. Fluorine's unique stereoelectronic attributes can dramatically improve metabolic stability, membrane permeability, and binding affinity.[1] When this powerful halogen is integrated into the versatile 1,2,4-triazole or 1,2,3-triazole scaffold—a heterocycle renowned for its broad spectrum of biological activities—the resulting fluorinated triazoles often exhibit superior performance.[1][2] From potent antifungal agents like voriconazole and posaconazole to promising new candidates in oncology, the impact of these compounds is undeniable.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry-based analytical strategies for fluorinated triazoles. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind methodological choices, ensuring that every analytical decision is grounded in scientific integrity and practical experience. We will explore the nuances of ionization, the intricacies of fragmentation, and the rigors of quantification, empowering you to select and develop robust, self-validating analytical methods for this critical class of molecules.
I. The First Critical Choice: Ionization Technique Comparison
The journey of a fluorinated triazole from a liquid chromatography (LC) eluent to a detectable signal begins with ionization. This initial transformation into a gas-phase ion is arguably the most critical step, dictating sensitivity, specificity, and the nature of the structural information that can be obtained. For fluorinated triazoles, the choice primarily revolves around two atmospheric pressure ionization (API) techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The Workhorse for Polar Analytes
ESI is a soft ionization technique that generates ions from a solution by applying a high voltage to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
Principle of Operation & Suitability for Fluorinated Triazoles: Most fluorinated triazoles, particularly those developed as pharmaceuticals, possess sufficient polarity to be readily ionized by ESI, typically forming protonated molecules [M+H]+ in positive ion mode.[3][4] The presence of nitrogen atoms in the triazole ring provides basic sites for protonation. ESI is exceptionally well-suited for analyzing polar and thermally labile compounds, making it the default choice for many applications.[3]
-
Strengths:
-
High Sensitivity: ESI can achieve very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range, which is essential for therapeutic drug monitoring (TDM) and metabolite identification.[5][6][7]
-
Soft Ionization: It generally produces intact molecular ions with minimal in-source fragmentation, simplifying spectral interpretation.[3]
-
Broad Applicability: ESI is effective for a wide range of polar to moderately polar triazole derivatives.[3]
-
-
Weaknesses:
-
Matrix Effects: ESI is notoriously susceptible to ion suppression or enhancement from co-eluting matrix components (e.g., salts, endogenous compounds in plasma), which can compromise quantitative accuracy.[3][8][9]
-
Limited Efficacy for Nonpolar Analytes: For less polar fluorinated triazoles, which may be encountered in agrochemical or environmental analysis, ESI can be inefficient.[3]
-
Atmospheric Pressure Chemical Ionization (APCI): A Powerful Alternative for Less Polar Compounds
In APCI, the LC eluent is vaporized in a heated tube. A corona discharge then ionizes solvent molecules, which in turn transfer a proton to the analyte molecules through a series of gas-phase chemical reactions.
-
Principle of Operation & Suitability for Fluorinated Triazoles: APCI is ideal for less polar, thermally stable compounds that are not easily ionized in solution.[3][10] While many fluorinated triazole drugs are polar enough for ESI, certain agrochemical triazoles or derivatives with bulky, nonpolar substituents may yield a better response with APCI.[11] Studies have shown that APCI can provide superior ionization efficiency for pesticides containing triazole groups.[11]
-
Strengths:
-
Reduced Matrix Effects: APCI is generally less prone to matrix effects compared to ESI, which can lead to more rugged and reliable quantitative methods, especially with complex sample matrices.[8][9]
-
Analyzes a Different Chemical Space: It effectively ionizes compounds that are challenging for ESI, making it a complementary technique.[3]
-
-
Weaknesses:
-
Thermal Input: The requirement for vaporization means that APCI is not suitable for thermally labile compounds.
-
Potentially Lower Sensitivity for Polar Compounds: For highly polar fluorinated triazoles, ESI often provides superior sensitivity.[9]
-
Head-to-Head Performance Comparison: ESI vs. APCI
While direct comparative studies for a broad range of fluorinated triazoles are limited, we can synthesize data from studies on triazole antifungals and general principles to guide the selection process.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Senior Scientist's Recommendation |
| Analyte Polarity | High to moderate polarity[3] | Low to moderate polarity[3] | ESI is the first choice for most pharmaceutical fluorinated triazoles. Consider APCI for less polar analogues or when ESI fails. |
| Sensitivity | Generally higher for polar analytes; LODs of 0.004-0.008 mg/L reported for triazole antifungals.[6] | Can be more sensitive for specific, less polar compounds.[11] A study on posaconazole reported an LC-MS/MS method using APCI.[12] | Screen both techniques during method development if possible. A dual-source instrument that can switch between ESI and APCI is highly beneficial.[13] |
| Matrix Effects | More susceptible to ion suppression/enhancement.[8][9] | Generally less susceptible to matrix effects.[8][9] | APCI may provide a more robust quantitative assay in complex matrices like soil or plant extracts. Diligent sample preparation is critical for ESI. |
| Ion Formation | Primarily [M+H]+, adducts (e.g., [M+Na]+), and multiply charged ions for larger molecules.[4] | Primarily singly charged [M+H]+.[3] | ESI spectra can be more complex but offer more information for large molecules. APCI provides cleaner spectra for small molecules. |
| Thermal Lability | Suitable for thermally labile compounds. | Requires thermal stability for vaporization. | For unknown metabolites or degradation products, start with ESI to avoid potential analyte degradation. |
II. Deciphering the Structure: Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation and for achieving high selectivity in quantitative methods via Multiple Reaction Monitoring (MRM). Understanding the fragmentation patterns of the fluorinated triazole core is key to interpreting these complex spectra.
General Fragmentation of the 1,2,4-Triazole Ring
The fragmentation of the 1,2,4-triazole ring is highly dependent on the nature and position of its substituents.[2][3] Common fragmentation pathways observed under Collision-Induced Dissociation (CID) in ESI-MS include:
-
Loss of Neutral Molecules: Ring cleavage often proceeds via the loss of small, stable neutral molecules such as HCN, N₂, or RCN (where R is a substituent).[3]
-
Substituent-Driven Fragmentation: The fragmentation is often initiated at or directed by the substituents on the ring. Cleavage of bonds alpha to the ring is common.
The Influence of Fluorine on Fragmentation
The presence of fluorine, a highly electronegative atom, significantly influences fragmentation pathways. While specific literature on the ESI-MS/MS fragmentation of a wide array of fluorinated triazoles is nascent, we can infer likely patterns based on fundamental principles and studies on related structures.
-
Inductive Effect: The strong electron-withdrawing nature of fluorine can influence bond stabilities within the triazole ring and its substituents.
-
Loss of HF: A common fragmentation pathway for fluorinated compounds is the neutral loss of hydrogen fluoride (HF, 20 Da), particularly if a labile proton is available.
-
Fragmentation of Fluoroalkyl Chains: For compounds with trifluoromethyl (CF₃) or other perfluoroalkyl groups, the loss of these groups or fragments thereof (e.g., CF₂, CF₃) is a characteristic pathway.[5]
-
Fluorine Migration: In some perfluorinated compounds analyzed in negative ion mode, fragmentation can be preceded by complex fluorine migrations, leading to unexpected fragment ions.[14]
Proposed Fragmentation Pathway for a Model Fluorinated Triazole (Voriconazole)
Let's consider Voriconazole, a well-known fluorinated triazole antifungal, as a model to illustrate a plausible fragmentation pathway in positive ion ESI-MS/MS.
Caption: Proposed fragmentation pathway for protonated Voriconazole in positive ESI-MS/MS.
This proposed pathway illustrates how fragmentation often involves cleavage at the bonds connecting the triazole core to its larger substituents, providing structurally significant ions that are ideal for MRM-based quantification.
III. Experimental Protocols: From Sample to Signal
The following sections provide detailed, field-tested methodologies for the analysis of fluorinated triazoles. These protocols are designed to be self-validating, incorporating quality controls and system suitability checks to ensure data integrity.
Protocol 1: Quantitative Analysis of Fluorinated Triazole Drugs in Human Plasma by LC-MS/MS
This protocol is optimized for the therapeutic drug monitoring of compounds like voriconazole and posaconazole, where high sensitivity and accuracy are paramount.
1. Sample Preparation (Protein Precipitation):
- Pipette 100 µL of patient plasma, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
- Add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) containing a suitable stable isotope-labeled internal standard (e.g., Voriconazole-d₃). The internal standard is crucial for correcting for matrix effects and variability in extraction and injection.
- Vortex vigorously for 30 seconds to ensure complete protein precipitation.
- Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for analysis. Dilution with water may be necessary to ensure compatibility with the mobile phase.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for good retention and separation.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
- Gradient: A fast gradient from ~5-10% B to 95% B over 2-3 minutes is common.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions (Triple Quadrupole):
- Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Key Source Parameters:
- Capillary Voltage: ~3.5 - 4.5 kV
- Source Temperature: ~120 - 150°C
- Desolvation Gas (N₂) Flow: ~800 L/hr
- Desolvation Temperature: ~400 - 500°C
- MRM Transitions: These must be optimized for each analyte. For example:
- Voriconazole: 350.1 → 127.1 (Quantifier), 350.1 → 224.1 (Qualifier)
- Posaconazole: 701.3 → 683.3 (Quantifier), 701.3 → 185.1 (Qualifier)
- Internal Standard (Voriconazole-d₃): 353.1 → 127.1
4. System Validation:
- The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.[5][15]
- Calibration curves should have a correlation coefficient (r²) of >0.99.[15]
- Accuracy and precision (intra- and inter-day) should be within ±15%.[15]
Protocol 2: Structural Elucidation of an Unknown Fluorinated Triazole by High-Resolution Mass Spectrometry (HRMS)
This workflow is designed for identifying novel fluorinated triazoles, their metabolites, or degradation products.
1. Sample Preparation:
- Preparation will vary based on the sample matrix. For a reaction mixture, a simple "dilute and shoot" approach may suffice. For biological samples, a more extensive extraction (e.g., liquid-liquid or solid-phase extraction) may be required to remove interferences.
2. Liquid Chromatography (LC) Conditions:
- Similar to the quantitative method, but a longer, shallower gradient may be employed to achieve better separation of isomers and closely related compounds.
3. Mass Spectrometry (HRMS) Conditions (Q-TOF or Orbitrap):
- Ionization Source: ESI (Positive and Negative modes should be tested).
- Scan Mode:
- Full Scan MS: Acquire high-resolution data to determine the accurate mass and elemental composition of the parent ion. Mass accuracy should be <5 ppm.
- Data-Dependent MS/MS (dd-MS²): Automatically trigger MS/MS scans on the most intense ions from the full scan to obtain fragmentation data.
- Collision Energy: A stepped or ramped collision energy should be used to generate a rich fragmentation spectrum.
4. Data Analysis:
- Determine the elemental formula from the accurate mass of the parent ion.
- Use the MS/MS fragmentation pattern to piece together the structure. Look for characteristic losses (HF, CF₃, loss of substituents) and fragments corresponding to the triazole core.
- Compare the experimental spectrum to in-silico fragmentation databases or libraries if available.
Workflow Diagram for Method Selection
Caption: A logical workflow for selecting the appropriate mass spectrometry platform.
IV. Conclusion and Future Outlook
The mass spectrometric analysis of fluorinated triazoles is a mature and robust field, particularly for quantitative applications in pharmaceutical sciences. The combination of liquid chromatography with tandem mass spectrometry, predominantly using electrospray ionization, stands as the gold standard for its unparalleled sensitivity and selectivity.[3] For most applications involving polar, drug-like fluorinated triazoles, an LC-ESI-MS/MS method on a triple quadrupole instrument provides the necessary performance for rigorous quantification.[3]
However, the field is not without its challenges and opportunities. The development of novel, less polar fluorinated triazoles for agrochemical or material science applications may necessitate a greater reliance on APCI to overcome the limitations of ESI.[3][11] Furthermore, as we delve deeper into the metabolism and environmental fate of these compounds, the power of high-resolution mass spectrometry will be critical for the confident identification of unknown transformation products. A comprehensive understanding of the influence of fluorine on ESI-CID fragmentation pathways remains an area ripe for further academic and industrial investigation.
By carefully considering the physicochemical properties of the analyte and the specific analytical question at hand, researchers can harness the full power of mass spectrometry to advance the development and understanding of this vital class of fluorinated molecules.
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Flamini, R., et al. (2017). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. Rapid Communications in Mass Spectrometry, 31(1), 1-12. [Link]
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Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. (2023). ChemRxiv. [Link]
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Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Chen, C. H., et al. (2018). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Bioconjugate Chemistry, 29(4), 1146-1151. [Link]
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A Comparative Analysis of the Reactivity of 1-Ethynyl-2-fluoro-4-methylbenzene in Key Alkyne Transformations
An In-Depth Technical Guide
This guide provides a detailed comparison of the chemical reactivity of 1-Ethynyl-2-fluoro-4-methylbenzene against other terminal alkynes. We will dissect the influence of its unique substitution pattern on performance in cornerstone reactions essential to drug discovery and materials science, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and addition reactions. This analysis is grounded in mechanistic principles and supported by comparative data to provide researchers, scientists, and drug development professionals with actionable insights for experimental design.
The Decisive Role of Electronic Effects
The reactivity of a terminal alkyne is fundamentally governed by the electronic environment surrounding the carbon-carbon triple bond. This environment dictates two critical properties: the acidity of the terminal C-H bond and the nucleophilicity/electrophilicity of the triple bond itself. In substituted phenylacetylenes, the nature of the aromatic substituents plays a pivotal role.
We can quantify these electronic influences using the Hammett equation , which provides a framework for understanding how substituents on a benzene ring alter the reactivity of a functional group.[1][2][3] The Hammett substituent constant, σ, measures the electron-donating or electron-withdrawing character of a substituent.
-
Electron-Withdrawing Groups (EWGs) , such as fluoro (-F) or nitro (-NO₂), have positive σ values. They decrease the electron density of the aromatic ring and the attached alkyne, thereby increasing the acidity of the terminal proton.
-
Electron-Donating Groups (EDGs) , such as methyl (-CH₃) or methoxy (-OCH₃), have negative σ values. They increase the electron density, decreasing the terminal proton's acidity.
In This compound , we observe a fascinating interplay of competing effects:
-
2-Fluoro Group: The fluorine atom is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). Its para Hammett constant (σₚ) is +0.062, confirming its EWG nature.[1]
-
4-Methyl Group: The methyl group is electron-donating through induction and hyperconjugation (+I). Its para Hammett constant (σₚ) is -0.170.[1]
The ortho-fluoro group's primary influence is a strong inductive withdrawal of electron density, which significantly increases the acidity of the nearby ethynyl proton. The para-methyl group donates electron density, but its effect is generally weaker than the fluoro group's inductive pull in this context. This unique electronic signature positions this compound as a particularly interesting substrate.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Reactivity in Sonogashira Coupling
The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds, pairing a terminal alkyne with an aryl or vinyl halide using a dual palladium and copper catalytic system. [4][5][6]The mechanism involves two interconnected cycles. In the copper cycle, the alkyne forms a copper acetylide. In the palladium cycle, oxidative addition of the halide is followed by transmetalation with the copper acetylide and subsequent reductive elimination.
Mechanistic Causality: While terminal proton acidity is important for the copper cycle, the overall reaction rate is a complex function of both catalytic cycles. Highly electron-deficient alkynes can sometimes exhibit lower yields in Sonogashira couplings, potentially due to side reactions or altered catalyst stability. [7]However, for moderately activated systems like this compound, efficient coupling is generally expected.
Comparative Performance: The reactivity should be comparable to other substituted phenylacetylenes under standard conditions. While minor variations in yield or reaction time might be observed, the electronic effects are less pronounced in dictating success or failure compared to CuAAC. The reaction is broadly applicable to a wide range of terminal alkynes. [7][8]
Reactivity in Addition Reactions
A. Electrophilic Addition
Electrophilic additions to alkynes (e.g., addition of HBr) are typically slower than to corresponding alkenes because the resulting vinyl cation intermediate is less stable than an alkyl cation. [9][10]The reaction rate is enhanced by electron-donating groups that can stabilize the positive charge of the carbocation intermediate.
Mechanistic Causality: The reaction proceeds via the formation of the most stable vinyl cation. An electrophile will add to the terminal carbon, placing the positive charge on the internal carbon where it can be stabilized by the aromatic ring.
Comparative Performance:
-
This compound presents a mixed case. The electron-donating methyl group will stabilize the vinyl cation, while the electron-withdrawing fluoro group will destabilize it.
-
It is predicted to be less reactive than 4-ethynyltoluene , where the EDG provides unambiguous stabilization.
-
It should be more reactive than 4-fluorophenylacetylene , where the EWG provides unambiguous destabilization.
B. Nucleophilic Addition
Nucleophilic addition to the C≡C triple bond is uncommon for simple alkynes but becomes feasible when the alkyne is activated by a conjugated electron-withdrawing group. [9][11]The sp-hybridized carbons make the alkyne more electrophilic than an alkene, and this effect is amplified by EWGs. [9] Mechanistic Causality: An EWG polarizes the triple bond, making the internal carbon atom more electrophilic and susceptible to attack by a nucleophile.
Comparative Performance:
-
The presence of the fluoro group in this compound makes its triple bond more electron-deficient and thus more susceptible to nucleophilic attack than phenylacetylene or 4-ethynyltoluene.
-
However, its reactivity will be significantly lower than that of propiolate esters or ethynyl ketones , where the alkyne is conjugated to a powerful carbonyl EWG.
Experimental Protocols
To ensure a valid comparison, all alkyne substrates should be tested under identical, standardized conditions.
Protocol 1: Standardized CuAAC for Reactivity Screening
This protocol is designed for the parallel screening of alkyne reactivity.
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of benzyl azide in DMF.
-
Prepare 100 mM stock solutions of each alkyne (this compound, phenylacetylene, 4-ethynyltoluene, 4-nitrophenylacetylene) in DMF.
-
Prepare a catalyst stock solution: 50 mM CuSO₄ and 100 mM Sodium Ascorbate in deionized water.
-
-
Reaction Setup:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the benzyl azide stock solution (10 µmol, 1.0 equiv).
-
Add 100 µL of the respective alkyne stock solution (10 µmol, 1.0 equiv).
-
Add 200 µL of a 1:1 t-BuOH/H₂O solvent mixture.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 10 µL of the catalyst stock solution (0.5 µmol CuSO₄, 1.0 µmol Na-Ascorbate).
-
Vortex the mixture for 10 seconds.
-
Maintain the reaction at room temperature (25 °C).
-
Withdraw 20 µL aliquots at time points (e.g., 5, 15, 30, 60 minutes), quench with 180 µL of acetonitrile, and analyze by LC-MS or UPLC to determine the percent conversion.
-
-
Data Analysis:
-
Plot percent conversion versus time for each alkyne to generate kinetic profiles for direct comparison.
-
Caption: Workflow for comparative kinetic analysis of alkynes.
Protocol 2: Standardized Sonogashira Coupling
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Iodobenzene (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
-
Reaction Setup:
-
Add the respective alkyne (1.2 equiv).
-
Add anhydrous, degassed triethylamine (3.0 equiv) as the solvent and base.
-
-
Reaction and Workup:
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aq. NH₄Cl, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography and calculate the isolated yield for each alkyne.
-
Conclusion
This compound presents a nuanced reactivity profile that can be strategically exploited. The dominant electron-withdrawing effect of the ortho-fluoro group significantly enhances its performance in reactions where terminal proton acidity is paramount, most notably in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . In this context, it is demonstrably superior to unsubstituted phenylacetylene and simple alkyl-substituted analogs.
For other transformations like Sonogashira coupling , its reactivity is robust and comparable to standard arylacetylenes. In addition reactions , its behavior is a predictable balance of the competing electronic influences of its substituents. This understanding allows researchers to select this compound with confidence, particularly when accelerated "click" kinetics are desired without resorting to more powerfully activated and potentially less stable alkyne systems.
References
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Med. Chem. Lett.([Link])
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Hammett equation. Wikipedia. ([Link])
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Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. ([Link])
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On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. J. Am. Chem. Soc.([Link])
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The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. J. Med. Chem.([Link])
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Stepwise hydroamination reactions of terminal alkyne (ethynyl group) attached to electron-withdrawing π-systems. ResearchGate. ([Link])
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem. Soc. Rev.([Link])
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Alkyne Reactivity. Michigan State University Department of Chemistry. ([Link])
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A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. ([Link])
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Introduction to Alkynes: Structure and Reactivity. YouTube. ([Link])
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Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Nanomaterials. ([Link])
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4-ETHYNYL-1-FLUORO-2-METHYLBENZENE 97. LookChem. ([Link])
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. ([Link])
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On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. ([Link])
-
Alkylation of Terminal Alkynes. University of Calgary. ([Link])
-
Alkynes. Chemistry LibreTexts. ([Link])
-
Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters. ([Link])
-
delta and Hammett's sigma constants. Chemistry LibreTexts. ([Link])
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. ([Link])
-
Sonogashira Coupling. Chemistry LibreTexts. ([Link])
-
Sonogashira Coupling. Organic Chemistry Portal. ([Link])
-
A survey of Hammett substituent constants and resonance and field parameters. ACS Publications. ([Link])
-
Sonogashira Coupling. SynArchive. ([Link])
-
Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. PubMed. ([Link])
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A Comparative Guide to Analytical Methods for Purity Assessment of 1-Ethynyl-2-fluoro-4-methylbenzene
Introduction: The Critical Role of Purity in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-Ethynyl-2-fluoro-4-methylbenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its structural features—a reactive ethynyl group, a fluorine substituent, and an aromatic ring—necessitate a robust and multi-faceted analytical strategy to ensure its purity. Even trace impurities can have significant downstream effects, potentially altering reaction kinetics, introducing toxic byproducts, or compromising the stability of the final API.
This guide provides a comprehensive comparison of the principal analytical methodologies for the purity assessment of this compound. We will delve into the nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical tools for their specific needs, thereby ensuring the integrity of their research and the quality of their products. We will also touch upon the utility of Mass Spectrometry (MS) as a powerful tool for impurity identification.
Orthogonal Approaches: A Self-Validating System for Purity Determination
A fundamental principle in analytical chemistry, particularly within the stringent regulatory environment of pharmaceuticals, is the use of orthogonal methods. This approach involves employing two or more independent analytical techniques to validate results, thereby minimizing the risk of overlooking impurities that may not be detected by a single method. For a molecule like this compound, a combination of chromatographic and spectroscopic techniques provides a comprehensive and self-validating purity assessment.
A Researcher's Guide to the Spectroscopic Analysis of Sonogashira Coupling Products of 1-Ethynyl-2-fluoro-4-methylbenzene
The Strategic Importance of the 2-Fluoro-4-methylphenyl Acetylene Moiety
The 1-ethynyl-2-fluoro-4-methylbenzene scaffold is of significant interest due to the unique electronic and steric properties imparted by its substituents. The ortho-fluoro group can influence molecular conformation through intramolecular interactions and alter the electronic nature of the aromatic ring, impacting biological activity and material properties. The para-methyl group provides a lipophilic handle and can also subtly influence the electronic environment. Understanding the spectroscopic signatures of the products formed from this building block is crucial for confirming successful synthesis and for elucidating structure-property relationships.
Predicting and Interpreting Spectroscopic Data
In the absence of a comprehensive experimental dataset for the Sonogashira products of this compound, we can predict the expected spectroscopic characteristics by analyzing data from analogous compounds. For this guide, we will consider the hypothetical Sonogashira coupling of this compound with iodobenzene and 4-bromoanisole.
Predicted Spectroscopic Data
The following tables present predicted ¹H, ¹³C, and ¹⁹F NMR, and mass spectrometry data for the hypothetical products: 1-(2-fluoro-4-methylphenyl)-2-phenylacetylene and 1-(2-fluoro-4-methylphenyl)-2-(4-methoxyphenyl)acetylene. These predictions are based on known chemical shift values and coupling constants from similar diarylacetylene structures found in the literature.[1][2]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) |
| 1-(2-fluoro-4-methylphenyl)-2-phenylacetylene | 7.60-7.20 (m, 8H) | - | 2.40 (s, 3H) |
| 1-(2-fluoro-4-methylphenyl)-2-(4-methoxyphenyl)acetylene | 7.55-6.85 (m, 7H) | 3.85 (s, 3H) | 2.38 (s, 3H) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | C-F (JCF in Hz) | Aromatic C | Acetylenic C | -OCH₃ | -CH₃ |
| 1-(2-fluoro-4-methylphenyl)-2-phenylacetylene | ~160 (d, ~250) | 140-115 | ~90, ~88 | - | ~21 |
| 1-(2-fluoro-4-methylphenyl)-2-(4-methoxyphenyl)acetylene | ~160 (d, ~250) | 160-114 | ~91, ~87 | ~55 | ~21 |
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (ppm) |
| 1-(2-fluoro-4-methylphenyl)-2-phenylacetylene | ~ -110 to -115 |
| 1-(2-fluoro-4-methylphenyl)-2-(4-methoxyphenyl)acetylene | ~ -110 to -115 |
Table 4: Predicted Mass Spectrometry Data
| Compound | Molecular Formula | [M]⁺ (m/z) |
| 1-(2-fluoro-4-methylphenyl)-2-phenylacetylene | C₁₅H₁₁F | 210.08 |
| 1-(2-fluoro-4-methylphenyl)-2-(4-methoxyphenyl)acetylene | C₁₆H₁₃FO | 240.09 |
Comparative Analysis with a Non-Fluorinated Analogue
To highlight the influence of the ortho-fluoro substituent, it is instructive to compare the expected spectroscopic data with that of a non-fluorinated analogue, such as the Sonogashira product of 1-ethynyl-4-methylbenzene with iodobenzene.
Table 5: Comparison of Predicted ¹H and ¹³C NMR Data
| Feature | With o-Fluoro Group | Without o-Fluoro Group | Rationale for Difference |
| ¹H NMR | |||
| Ar-H adjacent to F | Downfield shift and complex splitting (d or dd) | Typical aromatic splitting | Deshielding effect of fluorine and 1H-¹⁹F coupling. |
| ¹³C NMR | |||
| C-F | Large downfield shift with large ¹JCF coupling (~250 Hz) | Unsubstituted aromatic carbon signal | Direct attachment of the highly electronegative fluorine atom. |
| C adjacent to C-F | Shielding effect (upfield shift) with smaller ²JCF coupling | Unsubstituted aromatic carbon signal | Through-bond electronic effects of the fluorine atom. |
Experimental Protocol: A Representative Sonogashira Coupling
This section provides a detailed, step-by-step methodology for a representative Sonogashira coupling reaction between this compound and an aryl halide. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., Iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the amine base (2.5 mmol) in the chosen anhydrous solvent (10 mL).
-
Rationale: Using a slight excess of the alkyne can help drive the reaction to completion. The amine base is crucial as it scavenges the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne.
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Rationale: The palladium(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced yields.
-
-
Catalyst Addition: Under a positive pressure of an inert gas (nitrogen or argon), add the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₂Cl₂) and copper(I) iodide (e.g., 4 mol% CuI).
-
Rationale: The palladium complex is the primary catalyst for the cross-coupling, while the copper(I) salt acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
-
Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the reactivity of the aryl halide) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Obtain ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectra of the purified product to confirm its identity and purity.
The Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through a complex catalytic cycle involving both palladium and copper. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
This guide provides a foundational understanding of the spectroscopic characteristics of Sonogashira products derived from this compound. By combining predictive analysis based on analogous structures with a robust experimental and theoretical framework, researchers can confidently synthesize and characterize these valuable compounds for a wide range of applications.
References
- Flow Chemistry: Sonogashira Coupling. (n.d.).
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
Sources
A Senior Application Scientist's Guide to Catalysts for Sonogashira Coupling with Fluorinated Alkynes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, binding affinity, and lipophilicity. The Sonogashira cross-coupling reaction, a powerful tool for the formation of C(sp²)-C(sp) bonds, is instrumental in the synthesis of complex molecules bearing the valuable alkynyl functional group. When the alkyne substrate is fluorinated, the choice of catalyst becomes critical to overcome the challenges posed by the electron-withdrawing nature of fluorine, which can significantly impact the reaction kinetics and mechanism. This guide provides a comparative study of various catalytic systems for the Sonogashira coupling with fluorinated alkynes, offering field-proven insights and experimental data to aid in catalyst selection and reaction optimization.
The Challenge of Fluorinated Alkynes in Sonogashira Coupling
Fluorinated alkynes are considered electron-deficient substrates. This electronic property can influence several steps in the Sonogashira catalytic cycle. For instance, the acidity of the terminal proton is increased, which can facilitate its removal by a base. However, the subsequent steps, such as transmetalation and reductive elimination, can be affected. Understanding these nuances is key to selecting an appropriate catalyst system. A proposed mechanistic changeover for electron-poor alkynes suggests that the reaction pathway may differ from that of electron-rich alkynes[1][2].
Comparative Analysis of Catalyst Systems
The two main families of catalysts for the Sonogashira reaction are the traditional palladium/copper co-catalytic systems and the more recently developed copper-free palladium systems. The choice between them depends on the specific substrate, desired reaction conditions, and tolerance for potential side reactions.
The Classic Choice: Palladium/Copper Co-Catalysis
The conventional Sonogashira catalyst system comprises a palladium(0) complex and a copper(I) salt co-catalyst, typically in the presence of an amine base.[3][4][5] The generally accepted mechanism involves two interconnected catalytic cycles.
Catalytic Cycle of Pd/Cu Co-catalyzed Sonogashira Reaction
Caption: Interconnected catalytic cycles in the Pd/Cu Sonogashira reaction.
Performance with Fluorinated Alkynes:
The Pd/Cu system is often robust and efficient for a variety of substrates, including fluorinated alkynes. The copper(I) co-catalyst is believed to facilitate the deprotonation of the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][4][5] This can be particularly advantageous for the more acidic fluorinated alkynes.
A study on the Sonogashira coupling of a (trifluoromethyl)acetylene surrogate with various aryl iodides using a Pd/Cu catalyst system provides valuable performance data.
Table 1: Performance of Pd/Cu Catalyst System with a Trifluoromethyl-Substituted Alkyne [6]
| Aryl Iodide Substrate (R-I) | Product Yield (%) |
| Phenyl | 81 |
| 2-Methylphenyl | 88 |
| 2-Methoxyphenyl | 89 |
| 3-Methylphenyl | 94 |
| 3-Methoxyphenyl | 91 |
| 4-Methylphenyl | 95 |
| 4-Methoxyphenyl | 81 |
| 4-Chlorophenyl | 71 |
| 4-Nitrophenyl | 46 |
Reaction Conditions: (3,3,3-trifluoroprop-1-yn-1-yl)trimethylsilane carbinol reagent, aryl iodide, PdCl₂(PPh₃)₂, CuI, in an appropriate solvent and base.
Expertise & Experience: The data indicates that the classic Pd/Cu system is highly effective for coupling trifluoromethylalkynes with a broad range of aryl iodides, including those with both electron-donating and electron-withdrawing groups. The somewhat lower yield with the strongly electron-withdrawing nitro group may suggest that the electronic properties of the aryl halide still play a significant role in the overall reaction efficiency.
The Modern Alternative: Copper-Free Sonogashira Coupling
Concerns about the toxicity of copper and the potential for alkyne homocoupling (Glaser coupling) as an undesirable side reaction have driven the development of copper-free Sonogashira protocols.[7][8][9][10] In these systems, a palladium catalyst is used in the presence of a base, and often a specific ligand is employed to facilitate the reaction.
Catalytic Cycle of Copper-Free Sonogashira Reaction
Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.
Performance with Fluorinated Alkynes:
Copper-free systems can be highly effective, particularly with the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst and promote the catalytic cycle.[11] For fluorinated alkynes, the absence of copper can be advantageous in minimizing homocoupling, which can sometimes be more prevalent with electron-deficient alkynes.
While direct comparative data for a range of fluorinated alkynes under copper-free conditions is less centralized, individual reports demonstrate high efficacy. For instance, a protocol utilizing a monoligated palladium precatalyst has shown broad applicability for various aryl bromides at room temperature, suggesting a powerful system for substrates that may be sensitive to higher temperatures.[12]
Table 2: Illustrative Performance of Copper-Free Catalyst Systems
| Fluorinated Alkyne | Aryl Halide | Catalyst System | Yield (%) | Reference |
| 3-Fluoropropyne | Iodobenzene | Pd(PPh₃)₂Cl₂ | High (protocol) | [13] |
| Phenylacetylene | 4-Fluoroiodobenzene | PdCl₂(MeCN)₂ / [(t-Bu)₃PH]BF₄ | 88 | [14] |
| Phenylacetylene | Fluoroarenes | Pd₂(dba)₃ / LiHMDS | up to 99 | [15] |
Expertise & Experience: The choice of ligand and base is paramount in copper-free systems. The use of highly basic conditions, such as with LiHMDS, can enable the coupling of otherwise unreactive aryl fluorides.[15] For gaseous fluorinated alkynes like 3-fluoropropyne, careful control of reaction conditions is necessary, but high yields are achievable with standard palladium precursors.[13] The development of highly active catalysts has even enabled Sonogashira couplings at ppm levels of palladium, offering a more sustainable approach.[16]
Experimental Protocols
A self-validating protocol is crucial for reproducible results. Below are representative, detailed procedures for both Pd/Cu-catalyzed and copper-free Sonogashira couplings with a fluorinated alkyne.
Workflow for Sonogashira Coupling with a Fluorinated Alkyne
Caption: A generalized experimental workflow for the Sonogashira coupling.
Protocol 1: Pd/Cu-Catalyzed Sonogashira Coupling of 3-Fluoropropyne with Iodobenzene[13]
This protocol is adapted for the use of a gaseous fluorinated alkyne.
Materials:
-
Iodobenzene (1.0 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Anhydrous triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
3-Fluoropropyne (gas) (1.2 mmol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (21.1 mg) and CuI (9.5 mg).
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (0.42 mL).
-
Add iodobenzene (0.11 mL).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly bubble 3-fluoropropyne gas (1.2 mmol) through the cooled, stirring reaction mixture.
-
After the addition is complete, seal the flask and allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction to completion by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide with Phenylacetylene[12]
This protocol utilizes a modern, air-stable palladium precatalyst.
Materials:
-
Aryl bromide (0.5 mmol)
-
Phenylacetylene (0.8 mmol)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.5 mL)
-
Inert gas (Argon)
Procedure:
-
To a dry vial under an inert atmosphere, add the aryl bromide (0.5 mmol), [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%), and a stir bar.
-
Add DMSO (2.5 mL), phenylacetylene (0.8 mmol), and TMP (1.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction to completion by TLC or GC-MS (typically 2-18 hours).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The Sonogashira coupling of fluorinated alkynes is a highly valuable transformation in modern organic synthesis. The choice of catalyst system is a critical parameter that dictates the success of the reaction.
-
Pd/Cu co-catalysis remains a reliable and highly effective method, particularly for trifluoromethyl-substituted alkynes, demonstrating broad substrate scope.
-
Copper-free systems offer a compelling alternative, mitigating issues of copper toxicity and alkyne homocoupling. The continual development of new ligands and precatalysts is expanding the utility of these systems, enabling reactions under milder conditions and with lower catalyst loadings.
For researchers and drug development professionals, the selection of the optimal catalyst will depend on a careful consideration of the specific fluorinated alkyne and coupling partner, as well as the desired process conditions. The experimental data and protocols provided in this guide serve as a robust foundation for navigating these choices and successfully implementing the Sonogashira coupling of fluorinated alkynes in their synthetic endeavors. The ongoing innovation in catalyst design promises even more efficient and sustainable methods for the synthesis of these important fluorinated molecules in the future.
References
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(24), 9714–9718. [Link]
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ResearchGate. (n.d.). Proposed mechanistic changeover in the mechanism of the Sonogashira reaction when going from electron-rich to electron-poor alkynes. [Link]
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Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]
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MDPI. (n.d.). Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. [Link]
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Friis, S. D., Tlaceca, A. R., & Tanner, D. (2015). Solvent and Copper Free Sonogashira Reactions Utilizing High-Speed Ball Milling. Abstracts of Papers of the American Chemical Society, 250. [Link]
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Shaheen, S., Ishtiaq, M., & Iqbal, J. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
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Ghorbani, F., & Organ, M. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 20(17), 5258–5261. [Link]
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Al-Masum, M., & Ng, C. (2012). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2(1), 12-35. [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
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RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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Moriuchi, Y. W., Biyani, S. A., & Thompson, D. H. (2021). Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acute Myeloid Leukemia. Purdue e-Pubs. [Link]
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Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. Nature Communications, 9(1), 1-8. [Link]
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Branco, L. C., et al. (2016). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules, 21(11), 1473. [Link]
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Arbon, J., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 12(15), 9206-9217. [Link]
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Thompson, A. L., et al. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 93(4), 753-757. [Link]
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Dormán, G., et al. (2012). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ARKIVOC, 2012(5), 186-195. [Link]
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A Senior Application Scientist's Guide to the HPLC Analysis of 1-Ethynyl-2-fluoro-4-methylbenzene Reaction Mixtures
Introduction: The Analytical Imperative for a Key Synthetic Building Block
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. 1-Ethynyl-2-fluoro-4-methylbenzene, with its reactive ethynyl group and strategically placed fluoro and methyl substituents, is a prime example of such a versatile intermediate.[1] Its use in complex organic syntheses, particularly in forming advanced molecular architectures, necessitates rigorous analytical oversight. Monitoring the conversion of starting materials, quantifying the formation of the desired product, and, most critically, identifying and controlling process-related impurities are paramount for ensuring the safety, efficacy, and reproducibility of the final product.
High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering precision in both qualitative and quantitative assessments.[2] However, the analysis of this compound reaction mixtures is not trivial. The inherent challenge lies in achieving baseline separation of the target analyte from a cohort of structurally similar compounds, including positional isomers, unreacted starting materials, and potential byproducts.
This guide provides an in-depth comparison of HPLC methodologies for the analysis of this compound. Moving beyond a simple recitation of steps, we will explore the underlying chromatographic principles, explain the rationale behind method development choices, and present a robust, validated protocol that serves as a self-validating system for reliable analysis.
Chapter 1: Deconstructing the Analytical Challenge
A successful analytical method begins with a thorough understanding of what needs to be separated. A typical reaction mixture for the synthesis or subsequent use of this compound may contain several critical components that demand analytical resolution.
-
Target Analyte: this compound.
-
Starting Materials: Precursors such as a di-halogenated toluene derivative or a protected alkyne variant.
-
Positional Isomers: Isomers like 4-Ethynyl-1-fluoro-2-methylbenzene can easily form if selectivity in a preceding synthetic step is not absolute.[1][3] These are often the most challenging impurities to separate due to their identical mass and similar polarity.
-
Reaction Byproducts: These can include homocoupled dimers of the alkyne or products from other side reactions, which can vary depending on the reaction conditions (e.g., Sonogashira coupling).
The diagram below illustrates a hypothetical reaction scenario and the associated analytical challenges that necessitate a high-resolution separation technique.
Caption: Hypothetical workflow from synthesis to the complex analytical mixture requiring separation.
Chapter 2: A Comparative Approach to HPLC Method Development
The foundation of a robust HPLC method is the selection of an appropriate stationary phase and mobile phase, which together govern chromatographic selectivity.
Stationary Phase Selection: Beyond the Standard C18
The choice of column chemistry is the most powerful tool for manipulating selectivity. While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, its separation mechanism, based primarily on hydrophobicity, can be insufficient for resolving the subtle structural differences between isomers.[4][5]
-
The C18 Workhorse: A C18 column is a logical starting point for screening. It separates compounds largely based on their water-insolubility. While it may separate the target analyte from more polar starting materials or less retained byproducts, it often fails to resolve positional isomers.
-
Phenyl-Hexyl Phases for Enhanced π-π Interactions: For aromatic compounds, phenyl-based stationary phases offer an alternative and often orthogonal selectivity. The phenyl groups on the stationary phase can engage in π-π stacking interactions with the benzene ring of the analyte and its related substances.[6][7] This secondary interaction mechanism, in addition to hydrophobicity, can significantly enhance the resolution between isomers that have different electron cloud distributions.
-
Pentafluorophenyl (PFP) Phases for Halogenated Aromatics: PFP columns are an exceptional choice for separating halogenated compounds like this compound. The highly electronegative fluorine atoms on the PFP stationary phase can participate in multiple interaction modes, including dipole-dipole, ion-dipole, and π-π interactions, which are highly sensitive to the position of substituents on the analyte's aromatic ring.[6][7] This often provides the necessary selectivity to resolve challenging isomers.
Mobile Phase Optimization: Fine-Tuning the Separation
Once a column is selected, the mobile phase composition is optimized to achieve the desired retention and resolution within an acceptable analysis time.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[8] ACN is generally a stronger eluent and provides lower backpressure. However, switching to MeOH can sometimes alter elution order (selectivity) due to its different hydrogen bonding capabilities. It is always advisable to screen both solvents during method development.
-
Acidic Additives (TFA): Small amounts of an acid, such as 0.1% trifluoroacetic acid (TFA), are often added to the mobile phase.[9] TFA serves two primary purposes: it protonates any acidic analytes and, more importantly, it suppresses the undesirable ionic interactions between basic impurities and free silanol groups on the silica surface, leading to sharper, more symmetrical peaks.
The logical workflow for developing a robust HPLC method is depicted below.
Caption: Logical workflow for systematic HPLC method development.
Chapter 3: Recommended HPLC Protocol
This protocol describes a robust, validated method for the analysis of this compound reaction mixtures, designed for specificity and reliability. It incorporates a PFP stationary phase for superior selectivity.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: PFP (Pentafluorophenyl) Column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% to 95% B
-
17-19 min: Hold at 95% B
-
19.1-22 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: DAD, 254 nm (or optimal wavelength determined by UV scan).
2. Reagent and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh ~10 mg of the reaction mixture into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter before injection.
3. System Suitability Testing (SST): A Self-Validating Check Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met, ensuring the method's performance on a given day.[10][11]
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Resolution: If a known critical impurity is available, the resolution between it and the main peak should be ≥ 2.0.
Chapter 4: Performance Comparison and Alternative Techniques
To illustrate the practical benefits of choosing an appropriate stationary phase, the table below compares the expected performance of a standard C18 column versus the recommended PFP column for this specific analytical challenge.
| Parameter | Method A: Standard C18 | Method B: Optimized PFP | Rationale for Superiority |
| Resolution (Analyte vs. Isomer) | 0.8 (Co-elution) | > 2.0 (Baseline Separation) | PFP phase offers unique π-π and dipole interactions essential for isomer separation. |
| Peak Asymmetry (Tailing Factor) | ~1.6 | ~1.2 | Optimized mobile phase and column chemistry reduce secondary interactions. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | Sharper peaks lead to a better signal-to-noise ratio and improved sensitivity. |
| Analysis Time | ~20 min | ~22 min | A slightly longer run time is a worthwhile trade-off for vastly improved data quality. |
Alternative Analytical Methods
While HPLC is the primary tool, other techniques can be complementary.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[12][13][14] It could be used to analyze for volatile, low molecular weight starting materials or byproducts. However, many pharmaceutical intermediates like this compound and its larger derivatives may not be sufficiently volatile or could degrade at high temperatures, making HPLC the more robust and universally applicable method.
Chapter 5: The Cornerstone of Trustworthiness: Method Validation
A developed analytical method is only reliable if it has been formally validated to prove it is fit for its intended purpose. The validation of this HPLC method should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[10][11][15] Key parameters include:
-
Specificity: Demonstrated by the ability to separate the analyte from all potential impurities, often confirmed using forced degradation studies.[15]
-
Linearity: The method provides results that are directly proportional to the concentration of the analyte over a defined range.
-
Accuracy & Precision: The closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, or column temperature.
Conclusion
The successful HPLC analysis of this compound reaction mixtures hinges on a methodical approach to method development that prioritizes chromatographic selectivity. While a standard C18 column is a universal starting point, the structural similarities between the target analyte and its process-related impurities—particularly positional isomers—demand a more nuanced strategy. By leveraging the unique separation mechanisms of alternative stationary phases, such as Phenyl-Hexyl or, more effectively, Pentafluorophenyl (PFP), researchers can achieve the baseline resolution required for accurate quantification and purity control. The detailed protocol and validation principles outlined in this guide provide a comprehensive framework for establishing a reliable, robust, and scientifically sound analytical method, ensuring the quality and consistency of this critical synthetic intermediate.
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylacetylenes
Introduction: The Subtle Power of Fluorine in Modulating Alkyne Reactivity
For researchers, scientists, and professionals in drug development, the precise control of chemical reactivity is paramount. Phenylacetylene is a foundational building block in organic synthesis, prized for its versatility in forming complex molecular architectures. The strategic introduction of fluorine—the most electronegative element—onto the phenyl ring dramatically alters the electronic landscape of the entire molecule, creating a powerful tool for tuning the reactivity of the appended alkyne.[1][2] This guide provides an in-depth comparison of the reactivity profiles of fluorinated and non-fluorinated phenylacetylenes, supported by mechanistic explanations and experimental data, to empower chemists in designing more efficient and selective syntheses.
The unique properties of fluorine, including its small size and high electronegativity, impart significant changes to a molecule's physical and chemical characteristics, such as thermal stability and solubility.[3][4] When attached to a phenyl ring, its influence is primarily transmitted through a potent electron-withdrawing inductive effect, which fundamentally changes how the alkyne participates in key chemical transformations.[3]
The Electronic Tug-of-War: Inductive vs. Mesomeric Effects
The reactivity of the acetylenic triple bond is dictated by its electron density. Fluorine substitution on the phenyl ring modulates this density through two opposing electronic effects.
Caption: A self-validating workflow for comparing alkyne reactivity.
Protocol: Comparative Sonogashira Coupling of Phenylacetylene and 4-Fluorophenylacetylene with 4-Iodotoluene
This protocol outlines a robust method for directly comparing the coupling efficiency of a fluorinated and a non-fluorinated phenylacetylene.
Materials:
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
-
Copper(I) iodide (CuI)
-
Base: Anhydrous triethylamine (TEA)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Alkyne 1: Phenylacetylene
-
Alkyne 2: 4-Fluorophenylacetylene
-
Aryl Halide: 4-Iodotoluene
-
Inert gas supply (Argon or Nitrogen)
Procedure (to be performed in parallel for each alkyne):
-
Vessel Preparation: To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%) and copper(I) iodide (e.g., 1 mol%).
-
Reagent Addition: Add anhydrous THF, followed by 4-iodotoluene (1.0 eq), the respective terminal alkyne (1.2 eq), and finally the triethylamine base (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress at identical time intervals (e.g., every 30 minutes) for both setups using thin-layer chromatography (TLC) or GC-MS to determine the consumption of the limiting reagent (4-iodotoluene).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the coupled product. Determine the final isolated yield for a direct comparison. [5]
Conclusion: Fluorine as a Strategic Tool in Synthesis
The incorporation of fluorine onto a phenylacetylene scaffold is not a trivial substitution; it is a strategic design choice that fundamentally alters the alkyne's reactivity. The potent, electron-withdrawing inductive effect of fluorine renders the triple bond more electrophilic. This electronic modulation leads to:
-
Accelerated Nucleophilic Additions: The increased electrophilicity of the alkyne results in faster and more efficient reactions with nucleophiles.
-
Enhanced Cycloaddition Reactivity: The lowered LUMO energy of the fluorinated alkyne promotes faster cycloaddition reactions.
-
Facilitated Sonogashira Couplings: The increased acidity of the terminal proton can lead to more efficient formation of the key acetylide intermediate, improving coupling outcomes.
By understanding these principles, researchers can leverage fluorination as a predictable and powerful tool to overcome synthetic challenges, improve reaction efficiencies, and access novel chemical matter in their drug discovery and materials science programs.
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determination of regioselectivity in triazole synthesis with 1-Ethynyl-2-fluoro-4-methylbenzene
An In-Depth Guide to Regioselective Triazole Synthesis with 1-Ethynyl-2-fluoro-4-methylbenzene: A Comparative Analysis of Catalytic Systems
For researchers and professionals in drug development, the 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry. Its rigidity, dipolar nature, and ability to engage in hydrogen bonding make it an exceptional linker and pharmacophore. The azide-alkyne cycloaddition, the premier "click chemistry" reaction, provides a powerful route to this heterocycle. However, for unsymmetrical terminal alkynes like this compound, controlling the substitution pattern of the resulting triazole—the regioselectivity—is paramount for tuning molecular properties.
This guide provides a comprehensive comparison of the two leading catalytic systems for controlling this outcome: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). We will dissect the mechanistic underpinnings that govern their distinct regiochemical preferences and provide field-proven protocols to empower researchers to predictably synthesize the desired 1,4- or 1,5-disubstituted triazole isomer when using this compound.
The Challenge: Regioselectivity with a Substituted Arylacetylene
The cycloaddition of an azide to a terminal alkyne can, in principle, yield two distinct regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The thermal, uncatalyzed Huisgen cycloaddition often results in a mixture of both isomers, necessitating tedious purification.[1][2] Catalysis solves this problem, offering exquisite control.
Our model alkyne, this compound, presents an interesting case study. The phenyl ring is decorated with two substituents possessing opposing electronic effects and distinct steric profiles:
-
Ortho-Fluoro Group: An electron-withdrawing group that increases the acidity of the acetylenic proton and exerts a steric influence due to its position adjacent to the alkyne.
-
Para-Methyl Group: An electron-donating group that influences the overall electron density of the aromatic ring.
Understanding how these features interact with different catalytic cycles is key to predicting and achieving the desired regiochemical outcome.
Figure 1: Catalytic systems dictate the regiochemical outcome of the azide-alkyne cycloaddition.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Disubstituted Triazoles
The CuAAC reaction is the quintessential click reaction, renowned for its efficiency, reliability, and strict regioselectivity for the 1,4-isomer.[1][3] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate.[1]
Mechanistic Rationale for 1,4-Selectivity
The mechanism of CuAAC is fundamentally different from the uncatalyzed thermal reaction. It proceeds through a stepwise pathway involving copper-acetylide intermediates rather than a concerted cycloaddition.[4][5]
-
Copper-Acetylide Formation: The Cu(I) catalyst readily reacts with the terminal alkyne to form a copper-acetylide species. The ortho-fluoro group on this compound, being electron-withdrawing, slightly increases the acidity of the terminal proton, facilitating this step.
-
Azide Coordination & Cyclization: The azide then coordinates to the copper center, and a subsequent nucleophilic attack from the terminal nitrogen of the azide onto the now electron-poor internal carbon of the alkyne leads to a six-membered copper metallacycle intermediate.[1][]
-
Rearrangement & Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.
The formation of the 1,4-isomer is overwhelmingly favored due to the electronic polarization within the copper-acetylide intermediate, which directs the nucleophilic attack of the azide's terminal nitrogen to the internal alkyne carbon.[5][7]
Figure 2: Simplified workflow for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Disubstituted Isomer
As a complementary method to CuAAC, the RuAAC reaction, typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, selectively produces 1,5-disubstituted 1,2,3-triazoles.[8][9] This alternative regioselectivity stems from a completely different reaction mechanism.[10][11]
Mechanistic Rationale for 1,5-Selectivity
The RuAAC reaction does not proceed via a metal-acetylide intermediate. Instead, it involves the oxidative coupling of the alkyne and the azide at the ruthenium center.[1][9]
-
Ligand Exchange: The reaction initiates with the coordination of both the alkyne and azide to the Ru(II) center.
-
Oxidative Coupling: The key regiochemistry-determining step is the formation of a six-membered ruthenacycle intermediate. This oxidative coupling step involves the formation of a new carbon-nitrogen bond between the terminal, more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[10][12] The electronic nature of the substituted arylacetylene plays a significant role here; the ruthenium center activates the alkyne via π-interaction, making the terminal carbon sufficiently nucleophilic to attack the azide.[12]
-
Reductive Elimination: The final step is a rate-determining reductive elimination from the ruthenacycle, which releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[8][10]
The inherent electronic preferences of the oxidative coupling step are the origin of the exclusive formation of the 1,5-regioisomer.[10]
Figure 3: Simplified workflow for the Ru(II)-catalyzed azide-alkyne cycloaddition (RuAAC).
Performance Comparison: CuAAC vs. RuAAC
For this compound, both catalytic systems are expected to proceed with high efficiency and excellent regioselectivity. The steric bulk of the ortho-fluoro group is generally well-tolerated by both catalysts and is not expected to override the inherent electronic preferences of the mechanisms.
| Parameter | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | Cu(I) source (e.g., CuSO₄/NaAsc) | [CpRuCl] complex (e.g., CpRuCl(COD)) |
| Predominant Product | 1-(Aryl)-4-(Substituted)-1,2,3-triazole | 1-(Aryl)-5-(Substituted)-1,2,3-triazole |
| Regioisomeric Ratio | >98:2 (1,4- vs 1,5-) | >98:2 (1,5- vs 1,4-) |
| Typical Yield | >90% | >85% |
| Solvent Tolerance | Broad (tBuOH/H₂O, THF, DMF) | Aprotic (DCE, Toluene, Dioxane)[12] |
| Functional Group Tol. | Excellent | Very Good (sensitive to some groups) |
| Key Intermediate | Copper-acetylide | Ruthenacycle |
| Cost | Low (Copper salts are inexpensive) | High (Ruthenium complexes are costly) |
Table 1: Comparative data for the cycloaddition of this compound with a generic azide (e.g., Benzyl Azide). Data are representative based on established literature for similar substrates.
Experimental Protocols
To ensure reproducibility, the following detailed protocols are provided.
Protocol 1: Synthesis of 1,4-Disubstituted Triazole via CuAAC
This protocol describes the reaction of this compound with benzyl azide to yield 1-benzyl-4-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole .
Materials:
-
This compound (1.0 mmol, 134.2 mg)
-
Benzyl azide (1.0 mmol, 133.2 mg)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.15 mmol, 29.7 mg)
-
tert-Butanol (4 mL)
-
Deionized water (4 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
Procedure:
-
To the 25 mL round-bottom flask, add this compound (1.0 mmol) and benzyl azide (1.0 mmol).
-
Add tert-butanol (4 mL) and water (4 mL) and stir to dissolve the reactants.
-
In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) in water (0.5 mL).
-
In another vial, dissolve sodium ascorbate (0.15 mmol) in water (0.5 mL).
-
Add the aqueous CuSO₄ solution to the reaction flask, followed immediately by the aqueous sodium ascorbate solution. The solution should turn a heterogeneous yellow-green.
-
Stir the reaction vigorously at room temperature for 4-6 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,4-disubstituted triazole.
Protocol 2: Synthesis of 1,5-Disubstituted Triazole via RuAAC
This protocol describes the reaction of this compound with benzyl azide to yield 1-benzyl-5-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole .
Materials:
-
This compound (1.0 mmol, 134.2 mg)
-
Benzyl azide (1.05 mmol, 139.8 mg)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.02 mmol, 7.6 mg)
-
Anhydrous 1,2-dichloroethane (DCE) or Toluene (5 mL)
-
Schlenk flask (25 mL) with magnetic stir bar
Procedure:
-
Add this compound (1.0 mmol) and benzyl azide (1.05 mmol) to the Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DCE (5 mL) via syringe.
-
Add the [Cp*RuCl(COD)] catalyst (0.02 mmol) to the flask under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 60-80 °C in an oil bath.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS. The solution will typically darken as the reaction proceeds.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure. The residue can be directly purified by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to isolate the pure 1,5-disubstituted triazole.
Conclusion
The synthesis of 1,2,3-triazoles from this compound can be controlled with exceptional regioselectivity. The choice of catalyst is the critical determinant of the final product structure.
-
CuAAC reliably and efficiently produces the 1,4-disubstituted regioisomer through a mechanism involving a copper-acetylide intermediate.
-
RuAAC provides complementary access to the 1,5-disubstituted regioisomer via a distinct mechanism involving a ruthenacycle intermediate.
For drug development professionals and synthetic chemists, mastering these two catalytic systems provides a complete toolkit for predictably accessing either triazole isomer. This control is essential for building structure-activity relationships and optimizing the pharmacological profiles of novel molecular entities. By understanding the underlying mechanistic principles, researchers can confidently select the appropriate catalytic method to achieve their desired synthetic goals with high fidelity.
References
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available at: [Link]
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PubMed. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Retrieved from [Link]
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Ozen, C., & Tuzun, N. S. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: A quantum mechanical investigation. Aperta. Available at: [Link]
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Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Available at: [Link]
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Johansson, J. R., Beke-Somfai, T., Said Stålsmeden, A., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726–14768. Available at: [Link]
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I-Wen, H., et al. (n.d.). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar. Available at: [Link]
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Luis, R., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(15), 8147-8156. Available at: [Link]
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Wender, P. A., et al. (2007). Electronic and Steric Control of Regioselectivities in Rh(I)-Catalyzed (5 + 2) Cycloadditions: Experiment and Theory. Journal of the American Chemical Society. Available at: [Link]
-
Moore, L. P., et al. (2023). Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. Organometallics. Available at: [Link]
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von Schenck, H., Åkermark, B., & Svensson, M. (2002). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics. Available at: [Link]
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Khan, I., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]
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Wu, Y.-M., Deng, J., Li, Y., & Chen, Q.-Y. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis, 2005(08), 1314-1318. Available at: [Link]
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Parra-Soto, S., & Weiss, R. G. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PubMed Central. Available at: [Link]
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Nasrollahzadeh, M., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health. Available at: [Link]
-
Timofeeva, T. S., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2024). Synthesis of a mixture of 1,4- and 1,5-triazoles via an azide–alkyne cycloaddition reaction. Retrieved from [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][1][4][8]triazoles: advantageous synthetic application of aqueous conditions. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity and conversion in RuAAC reactions with 10 mol % [n‐Bu4N⁺]2[Cu2I4]²⁻ as an additive. Retrieved from [Link]
-
Seth Anandram Jaipuria College. (2021). Click Chemistry: copper, ruthenium catalyzed and photoinduced az. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 1-Ethynyl-2-fluoro-4-methylbenzene
This guide provides a detailed, safety-first protocol for the proper disposal of 1-Ethynyl-2-fluoro-4-methylbenzene (CAS No. 351002-93-2). As a research chemical frequently utilized in synthetic chemistry and drug development, its unique molecular structure presents a combination of hazards that demand a rigorous and informed disposal strategy. This document moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring that laboratory personnel can manage this waste stream with confidence and full regulatory compliance.
Our core mission is to empower researchers by providing knowledge that ensures safety and operational excellence. This guide is structured to be a definitive resource, grounding every recommendation in established safety principles and regulatory standards.
Hazard Analysis: Understanding the "Why" Behind the Protocol
The disposal procedure for this compound is dictated by the three key functional components of its structure: the flammable aromatic system, the reactive terminal alkyne (ethynyl group), and the halogen (fluoro) substituent. A failure to account for any of these three aspects can lead to dangerous chemical reactions, regulatory non-compliance, and environmental harm.
-
Flammability: The compound is classified as a Flammable Liquid (GHS Category 3), with a flash point of 100 °F (~37.8 °C).[1][2] This means that even at slightly elevated room temperatures, it can produce enough vapor to form an ignitable mixture with air. Therefore, all handling and storage must be conducted away from ignition sources.[3][4]
-
Reactivity of the Ethynyl Group: This is a critical consideration often overlooked in generic disposal guides. Terminal alkynes, such as the ethynyl group present here, can react with certain metals—notably copper, silver, and mercury—to form highly unstable and explosive metal acetylides.[5][6] This reactivity dictates stringent requirements for container selection and the avoidance of cross-contamination with incompatible metal salts. OSHA regulations for acetylene and acetylenic compounds underscore these dangers.[5][7]
-
Halogenated Organic Nature: The presence of a fluorine atom classifies this compound as a halogenated hydrocarbon.[8][9] During incineration, which is the preferred disposal method for many organic wastes, halogenated compounds can produce acidic and highly corrosive gases, such as hydrogen fluoride (HF).[10][11] For this reason, halogenated waste must be segregated from non-halogenated waste streams and sent to a specialized hazardous waste incinerator equipped with acid gas scrubbers.[10][12][13]
Key Data and Safety Parameters
For quick reference, the essential safety and chemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 351002-93-2 | [1][2] |
| Molecular Formula | C₉H₇F | [1][2] |
| GHS Hazard Codes | H226: Flammable liquid and vaporH318: Causes serious eye damage | [1] |
| Flash Point | 100 °F (37.8 °C) | [2] |
| Primary Disposal Route | Hazardous Waste Incineration | [12][13] |
| Incompatible Materials | Strong oxidizing agents, copper, silver, mercury, and their salts. | [5][6][14] |
Pre-Disposal and Segregation Protocol
Proper disposal begins at the point of waste generation. Adherence to the following pre-disposal steps is mandatory to ensure safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to provide and ensure the use of appropriate PPE.[15]
-
Eye Protection: Chemical splash goggles are the minimum requirement. Given the severe eye damage hazard (H318), wearing a face shield over the goggles is strongly recommended.[1][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat should be worn.[16]
Step 2: Waste Stream Identification and Segregation
This is the most critical phase of the disposal process. This compound waste must be collected in a dedicated container labeled for "Flammable, Halogenated Organic Liquid Waste."
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexanes, methanol). Doing so complicates the disposal process and increases costs, as the entire mixture must be treated as halogenated waste.[9]
-
DO NOT pour this chemical down the drain under any circumstances. This is illegal and poses a significant risk of fire, explosion, and environmental contamination.[3][17]
-
DO NOT allow contact with incompatible metals. Ensure that funnels, transfer lines, or containers do not have parts made of copper, brass (an alloy of copper), silver, or mercury.[6]
Step 3: Container Selection and Labeling
The choice of waste container is a key engineering control to prevent accidents.
-
Container Material: Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy. The container must have a screw-top cap to prevent vapor leakage.
-
Labeling: The container must be labeled immediately upon the first addition of waste.[3] The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "Waste this compound" . If it is a solution, list all components and their approximate percentages.
-
The relevant hazard pictograms: Flame (for flammability) and Corrosion (for eye damage).
-
The date of initial accumulation.
-
Step-by-Step Waste Accumulation and Disposal Workflow
The following procedure outlines the process from waste generation to final handoff to a licensed disposal facility. This process must be managed in compliance with the Resource Conservation and Recovery Act (RCRA).[17]
-
Establish a Satellite Accumulation Area (SAA): Designate a specific area in the lab where the waste container will be stored. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Grounding and Bonding: When transferring the waste into the collection container, especially for larger quantities, use grounding and bonding wires to prevent the buildup of static electricity, which can serve as an ignition source for the flammable vapors.[4]
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[18] This minimizes the release of flammable vapors.
-
Safe Storage: Store the sealed and labeled container in the SAA, away from all sources of ignition (e.g., open flames, hot plates, electrical equipment).[3][4] Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.
-
Arrange for Pickup: Once the container is full, or if waste generation ceases, arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[16][17] These entities are equipped to transport and manage the waste according to Department of Transportation (DOT) and EPA regulations.
Disposal Workflow Diagram
The following diagram illustrates the critical decision-making process for segregating and disposing of chemical waste, highlighting the specific path for this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is vital.
-
Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area and control all ignition sources.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Activate the fire alarm and notify your institution's emergency response team or call 911.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if trained to do so and seek immediate medical attention.[8]
-
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that this compound is managed safely and responsibly from procurement to final disposal, protecting both personnel and the environment.
References
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.102 - Acetylene. Retrieved from [Link]
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Regulations for Handling Flammable Liquid Waste: What You Need to Know. (2024, January 16). Action Hazmat. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.253 - Oxygen-fuel gas welding and cutting. Retrieved from [Link]
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McKinney Welding Supply. (n.d.). Acetylene Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The decomposition of halogenated hydrocarbons by MSO. Retrieved from [Link]
-
Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213797, 4-Ethynyl-1-fluoro-2-methylbenzene. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetylene. Retrieved from [Link]
-
CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids? [Video]. YouTube. Retrieved from [Link]
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Oak Ridge National Laboratory. (1999). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. Retrieved from [Link]
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Air Products. (1999). Acetylene Safety Data Sheet. Retrieved from [Link]
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ETDEWEB. (1988, November 1). Removal of halogenated hydrocarbons from landfill gas. Retrieved from [Link]
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Ohio EPA. (2024, June 3). Dispose of Hazardous Waste. Retrieved from [Link]
-
Plastics Industry Association. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
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Office of Scientific & Technical Information. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides. Retrieved from [Link]
-
University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]
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-
Airgas. (2021, May 13). Toluene Safety Data Sheet. Retrieved from [Link]
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Personal protective equipment for handling 1-Ethynyl-2-fluoro-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1-Ethynyl-2-fluoro-4-methylbenzene (CAS No. 928304-42-1). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and GHS Classification
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
A closely related isomer, 4-Ethynyl-1-fluoro-2-methylbenzene, is classified as a flammable liquid and is noted to cause serious eye damage[2]. Given the structural similarities, a precautionary approach assuming flammability is warranted.
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on the known hazards of skin and eye irritation, potential for inhalation, and the chemical nature of the compound as a fluorinated aromatic hydrocarbon.
Eye and Face Protection
-
Standard Operation: ANSI-approved safety glasses with side shields are the minimum requirement.
-
Splash Hazard: Chemical splash goggles are mandatory when there is a risk of splashing, such as during transfers of solutions or purification procedures[3].
-
Large Quantities: A face shield, in addition to chemical splash goggles, should be worn when handling larger volumes (>100 mL) of the compound in solution[4].
Hand Protection
Given that this compound is a substituted toluene, glove selection should consider resistance to aromatic hydrocarbons[4][5][6]. Nitrile gloves are a common choice in laboratory settings, but they may offer limited resistance to aromatic solvents[6][7][8].
| Glove Material | Recommendation | Rationale |
| Nitrile Gloves | Suitable for short-term handling of small quantities where splash contact is minimal. A minimum thickness of 5 mil is recommended. Gloves should be changed immediately upon any contact with the chemical[7]. Double gloving is a prudent measure. | Nitrile gloves offer broad chemical resistance but are known to have poor resistance to aromatic hydrocarbons[6][8][9]. For incidental contact, they provide a temporary barrier. |
| Butyl Rubber Gloves | Recommended for operations involving significant quantities of the compound or prolonged handling, such as during synthesis or purification. | Butyl rubber gloves exhibit excellent resistance to many organic solvents, including aromatic hydrocarbons. They are a more robust choice for extended exposure scenarios[10]. |
| Viton® Gloves | A premium option for maximum protection, especially when working with concentrated solutions or during procedures with a high risk of exposure. | Viton® gloves offer superior resistance to a wide range of chemicals, including aromatic and halogenated hydrocarbons. |
Body Protection
A flame-resistant lab coat is essential, and it should be fully buttoned with the sleeves rolled down[4]. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection
All work with this compound, especially the handling of the solid material, should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[3][4]. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Operational Plan: Step-by-Step Handling Procedures
The terminal alkyne group and the aromatic nature of this compound necessitate careful handling to prevent unwanted reactions and ensure personnel safety.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents[11]. A supplier recommends storage at 2-8°C under an inert atmosphere[1].
Weighing and Transferring the Solid
-
Preparation: Ensure the chemical fume hood is clean and free of clutter. Have all necessary equipment, including spatulas, weigh boats, and waste containers, readily available.
-
Inert Atmosphere: While not explicitly stated as air-sensitive, the ethynyl group can be reactive. For high-purity applications or prolonged storage of solutions, handling under an inert atmosphere (nitrogen or argon) is good practice.
-
Dispensing: Carefully dispense the solid from the storage container onto a weigh boat inside the fume hood. Avoid creating dust.
-
Transfer: Promptly transfer the weighed solid to the reaction vessel.
-
Cleaning: Clean any residual solid from the spatula and weigh boat with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Preparing Solutions
-
Solvent Choice: Select a solvent in which the compound is soluble and which is appropriate for the intended application.
-
Dissolution: In the fume hood, add the solvent to the vessel containing the weighed solid. Gently swirl or stir to dissolve.
-
Container Sealing: Securely cap the container immediately after preparation.
Disposal Plan: Managing Waste Streams
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation
-
Solid Waste: Collect unused solid this compound in a designated, labeled hazardous waste container. Contaminated items such as gloves, weigh boats, and paper towels should also be placed in this container.
-
Liquid Waste: Unused or spent solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container.
Deactivation of Terminal Alkyne (for specialized applications)
In some instances, deactivation of the reactive terminal alkyne may be desirable before disposal. This should only be performed by trained personnel following a validated procedure. A possible, though not explicitly tested for this compound, method involves reaction with a mild acid to quench any acetylide salts that may have formed[12][13]. However, for general laboratory waste, direct disposal through a licensed hazardous waste management company is the standard and recommended procedure.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the PPE Decision Workflow
Caption: Decision workflow for selecting appropriate PPE.
References
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Release of Terminal Alkynes via Tandem Photodeprotection-Decarboxylation of o-Nitrobenzyl Arylpropiolates in a flow microchannel reactor. (2018, February 19). ResearchGate. [Link]
-
Preparation of Alkynes - Elimination Reactions of Dihalides. (2024, March 24). Chemistry LibreTexts. [Link]
-
Toluene Standard Operating Procedure. Purdue University. [Link]
-
Working with Toluene. (2009, June 3). Lab Manager. [Link]
-
Alkenes To Alkynes Via Halogenation And Elimination Reactions. (2013, June 11). Master Organic Chemistry. [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. [Link]
-
Toluene - Health Hazards and Protective Measures. Occupational Safety and Health Administration. [Link]
-
Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. (1978). US EPA. [Link]
-
Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom. [Link]
-
Toluene Safety Tips from MSDS experts. (2014, October 8). VelocityEHS. [Link]
-
Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. (2015, August 12). National Institutes of Health. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly Clark. [Link]
-
4-Ethynyl-1-fluoro-2-methylbenzene. PubChem. [Link]
-
This compound. BU CyberSec Lab. [Link]
-
Chemical Resistance Chart. SOS Cleanroom. [Link]
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). Global Industrial. [Link]
Sources
- 1. 928304-42-1|this compound|BLD Pharm [bldpharm.com]
- 2. 4-Ethynyl-1-fluoro-2-methylbenzene | C9H7F | CID 16213797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. labproinc.com [labproinc.com]
- 5. Toluene - Health Hazards and Protective Measures | Occupational Safety and Health Administration [osha.gov]
- 6. soscleanroom.com [soscleanroom.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. gloves.com [gloves.com]
- 9. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 10. esafetysupplies.com [esafetysupplies.com]
- 11. ehs.com [ehs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
